1-Iodopentane
Description
Properties
IUPAC Name |
1-iodopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11I/c1-2-3-4-5-6/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXSFCHWMBESKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060849 | |
| Record name | Pentane, 1-iodo- | |
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Molecular Weight |
198.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light red liquid; [Sigma-Aldrich MSDS] | |
| Record name | 1-Iodopentane | |
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Vapor Pressure |
4.39 [mmHg] | |
| Record name | 1-Iodopentane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
628-17-1 | |
| Record name | 1-Iodopentane | |
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| Record name | 1-Iodopentane | |
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| Record name | 1-IODOPENTANE | |
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| Record name | Pentane, 1-iodo- | |
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| Record name | 1-iodopentane | |
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| Record name | 1-Iodopentane | |
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Foundational & Exploratory
1-Iodopentane chemical properties and structure
An In-depth Technical Guide to 1-Iodopentane: Chemical Properties and Structure
Introduction
This compound (CAS No. 628-17-1), also known as n-amyl iodide or n-pentyl iodide, is a primary alkyl halide with the molecular formula C₅H₁₁I.[1][2] It is a colorless to pale yellow liquid at room temperature, characterized by a gasoline-like odor.[2][3][4] Structurally, it comprises a five-carbon aliphatic chain with an iodine atom attached to a terminal carbon.[2] This compound serves as a versatile reagent and intermediate in organic synthesis, finding applications in the preparation of various organic compounds, including those with pharmaceutical and agrochemical relevance.[2][5] Its reactivity is primarily defined by the carbon-iodine bond, which makes it an excellent substrate for nucleophilic substitution and elimination reactions.[1][5][6]
Chemical Structure and Identifiers
The structure of this compound is a straight five-carbon chain with a terminal iodine atom. This primary alkyl halide structure minimizes steric hindrance at the reaction center, influencing its chemical reactivity, particularly in SN2 reactions.[6]
Caption: Molecular structure of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | [7] |
| Synonyms | n-Amyl iodide, Pentyl iodide, n-Pentyl iodide | [3][7] |
| CAS Number | 628-17-1 | [3][7] |
| Molecular Formula | C₅H₁₁I | [3][7] |
| Molecular Weight | 198.05 g/mol | [7] |
| InChI | InChI=1S/C5H11I/c1-2-3-4-5-6/h2-5H2,1H3 | [7][8] |
| InChIKey | BLXSFCHWMBESKV-UHFFFAOYSA-N | [7][8] |
Physicochemical Properties
This compound is a flammable, light-sensitive liquid that is insoluble in water but soluble in organic solvents like alcohol and ether.[2][3][5] It is typically stabilized with copper to prevent degradation.[2][8]
Table 2: Physicochemical Data for this compound
| Property | Value | Reference |
|---|---|---|
| Appearance | Clear colorless to pale yellow liquid | [2][3][4] |
| Melting Point | -85.6 °C to -86 °C | [3][9] |
| Boiling Point | 154-155 °C (at 1 atm) | [3][8][10] |
| 62 °C (at 2.67 kPa) | [3] | |
| Density | 1.517 g/mL (at 25 °C) | [3][8][10] |
| Refractive Index (n20/D) | 1.495 - 1.496 | [3][8][9] |
| Flash Point | 51 °C (124 °F) | [3] |
| Vapor Pressure | 3.65 mmHg (at 25 °C) | [3] |
| Water Solubility | Insoluble | [3][5][10] |
| Dipole Moment | 1.85 D |[9] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Table 3: Spectroscopic Data Summary for this compound
| Technique | Key Features | Reference |
|---|---|---|
| ¹H NMR | Spectra available, showing characteristic peaks for the pentyl chain protons. | [7][11][12] |
| ¹³C NMR | Spectra available for structural confirmation. | [11] |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) observed at m/z = 198.[13] Key fragment ions include C₅H₁₁⁺ at m/z = 71 and C₃H₇⁺ at m/z = 43.[13] | [7][13][14] |
| Infrared (IR) Spectroscopy | FTIR spectra are available, showing C-H stretching and bending vibrations. | [7] |
| Raman Spectroscopy | Spectra are available for vibrational analysis. |[7][11] |
Chemical Reactivity and Mechanisms
The primary reactivity of this compound involves the C-I bond. Iodine is an excellent leaving group, making the compound highly susceptible to nucleophilic substitution and elimination reactions.[1][6]
Nucleophilic Substitution (SN2) Reactions
As a primary alkyl halide with minimal steric hindrance, this compound readily undergoes bimolecular nucleophilic substitution (SN2) reactions.[6] The reaction proceeds via a concerted mechanism involving a backside attack by the nucleophile.[6] The C-I bond is weaker than C-Br or C-Cl bonds, leading to a faster reaction rate compared to 1-bromopentane (B41390) or 1-chloropentane.[1][13] A common example is the hydrolysis to form pentanol.[1]
Caption: Generalized SN2 reaction mechanism for this compound.
Elimination Reactions
When treated with a strong, bulky base such as potassium tert-butoxide, this compound can undergo elimination reactions (typically E2) to form pentene.[1] Substitution products may also form, with the product ratio depending on the specific base and reaction conditions.[12]
Experimental Protocols
Synthesis of this compound from n-Pentanol
A common laboratory method for synthesizing this compound is through the reaction of n-pentanol with phosphorus triiodide (PI₃), which is typically formed in situ from red phosphorus and iodine.[1]
Methodology:
-
Reactant Setup: In a three-necked flask equipped for reflux and distillation, combine red phosphorus (0.1 mol) and n-pentanol (0.3 mol).[1]
-
Iodine Addition: Gently heat the mixture in a water bath to 40°C. Gradually add iodine tablets (0.6 mol) to control the exothermic reaction.[1]
-
Reflux: Once all the iodine has been added, move the flask to a sand bath and reflux the mixture for approximately 7 hours to ensure the reaction goes to completion.[1]
-
Purification: After reflux, distill the crude product under reduced pressure. Collect the fraction that boils at 155–157°C.[1]
Caption: Experimental workflow for the synthesis of this compound.
Safety and Handling
This compound is a flammable liquid and vapor.[7] It is irritating to the skin, eyes, and respiratory system.[3][4]
-
Handling: Use in a well-ventilated area with spark-proof tools and explosion-proof equipment.[4][15] Ground and bond containers during transfer.[15] Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including safety goggles and gloves.[4][15]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.[15][16] The container should be kept tightly closed.[15] It is light-sensitive and should be stored accordingly.[3]
-
Spills: In case of a spill, absorb with an inert material (e.g., sand or earth) and place in a chemical waste container.[4][15] Remove all ignition sources and provide ventilation.[15]
References
- 1. This compound | 628-17-1 | Benchchem [benchchem.com]
- 2. CAS 628-17-1: this compound | CymitQuimica [cymitquimica.com]
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- 4. This compound(628-17-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. homework.study.com [homework.study.com]
- 7. This compound | C5H11I | CID 12335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-碘戊烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound [stenutz.eu]
- 10. This compound | 628-17-1 [chemicalbook.com]
- 11. This compound(628-17-1) 1H NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 14. Pentane, 1-iodo- [webbook.nist.gov]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. fishersci.com [fishersci.com]
An In-depth Technical Guide to 1-Iodopentane (CAS 628-17-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-iodopentane (CAS 628-17-1), a crucial alkyl halide in organic synthesis and of significant interest to the pharmaceutical and agrochemical industries.[1][2] This document outlines its chemical and physical properties, safety and handling protocols, and detailed experimental procedures.
Chemical and Physical Properties
This compound, also known as n-amyl iodide or pentyl iodide, is a colorless to pale yellow liquid.[3][4][5] It is characterized by a gasoline-like odor.[3][4] Due to its non-polar alkyl chain, it is insoluble in water but soluble in organic solvents like alcohol and ether.[2][5] Some key quantitative properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₁I | [5][6] |
| Molecular Weight | 198.05 g/mol | [6][7] |
| CAS Number | 628-17-1 | [6] |
| Density | 1.517 g/mL at 25 °C | [8] |
| Boiling Point | 154-155 °C | [8] |
| Melting Point | -85.6 °C | [5] |
| Flash Point | 51 °C (124 °F) | [4][5] |
| Refractive Index | n20/D 1.495 | [8] |
| Vapor Pressure | 3.65 mmHg at 25 °C | [5] |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of this compound. Key spectral information is available, including 1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy.[7][9][10]
Safety and Hazards
This compound is a flammable liquid and vapor.[7][11] It is classified as a skin and serious eye irritant and may cause respiratory irritation.[7][11] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and respiratory protection, should be worn when handling this chemical.[4][11] It should be stored in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3][4] The compound is also light-sensitive and should be stored in a dark place.[12] Some suppliers provide it with a copper stabilizer.[8]
Reactivity and Applications
The primary mechanism of action for this compound involves its reactivity as an alkyl halide.[13] The carbon-iodine bond is relatively weak, making the iodide ion an excellent leaving group in nucleophilic substitution reactions.[13][14] This property makes this compound a valuable reagent in organic synthesis for introducing the pentyl group into various molecules.[1][2]
It readily undergoes S_N2 reactions with a variety of nucleophiles.[15] Due to its primary structure, S_N2 reactions are favored over S_N1 reactions because of minimal steric hindrance.[15] this compound also participates in elimination reactions, typically in the presence of a strong, bulky base, to yield pentene.[13]
Its utility as a building block is significant in the pharmaceutical and agrochemical industries for the synthesis of more complex molecules.[1][2] For instance, it has been used in the preparation of the 1-pentyl radical through a shock heating process.[16]
Experimental Protocols
Synthesis of this compound from n-Pentanol
A common laboratory-scale synthesis of this compound involves the reaction of n-pentanol with red phosphorus and iodine, which forms phosphorus triiodide in situ.[1][13]
Materials:
-
n-Pentanol
-
Red phosphorus
-
Iodine tablets
-
Three-necked flask
-
Heating mantle/water bath
-
Distillation apparatus
Procedure:
-
Combine red phosphorus (0.1 mol) and n-pentanol (0.3 mol) in a three-necked flask.[13]
-
While heating the mixture to 40°C in a water bath, gradually add iodine tablets (0.6 mol). The slow addition is crucial to control the exothermic reaction.[13]
-
After the iodine addition is complete, reflux the mixture on a sand bath for 7 hours to ensure the reaction goes to completion.[13]
-
Following reflux, distill the crude product. Collect the fraction that boils between 155–157 °C.[13]
-
The collected product can be further purified by washing, drying, and subsequent fractionation.[1]
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: S_N2 reaction mechanism of this compound.
Caption: Workflow for the synthesis of this compound.
References
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- 11. fishersci.com [fishersci.com]
- 12. This compound, 98%, stab with copper 500 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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- 15. homework.study.com [homework.study.com]
- 16. This compound | 628-17-1 [chemicalbook.com]
A Comprehensive Technical Guide to the Physical Properties of 1-Iodopentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodopentane (also known as n-amyl iodide or pentyl iodide) is a halogenated organic compound with the chemical formula C₅H₁₁I.[1][2] It is a colorless to pale yellow liquid at room temperature and possesses a characteristic odor.[2][3] This document provides an in-depth overview of the core physical properties of this compound, offering a critical resource for its application in organic synthesis, pharmaceutical development, and various research endeavors. The presence of an iodine atom makes it a valuable intermediate in nucleophilic substitution reactions for the synthesis of alcohols, amines, and other functional groups.[1][4]
Core Physical Properties
The physical characteristics of this compound are crucial for its handling, storage, and application in experimental and industrial settings. A summary of these key properties is presented below.
| Physical Property | Value | Units |
| Molecular Formula | C₅H₁₁I | |
| Molecular Weight | 198.05 | g/mol |
| Density | 1.517 at 25°C | g/mL |
| Boiling Point | 154-157 | °C |
| Melting Point | -85.6 to -86 | °C |
| Refractive Index (n20/D) | 1.495 | |
| Flash Point | 43 | °C |
| Vapor Pressure | 4.39 | mmHg |
Note: The reported values are a consensus from multiple sources and may vary slightly depending on the experimental conditions and purity of the sample.[3][5][6][7][8][9]
Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound is dictated by its predominantly non-polar alkyl chain.[1]
-
Water : It is insoluble or slightly soluble in water.[1][3][4][7]
-
Organic Solvents : It is generally soluble in non-polar organic solvents such as hexane, toluene, alcohol, and ether.[1][2][7]
This solubility profile is a key consideration for its use as a reagent or solvent in organic reactions.[1]
Experimental Protocols
The accurate determination of physical properties is fundamental to chemical characterization. The following sections detail the standard methodologies for measuring the key physical constants of liquid compounds like this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[10] A common and efficient method for determining the boiling point of a small liquid sample is the micro-reflux technique.[11]
Methodology:
-
A small volume (a few milliliters) of this compound is placed in a small test tube.[11][12]
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.[10][13]
-
The apparatus is gently heated, and a thermometer is positioned to measure the vapor temperature just above the liquid surface.[11][14]
-
As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.[10]
-
The heating is then discontinued, and the liquid is allowed to cool.[10]
-
The boiling point is recorded as the temperature at which the liquid begins to enter the capillary tube.[10]
Caption: Workflow for the determination of boiling point using the micro-reflux method.
Determination of Density
Density is a fundamental physical property defined as mass per unit volume.[15] For a liquid like this compound, density can be determined by accurately measuring the mass of a known volume.[16]
Methodology:
-
An empty, dry graduated cylinder is weighed using an electronic balance.[16]
-
A specific volume of this compound is added to the graduated cylinder, and the volume is precisely recorded by observing the bottom of the meniscus.[16]
-
The graduated cylinder containing the liquid is reweighed.[16]
-
The mass of the this compound is calculated by subtracting the mass of the empty graduated cylinder from the combined mass.
-
The density is then calculated by dividing the mass of the liquid by its volume.[15] The process can be repeated to ensure precision.[16]
Caption: Workflow for the determination of the density of a liquid.
Determination of Refractive Index
The refractive index of a substance is a dimensionless number that describes how fast light travels through the material.[17][18] It is a characteristic property and is often used to identify and assess the purity of liquid compounds.[17] An Abbe refractometer is a common instrument used for this measurement.[18]
Methodology:
-
The prism of the Abbe refractometer is cleaned and calibrated using a standard of known refractive index.
-
A few drops of this compound are placed on the surface of the measuring prism.[18]
-
The prisms are closed and the light source is positioned.
-
While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark regions is sharp and centered in the crosshairs.
-
The refractive index is then read from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.
Caption: Workflow for measuring the refractive index using an Abbe refractometer.
Conclusion
This technical guide provides a detailed summary of the key physical properties of this compound, along with standardized experimental protocols for their determination. The data and methodologies presented herein are intended to support researchers, scientists, and drug development professionals in the safe and effective use of this important chemical intermediate. Accurate knowledge of these physical properties is essential for reaction optimization, process scale-up, and ensuring the purity and quality of synthesized products.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. CAS 628-17-1: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound(628-17-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | C5H11I | CID 12335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 628-17-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. This compound [chembk.com]
- 8. This compound [stenutz.eu]
- 9. Page loading... [wap.guidechem.com]
- 10. Video: Boiling Points - Concept [jove.com]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. cdn.juniata.edu [cdn.juniata.edu]
- 13. byjus.com [byjus.com]
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- 15. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. practical physics: experiment 12: refractive index [johnwellphy1.blogspot.com]
- 18. Refractive index - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 1-Iodopentane
This technical guide provides a comprehensive overview of the core molecular properties of 1-iodopentane, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Synonyms
This compound, also known as n-amyl iodide or pentyl iodide, is an alkyl halide.[1][2][3][4] It is a colorless to light red or yellow liquid and is insoluble in water but soluble in organic solvents like alcohol and ether.[1][5][6] This compound is often used in organic synthesis and as a solvent.[5][7]
Core Molecular and Physical Properties
The fundamental quantitative data for this compound are summarized in the table below. These properties are critical for its application in experimental and developmental settings.
| Property | Value |
| Molecular Formula | C5H11I |
| Linear Formula | CH3(CH2)4I |
| Molecular Weight | 198.05 g/mol [1][3][4][8] |
| Exact Mass | 197.99055 Da[1] |
| CAS Number | 628-17-1[1][2][3] |
| Density | 1.517 g/mL at 25 °C[5][7][8] |
| Boiling Point | 154-155 °C[5][7][8] |
| Melting Point | -86 °C[5] |
| Flash Point | 124 °F (51 °C)[5] |
| Refractive Index | n20/D 1.495[5][7][8] |
| Vapor Pressure | 3.65 mmHg at 25 °C[5] |
Structural Representation
The structural formula of this compound illustrates the linear five-carbon chain (pentyl group) attached to an iodine atom.
Caption: Skeletal structure of this compound.
Methodological Considerations for Property Determination
The characterization of this compound, including the determination of its molecular weight and formula, relies on standard analytical chemistry protocols.
-
Molecular Weight and Formula Determination: The molecular formula (C5H11I) is typically confirmed through a combination of elemental analysis and mass spectrometry. High-resolution mass spectrometry provides the exact mass of the molecule, which can be used to deduce its elemental composition with high confidence. The nominal molecular weight (198.05 g/mol ) is calculated from the atomic weights of its constituent atoms (carbon, hydrogen, and iodine).[1][2]
-
Structural Elucidation: The linear structure, CH3(CH2)4I, is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Infrared (IR) spectroscopy. These methods provide detailed information about the connectivity of atoms and the types of chemical bonds present in the molecule.
-
Physicochemical Properties: Properties such as boiling point, melting point, and density are determined through established physical chemistry experiments. For instance, the boiling point is measured at a specific pressure, and the density is typically measured using a pycnometer or a density meter at a controlled temperature.[5]
The data presented in this guide are based on values reported in peer-reviewed literature and established chemical databases, ensuring their reliability for research and development purposes.
References
- 1. This compound | C5H11I | CID 12335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pentane, 1-iodo- [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. labsolu.ca [labsolu.ca]
- 5. This compound [chembk.com]
- 6. This compound(628-17-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. This compound | 628-17-1 [chemicalbook.com]
- 8. 1-碘戊烷 98% | Sigma-Aldrich [sigmaaldrich.com]
An In-Depth Technical Guide to the Solubility of 1-Iodopentane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodopentane (CH₃(CH₂)₄I), a primary alkyl iodide, serves as a key intermediate and reagent in a multitude of organic syntheses, including the formation of pharmaceuticals and other complex organic molecules. Its utility is fundamentally linked to its behavior in solution, making a thorough understanding of its solubility profile in various organic solvents paramount for reaction design, optimization, and purification processes. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a logical workflow for solvent selection.
From a molecular standpoint, this compound possesses a nonpolar pentyl chain and a polarizable carbon-iodine bond. This structure dictates its solubility based on the "like dissolves like" principle, suggesting high solubility in nonpolar and weakly polar organic solvents.[1][2][3][4][5] The intermolecular forces at play are primarily van der Waals interactions (London dispersion forces) and some dipole-dipole interactions. For dissolution to occur, the energy required to break the intermolecular forces within both the solute (this compound) and the solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.[4][5] In nonpolar organic solvents, the intermolecular forces are of similar type and magnitude to those in this compound, leading to favorable dissolution.[4][5] Conversely, its solubility in highly polar solvents like water is negligible due to the inability of this compound to form strong hydrogen bonds, which are the dominant intermolecular forces in water.[2][3]
Quantitative Solubility Data
While specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature, the following table provides an estimated solubility profile based on the known miscibility of similar haloalkanes and general solubility principles. It is important to note that for many common, non-polar and moderately polar organic solvents, this compound is expected to be fully miscible, meaning it will form a homogeneous solution in all proportions.
| Solvent Class | Solvent | Chemical Formula | Estimated Solubility (at 25 °C) | Qualitative Description |
| Alcohols | Methanol | CH₃OH | Miscible | Fully miscible |
| Ethanol | C₂H₅OH | Miscible | Fully miscible | |
| 1-Propanol | C₃H₇OH | Miscible | Fully miscible | |
| 1-Butanol | C₄H₉OH | Miscible | Fully miscible | |
| Ethers | Diethyl Ether | (C₂H₅)₂O | Miscible[6] | Fully miscible[6] |
| Tetrahydrofuran (THF) | C₄H₈O | Miscible | Fully miscible | |
| Hydrocarbons | n-Hexane | C₆H₁₄ | Miscible | Fully miscible |
| Toluene | C₇H₈ | Miscible | Fully miscible | |
| Chlorinated Solvents | Dichloromethane | CH₂Cl₂ | Miscible | Fully miscible |
| Chloroform | CHCl₃ | Miscible | Fully miscible | |
| Carbon Tetrachloride | CCl₄ | Miscible | Fully miscible | |
| Ketones | Acetone | C₃H₆O | Miscible | Fully miscible |
| Esters | Ethyl Acetate | C₄H₈O₂ | Miscible | Fully miscible |
| Polar Aprotic | Dimethylformamide (DMF) | C₃H₇NO | Miscible | Fully miscible |
| Dimethyl Sulfoxide (DMSO) | C₂H₆SO | Soluble | High solubility expected | |
| Polar Protic | Water | H₂O | Insoluble[6] | Negligible solubility[6] |
Disclaimer: The quantitative data in this table is largely estimated based on the physical and chemical properties of this compound and the general behavior of similar haloalkanes in these solvents. For precise applications, experimental verification is strongly recommended.
Experimental Protocol for Determining Liquid-Liquid Solubility
For a precise quantitative determination of the solubility of this compound in a specific organic solvent, the isothermal shake-flask method is a reliable and widely accepted technique.[7][8][9][10] This method involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute in that solution.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (accurate to ±0.1 mg)
-
Temperature-controlled orbital shaker or water bath
-
Calibrated, gas-tight glass vials with PTFE-lined screw caps
-
Calibrated micropipettes
-
Volumetric flasks
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable alternative analytical instrument (e.g., HPLC, NMR)
-
Syringe filters (0.22 µm, compatible with the solvent)
Procedure
-
Preparation of Standards: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to create a calibration curve.
-
Sample Preparation: In a series of vials, add a known volume of the organic solvent. Then, add an excess amount of this compound to each vial. The presence of a distinct second phase of this compound is necessary to ensure that a saturated solution is formed.
-
Equilibration: Securely cap the vials and place them in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures at a constant speed for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary depending on the solvent and should be determined empirically (typically 24-72 hours).[10] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.
-
Phase Separation: Once equilibrium is reached, stop the agitation and allow the vials to rest in the temperature-controlled environment for a period (e.g., 2-4 hours) to allow for complete phase separation.
-
Sample Extraction and Dilution: Carefully extract an aliquot of the solvent phase (the top or bottom layer, depending on the relative densities) using a micropipette. To avoid disturbing the interface, insert the pipette tip only into the desired phase. Filter the extracted aliquot through a syringe filter to remove any micro-droplets of the undissolved phase. Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the range of the calibration curve.
-
Quantification: Analyze the diluted samples using the GC-FID or other calibrated analytical instrument.
-
Calculation: Using the calibration curve, determine the concentration of this compound in the diluted samples. Back-calculate to find the concentration in the original saturated solution. This value represents the solubility of this compound in the solvent at the specified temperature. It is recommended to perform the experiment in triplicate to ensure the reliability of the results.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of a liquid compound, such as this compound, in an organic solvent using the isothermal shake-flask method.
Caption: Workflow for determining this compound solubility.
Conclusion
This compound exhibits broad solubility in a wide array of common organic solvents, a characteristic that underpins its versatility in synthetic chemistry. While it is expected to be miscible with many nonpolar and moderately polar solvents, precise quantitative data is often necessary for specialized applications in research and drug development. The provided experimental protocol based on the isothermal shake-flask method offers a robust framework for obtaining such data. A systematic approach to solvent selection, guided by the principles of "like dissolves like" and confirmed by empirical testing, is crucial for the successful application of this compound in the laboratory and beyond.
References
- 1. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 2. Haloalkanes - Nomenclature, Isomerism, Preparation and Properties. [chemicalnote.com]
- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Answer the following:i Haloalkanes easily dissolve in organic solvents why?ii What is known as a racemic mixture? Give an example.iii Of the two bromoderivatives C6H5CHCH3Br and C6H5CHC6H5Br which one is more reactive in SN1 substitution reaction and why? [doubtnut.com]
- 6. PENTYL IODIDE [chembk.com]
- 7. enamine.net [enamine.net]
- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 9. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
1-Iodopentane safety data sheet (SDS) information
An In-depth Technical Guide to the Safety Data Sheet of 1-Iodopentane
This guide provides a comprehensive overview of the safety information for this compound (CAS No. 628-17-1), tailored for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazards, and the necessary protocols for safe handling, emergency procedures, and disposal.
Quantitative Data Summary
The physical and chemical properties of this compound are summarized below, providing key data points for laboratory and industrial applications.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C5H11I | [1][2][3][4] |
| Molecular Weight | 198.05 g/mol | [1][4][5][6] |
| Appearance | Colorless to pale yellow or light red liquid | [1][2][3][5] |
| Odor | Gasoline-like / Petroleum distillates | [1][7] |
| Boiling Point | 154-157 °C | [1][2] |
| Melting Point | -85.6 °C to -86 °C | [2][8] |
| Density | 1.510 - 1.517 g/cm³ at 25 °C | [1][2] |
| Vapor Density | 6.83 | [1] |
| Vapor Pressure | 3.65 - 4.39 mmHg at 25 °C | [2][5] |
| Flash Point | 43 °C - 51 °C (109.4 °F - 124 °F) | [1][2][9][10] |
| Water Solubility | Insoluble | [2][9][11] |
| Refractive Index | n20/D 1.495 | [2] |
Hazard and Safety Information
| Parameter | Value | Source |
| GHS Hazard Class | Flammable Liquid, Category 3; Skin Irritation, Category 2; Eye Irritation, Category 2; Specific target organ toxicity - single exposure, Category 3 | [5][6][7][11] |
| UN Number | 1993 | [2][9] |
| Transport Hazard Class | 3 | [11] |
| Packing Group | III | [2][11] |
| NFPA Rating | Health: 2, Flammability: 2, Instability/Reactivity: 0 | [1][10] |
Hazard Identification and Classification
This compound is classified as a flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation.[5][7][10][11][12] The Globally Harmonized System (GHS) provides a standardized framework for communicating these hazards.
Caption: GHS Hazard Communication for this compound.
Experimental and Safety Protocols
Detailed methodologies for handling and emergency situations are critical for ensuring laboratory safety.
First Aid Measures Protocol
In case of exposure, the following first aid protocols should be immediately implemented.[1][10][13] Medical advice should be sought for any persisting symptoms.[1][9]
-
Eye Contact:
-
Skin Contact:
-
Inhalation:
-
Ingestion:
Caption: First Aid Workflow for this compound Exposure.
Accidental Release Measures (Spill Protocol)
Proper containment and cleanup are essential to mitigate the risks associated with a spill.
-
Ensure Personal Protection: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection.[1][9]
-
Eliminate Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks, hot surfaces) and use non-sparking, explosion-proof equipment.[1][9][13]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Avoid runoff into storm sewers and ditches.[1][13]
-
Absorption: Absorb the spill with an inert material such as sand, earth, or vermiculite.[1][13]
-
Collection and Disposal: Collect the absorbed material and place it into a suitable, closed container for disposal.[9][13] Dispose of the waste in an approved waste disposal plant.[9]
Caption: Spill Response Workflow for this compound.
Firefighting Measures Protocol
This compound is a flammable liquid, and its vapors can form explosive mixtures with air.[1][9] Vapors may travel to a source of ignition and flash back.[1][9]
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[9][10][13] Water mist or spray can be used to cool closed containers.[1][9]
-
Unsuitable Extinguishing Media: Do not use a straight stream of water, as it may be ineffective.[1]
-
Specific Hazards: Containers may explode when heated.[1][9] During a fire, irritating and highly toxic gases such as carbon monoxide, carbon dioxide, and hydrogen iodide may be generated.[1][9][13]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[1][9][13]
Caption: Firefighting Logic for this compound.
Handling and Storage
-
Handling: Use with adequate, explosion-proof ventilation.[1][13] Ground and bond containers when transferring material.[1][13] Use only non-sparking tools.[1][9] Avoid contact with eyes, skin, and clothing, and avoid ingestion and inhalation.[1][9] Keep away from open flames, hot surfaces, and other sources of ignition.[1][9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated as a flammables area.[1][13] Keep away from heat, sparks, and flame.[1] The material is light-sensitive and should be stored in a dark place.[10][11][15] Incompatible with strong oxidizing agents and strong bases.[1][13]
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound [chembk.com]
- 3. CAS 628-17-1: this compound | CymitQuimica [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. This compound | C5H11I | CID 12335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 98 628-17-1 [sigmaaldrich.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. This compound, 98%, stab with copper 500 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]
- 13. This compound(628-17-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 15. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Iodopentane
Abstract: This technical guide provides a comprehensive analysis of the Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 1-iodopentane (n-pentyl iodide). Aimed at researchers, scientists, and professionals in drug development, this document details the spectral assignments, chemical shifts, and predicted coupling constants. Furthermore, it outlines a standardized experimental protocol for the acquisition of NMR data and employs visualizations to clarify structural relationships and experimental workflows.
Introduction to NMR Spectroscopy of this compound
This compound (C₅H₁₁I) is a haloalkane that serves as a useful building block in organic synthesis. The characterization of its molecular structure is fundamental to its application, and Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for this purpose. ¹H and ¹³C NMR spectra provide detailed information about the carbon skeleton and the chemical environment of each proton and carbon atom, allowing for unambiguous structure elucidation. This guide will dissect the key features of both spectra.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is characterized by five distinct signals, corresponding to the five non-equivalent sets of protons in the molecule. The electronegative iodine atom exerts a significant deshielding effect on adjacent protons, causing their signal to appear at the highest chemical shift (downfield). This effect diminishes with increasing distance from the iodine atom.
The spectrum recorded in deuterated chloroform (B151607) (CDCl₃) on a 90 MHz instrument shows signals at approximately 3.19, 1.82, 1.40, 1.30, and 0.91 ppm.[1] The integration of these peaks corresponds to the number of protons in each environment, which is 2:2:2:2:3.
Table 1: ¹H NMR Data for this compound
| Label | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| Hα | I-CH₂ -CH₂- | 3.19 | Triplet (t) | 2H |
| Hβ | I-CH₂-CH₂ - | 1.82 | Quintet (quin) | 2H |
| Hγ | -CH₂-CH₂ -CH₂- | 1.40 | Multiplet (m) | 2H |
| Hδ | -CH₂-CH₂ -CH₃ | 1.30 | Sextet (sxt) | 2H |
| Hε | -CH₂-CH₃ | 0.91 | Triplet (t) | 3H |
Note: Data is based on a spectrum acquired in CDCl₃.[1] Multiplicities are predicted based on the n+1 rule.
Caption: Molecular structure of this compound with proton labeling.
The multiplicity of each signal is determined by the number of adjacent non-equivalent protons (n) and follows the n+1 rule .
-
Hα (δ 3.19) : This signal is a triplet because the two Hα protons are coupled to the two adjacent Hβ protons (n=2, 2+1=3).
-
Hβ (δ 1.82) : This signal is split by both Hα (2 protons) and Hγ (2 protons), resulting in a quintet (n=4, 4+1=5).
-
Hε (δ 0.91) : This signal is a triplet as the three Hε protons are coupled to the two adjacent Hδ protons (n=2, 2+1=3).
Caption: ¹H-¹H spin-spin coupling logic for terminal protons.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum of this compound displays five signals, one for each of the five chemically non-equivalent carbon atoms. Similar to the ¹H NMR spectrum, the carbon atom directly bonded to the iodine (Cα) is the most deshielded, but due to the "heavy atom effect" of iodine, its chemical shift is lower than what would be expected based on electronegativity alone. The chemical shifts generally decrease as the distance from the iodine atom increases.
While a specific experimental spectrum for this compound was not found in the initial search, the chemical shifts can be reliably predicted based on data from analogous compounds like 1-iodobutane (B1219991) and 1-iodopropane (B42940).[2][3] The carbon directly attached to the iodine (Cα) in 1-iodobutane appears at 6.7 ppm, and the terminal methyl group (Cδ) is at 13.0 ppm.[2] For 1-iodopropane, Cα is at 9.2 ppm.[3] Based on these trends, the following assignments for this compound are proposed.
Table 2: Predicted ¹³C NMR Data for this compound
| Label | Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| Cα | C H₂-I | ~7-10 |
| Cβ | C H₂-CH₂-I | ~34-36 |
| Cγ | C H₂-CH₂-CH₂-I | ~30-32 |
| Cδ | C H₂-CH₃ | ~22-24 |
| Cε | C H₃ | ~13-14 |
Note: These are predicted values based on trends observed in similar haloalkanes.[2][3]
Experimental Protocols
The acquisition of high-quality ¹H and ¹³C NMR spectra requires careful sample preparation and instrument setup. The following is a generalized protocol.
-
Sample Weighing : Accurately weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Solvent Addition : Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The solvent should be chosen based on the sample's solubility and to avoid signal overlap. CDCl₃ is a common choice for non-polar compounds like this compound.
-
Standard : Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Homogenization : Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
-
Instrument Setup : Place the NMR tube in the spectrometer's spinner and insert it into the magnet.
-
Locking and Shimming : The instrument's field frequency is "locked" onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve sharp, symmetrical peaks.
-
¹H NMR Acquisition :
-
Set the spectral width, acquisition time, and number of scans (typically 8-16 for a concentrated sample).
-
Apply a 90° pulse to excite the protons.
-
The resulting Free Induction Decay (FID) is recorded.
-
-
¹³C NMR Acquisition :
-
Due to the low natural abundance (1.1%) and smaller gyromagnetic ratio of ¹³C, more scans are required.
-
A longer acquisition time and a shorter relaxation delay are often used.
-
Proton decoupling is applied to simplify the spectrum to singlets and enhance the signal-to-noise ratio (Nuclear Overhauser Effect).
-
-
Data Processing :
-
The FID is converted into a spectrum using a Fourier Transform (FT).
-
The spectrum is phased, baseline corrected, and calibrated.
-
Peak integration (for ¹H) and peak picking are performed.
-
Caption: Standard workflow for NMR data acquisition and processing.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are highly informative for its structural verification. The ¹H spectrum provides clear details on the proton environments through chemical shifts, integration, and spin-spin coupling patterns. The ¹³C spectrum confirms the five-carbon backbone of the molecule. The protocols and data presented in this guide serve as a valuable resource for scientists engaged in the synthesis and analysis of similar alkyl halide compounds.
References
- 1. This compound(628-17-1) 13C NMR [m.chemicalbook.com]
- 2. 13C nmr spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-iodobutane C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 13C nmr spectrum of 1-iodopropane C3H7I CH3CH2CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Spectroscopic Analysis of 1-Iodopentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 1-iodopentane. It is designed to serve as a core resource for researchers, scientists, and professionals in drug development who require detailed information on the structural elucidation and characterization of this compound. This guide presents quantitative data in structured tables, details experimental protocols, and includes visualizations of key processes and relationships.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound (CAS No: 628-17-1, Molecular Formula: C₅H₁₁I, Molecular Weight: 198.05 g/mol ).[1]
Infrared (IR) Spectroscopy
The infrared spectrum of this compound reveals characteristic vibrational modes of its functional groups. The data presented below corresponds to a neat liquid sample analyzed by Fourier Transform Infrared (FTIR) spectroscopy.
| Wavenumber (cm⁻¹) | Assignment |
| 2957 - 2858 | C-H stretching (alkane CH₂, CH₃) |
| 1465 | C-H bending (CH₂ scissoring) |
| 1225 | C-I stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.
The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) shows five distinct signals corresponding to the five non-equivalent sets of protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |
| 3.19 | Triplet (t) | 2H | I-CH₂ -CH₂-CH₂-CH₂-CH₃ | ~6.9 |
| 1.84 | Quintet | 2H | I-CH₂-CH₂ -CH₂-CH₂-CH₃ | ~7.2 |
| 1.39 | Sextet | 2H | I-CH₂-CH₂-CH₂ -CH₂-CH₃ | ~7.3 |
| 1.31 | Sextet | 2H | I-CH₂-CH₂-CH₂-CH₂ -CH₃ | ~7.4 |
| 0.91 | Triplet (t) | 3H | I-CH₂-CH₂-CH₂-CH₂-CH₃ | ~7.3 |
Note: Coupling constants are estimated based on typical values for alkyl chains.
The ¹³C NMR spectrum of this compound in CDCl₃ displays five signals, one for each unique carbon atom.
| Chemical Shift (δ, ppm) | Assignment |
| 33.5 | I-C H₂-CH₂-CH₂-CH₂-CH₃ |
| 33.1 | I-CH₂-C H₂-CH₂-CH₂-CH₃ |
| 30.5 | I-CH₂-CH₂-C H₂-CH₂-CH₃ |
| 22.3 | I-CH₂-CH₂-CH₂-C H₂-CH₃ |
| 13.9 | I-CH₂-CH₂-CH₂-CH₂-C H₃ |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound yields a molecular ion peak and several characteristic fragment ions.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 198 | 5 | [CH₃(CH₂)₄I]⁺˙ (Molecular Ion) |
| 71 | 100 | [CH₃(CH₂)₃CH₂]⁺ (Pentyl cation) |
| 43 | 95 | [CH₃CH₂CH₂]⁺ (Propyl cation) |
| 29 | 40 | [CH₃CH₂]⁺ (Ethyl cation) |
| 127 | 5 | [I]⁺ |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of liquid this compound.
Infrared (IR) Spectroscopy Protocol
This protocol is for obtaining an FTIR spectrum of neat this compound using a salt plate method.[2][3][4][5]
-
Sample Preparation:
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them by the edges to avoid moisture contamination from fingerprints.
-
Place one to two drops of this compound onto the center of one salt plate.
-
Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates.
-
-
Data Acquisition:
-
Place the salt plate assembly into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty beam path.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks corresponding to the functional groups of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol describes the preparation and analysis of a this compound sample for both ¹H and ¹³C NMR.[6][7][8][9][10]
-
Sample Preparation:
-
In a clean, dry vial, dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
For ¹³C NMR, acquire the spectrum using proton decoupling to obtain singlets for each carbon.
-
-
Data Processing:
-
Apply a Fourier transform to the raw data (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons.
-
Mass Spectrometry (MS) Protocol
This protocol outlines the general procedure for obtaining an electron ionization (EI) mass spectrum of this compound.[11][12]
-
Sample Introduction:
-
Introduce a small amount of this compound into the mass spectrometer, typically via direct injection or through a gas chromatography (GC) system for separation from any impurities.
-
The sample is vaporized in the ion source.
-
-
Ionization:
-
The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺˙).
-
-
Mass Analysis and Detection:
-
The molecular ion and any fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight).
-
The ions are separated based on their mass-to-charge ratio (m/z).
-
The separated ions are detected, and their abundance is recorded.
-
-
Data Interpretation:
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak to determine the molecular weight.
-
Analyze the fragmentation pattern to deduce the structure of the molecule.
-
Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and pathways in the spectroscopic analysis of this compound.
References
- 1. This compound | C5H11I | CID 12335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. eng.uc.edu [eng.uc.edu]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. researchgate.net [researchgate.net]
- 6. sites.bu.edu [sites.bu.edu]
- 7. depts.washington.edu [depts.washington.edu]
- 8. as.nyu.edu [as.nyu.edu]
- 9. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 10. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 11. Pentane, 1-iodo- [webbook.nist.gov]
- 12. edu.rsc.org [edu.rsc.org]
The Synthetic Chemist's Guide to 1-Iodopentane: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-Iodopentane, a crucial alkylating agent in organic synthesis, particularly within the realms of pharmaceutical and materials science research. This document details commercially available sources, key chemical and physical properties, and established experimental protocols for its application in common synthetic transformations.
Commercial Availability and Specifications
This compound is readily available from a variety of chemical suppliers. The quality and specifications may vary, so it is crucial to consult the supplier's certificate of analysis for lot-specific data. A summary of typical product specifications from prominent suppliers is provided below.
| Supplier | Purity Specification | Available Quantities | Notes |
| Santa Cruz Biotechnology | ≥97% | Varies | Sold as a biochemical for research.[1] |
| Thermo Scientific | ≥97.5% (GC) | 100 g, 500 g | Stabilized with copper.[2][3] |
| LabSolutions | 98% | 5g, 25g, 100g, 500g | Contains copper as a stabilizer.[4] |
| Chemsavers | 98% | 100g | Stabilized.[5] |
| Manchester Organics | 97% | 500g | Custom pack sizes available on request.[6] |
| Iofina Chemical | Minimum 98% | Minimum order quantity of 5kg. | - |
| Tosoh Europe B.V. | - | Contact for information | Fine chemical manufacturer.[7] |
| Spectrum Chemical | - | Contact for information | Meets or exceeds grade requirements.[8] |
Physicochemical Data
A compilation of essential physical and chemical properties of this compound is presented below. This data is critical for reaction planning and safety assessments.
| Property | Value |
| CAS Number | 628-17-1 |
| Molecular Formula | C₅H₁₁I |
| Molecular Weight | 198.05 g/mol |
| Appearance | Clear, colorless to yellow or pale orange liquid |
| Boiling Point | 154-155 °C |
| Density | 1.517 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.495 |
| Flash Point | 43 °C (109.4 °F) - closed cup |
| Solubility | Insoluble in water |
Experimental Protocols
This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of a pentyl group. Below are detailed protocols for three common and fundamental reactions involving this compound.
Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the preparation of symmetrical and unsymmetrical ethers via an S(_N)2 reaction between an alkoxide and an alkyl halide.[2][3][5]
General Reaction Scheme:
R-O⁻Na⁺ + I-(CH₂)₄CH₃ → R-O-(CH₂)₄CH₃ + NaI
Detailed Experimental Protocol:
-
Preparation of the Alkoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the desired alcohol (1.0 eq.) and a suitable anhydrous solvent (e.g., THF, DMF).
-
To this solution, add a strong base such as sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the alkoxide.
-
Addition of this compound: Cool the reaction mixture to 0 °C and add this compound (1.05 eq.) dropwise via a syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Gentle heating may be required for less reactive substrates.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the desired pentyl ether.
Grignard Reagent Formation and Reaction
Grignard reagents are powerful organometallic compounds used for the formation of carbon-carbon bonds. This compound can be used to prepare pentylmagnesium iodide, a versatile nucleophile.
General Reaction Scheme:
I-(CH₂)₄CH₃ + Mg → CH₃(CH₂)₄-MgI
Detailed Experimental Protocol:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, a nitrogen inlet, and a magnetic stirrer. All glassware must be scrupulously dry.
-
Initiation: Place magnesium turnings (1.2 eq.) in the flask. A small crystal of iodine can be added to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous diethyl ether or THF.
-
Add a small portion of the this compound solution to the magnesium turnings. The reaction may need to be initiated by gentle warming with a heat gun. The disappearance of the iodine color and the appearance of turbidity indicate the start of the reaction.
-
Formation of the Grignard Reagent: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle warming for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with an Electrophile: The freshly prepared Grignard reagent is then typically reacted in situ with an electrophile (e.g., an aldehyde, ketone, or ester) dissolved in an anhydrous ether solvent, which is added dropwise at 0 °C.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The product is then extracted, dried, and purified as described in the Williamson ether synthesis protocol.
N-Alkylation of Amines
Direct alkylation of primary or secondary amines with this compound is a straightforward method for the synthesis of secondary and tertiary amines, respectively.[9] This reaction is fundamental in the synthesis of many pharmaceutical compounds.
General Reaction Scheme:
R-NH₂ + I-(CH₂)₄CH₃ → R-NH-(CH₂)₄CH₃ + HI
Detailed Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve the primary or secondary amine (1.0 eq.) in a suitable polar aprotic solvent such as acetonitrile (B52724) or DMF.
-
Add a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), 2.0-3.0 eq.) to the mixture to act as a scavenger for the HI produced during the reaction.
-
Addition of this compound: Add this compound (1.0-1.2 eq.) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C). The progress of the reaction should be monitored by TLC or LC-MS to avoid over-alkylation, which can be a significant side reaction, particularly with primary amines.
-
Work-up: Once the starting amine is consumed, cool the reaction mixture to room temperature. If a solid base was used, filter it off.
-
Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography to isolate the desired N-pentylated amine.
Safety Information
This compound is a flammable liquid and vapor. It is harmful if swallowed or inhaled and causes skin and eye irritation. It may also cause respiratory irritation. It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the introduction of the pentyl moiety in drug discovery and development projects. Its commercial availability and well-established reactivity in fundamental transformations like Williamson ether synthesis, Grignard reactions, and N-alkylation make it an indispensable tool for the modern synthetic chemist. Adherence to proper experimental procedures and safety precautions is paramount for its successful and safe utilization in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Sulfur-Substituted Bicyclo[1.1.1]pentanes by Iodo-Sulfenylation of [1.1.1]Propellane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amine alkylation - Wikipedia [en.wikipedia.org]
Navigating the Nuances of 1-Iodopentane Purity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity levels of commercially available 1-iodopentane, a critical reagent in organic synthesis and pharmaceutical development. Understanding the impurity profile of this alkyl iodide is paramount for ensuring reaction reproducibility, minimizing side reactions, and maintaining the integrity of downstream applications. This document outlines typical purity levels, common impurities, and a detailed analytical methodology for quality assessment.
Commercial Purity Levels of this compound
This compound is commercially available from various suppliers, typically with purity levels ranging from 97% to over 98%. Most grades are stabilized, often with copper, to prevent degradation from light and air, which can lead to the formation of iodine and other byproducts. The most common analytical method cited by suppliers for purity determination is Gas Chromatography (GC).
Below is a summary of typical purity levels offered by several chemical suppliers. Please note that specific batch-to-batch variations can occur, and it is always recommended to consult the Certificate of Analysis (CoA) for precise data.
| Supplier/Vendor | Advertised Purity | Analytical Method | Stabilizer |
| Sigma-Aldrich | 98%[1] | Not Specified | Copper[1] |
| Santa Cruz Biotechnology | ≥97%[2] | Not Specified | Not Specified |
| TCI Chemicals | >98.0% (GC) | Gas Chromatography (GC) | Copper chip |
| Iofina | 98%[3] | Not Specified | Not Specified |
| Manchester Organics | 97%[4] | Not Specified | Not Specified |
Common Impurities in Commercial this compound
The impurity profile of this compound is largely influenced by its synthetic route, which most commonly involves the nucleophilic substitution of 1-pentanol (B3423595). Consequently, the most probable impurities are residual starting materials and byproducts of this reaction.
Potential Impurities Include:
-
1-Pentanol: Unreacted starting material is a common impurity.
-
Isomers of Pentanol (B124592): Depending on the purity of the starting alcohol, other isomers of pentanol may be present.
-
Pentene: Elimination reactions, although generally less favored under typical synthesis conditions for primary alkyl iodides, can lead to the formation of pentene isomers.
-
Dipentyl Ether: A potential byproduct formed through the Williamson ether synthesis-type side reaction between 1-pentanol and this compound.
-
Water: Residual moisture from the workup process.
-
Iodine: Formed from the degradation of the product, often indicated by a pink or brownish tint to the liquid. The presence of a copper stabilizer is intended to mitigate this.
Experimental Protocol: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a representative GC-MS protocol for the analysis of this compound purity and the identification of volatile impurities. This method is based on established principles for the analysis of alkyl halides and volatile organic compounds[5][6][7][8][9][10][11][12][13].
1. Objective: To determine the purity of a this compound sample and identify potential impurities using GC-MS.
2. Instrumentation and Materials:
-
Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector (MSD).
-
GC Column: A non-polar or mid-polar capillary column is suitable. A common choice would be a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium (99.999% purity) at a constant flow rate (e.g., 1.0 mL/min).
-
Autosampler: For reproducible injections.
-
Vials: 2 mL amber glass vials with PTFE-lined septa.
-
Solvent: High-purity dichloromethane (B109758) or hexane (B92381) for sample dilution.
-
This compound Sample: The commercial sample to be analyzed.
-
Reference Standards: Certified reference standards of this compound, 1-pentanol, and other potential impurities, if available, for positive identification and quantification.
3. GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final Hold: Hold at 250 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 35-300.
4. Sample Preparation:
-
Prepare a 1% (v/v) solution of the this compound sample in the chosen solvent (e.g., dichloromethane).
-
Vortex the solution to ensure homogeneity.
-
Transfer the solution to an autosampler vial.
5. Data Analysis:
-
Purity Calculation: The purity of this compound is determined by the area percent method. The peak area of this compound is divided by the total area of all peaks in the chromatogram (excluding the solvent peak) and multiplied by 100.
-
Impurity Identification: Impurities are tentatively identified by comparing their mass spectra with a reference library (e.g., NIST). Confirmation of identity should be performed by comparing the retention time and mass spectrum with those of a certified reference standard.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the quality assessment of this compound.
Caption: Workflow for the purity assessment of a commercial this compound sample.
Caption: Logical relationship between this compound purity grades and their applications.
References
- 1. This compound 98 628-17-1 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. This compound | CAS#: 628-17-1 | Iofina [iofina.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijpsr.com [ijpsr.com]
- 8. shimadzu.com [shimadzu.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. ispub.com [ispub.com]
The Advent of a Versatile Reagent: A Historical and Technical Guide to 1-Iodopentane
An in-depth exploration of the discovery, synthesis, and evolving applications of 1-iodopentane, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this foundational alkyl iodide.
Introduction
This compound, known historically as amyl iodide, emerged from the burgeoning field of organic chemistry in the 19th century. Its story is intrinsically linked to the industrial byproduct known as fusel oil, a complex mixture of higher alcohols produced during alcoholic fermentation.[1][2] The isolation and characterization of "amyl alcohol" from this source provided the essential precursor for the synthesis of its corresponding iodide. This guide traces the discovery and historical development of this compound, detailing the seminal synthetic methods and presenting key quantitative data. It further provides detailed experimental protocols for historical syntheses and visualizes the logical and experimental workflows of the era.
The Dawn of Alkyl Halides and the Role of Fusel Oil
The systematic synthesis of haloalkanes, or alkyl halides, gained momentum in the 19th century, a period of profound advancement in the understanding of organic structures and reactions. Early methods focused on the conversion of alcohols into their corresponding halides. While chloroethane (B1197429) was produced as early as the 15th century, the broader exploration of alkyl halides is a hallmark of 19th-century organic chemistry.
A critical raw material for the production of C5 compounds was fusel oil, an oily, malodorous byproduct of grain and potato fermentation.[1][2] This mixture was found to be a rich source of what was then termed "amyl alcohol," a combination of isomers of pentanol. The availability of amyl alcohol from this industrial waste stream spurred investigations into its chemical transformations, including its conversion to amyl iodide.
The Pioneering Syntheses of this compound (Amyl Iodide)
While a single, definitive "discovery" of this compound is not clearly documented, its first preparation likely occurred in the mid-19th century, following the successful synthesis of other alkyl iodides. The work of French chemists Jean-Baptiste Dumas and Eugène-Melchior Péligot, who first reported the preparation of methyl iodide in 1835 by reacting methanol (B129727) with phosphorus and iodine, laid the foundational methodology.[3] This approach was readily adaptable to other alcohols, including amyl alcohol.
One of the earliest documented methods for preparing amyl iodide involved the reaction of amyl alcohol with phosphorus and iodine. This method, analogous to the one used for methyl iodide, became a standard laboratory procedure.
In the 1850s, the landscape of organic synthesis was further shaped by the work of chemists like Edward Frankland and Charles Adolphe Wurtz. Frankland, in his pioneering work on organometallic compounds, utilized amyl iodide in his investigations with zinc to form "zincamyl" (dialkylzinc), a significant step in the development of organometallic chemistry.[4] His experiments demonstrated the reactivity of the carbon-iodine bond in amyl iodide.
Concurrently, Charles Adolphe Wurtz developed the "Wurtz synthesis" in 1854, a method for coupling alkyl halides to form higher alkanes using sodium metal.[5][6] Alkyl iodides, including amyl iodide, were noted to be the most reactive halides in this synthesis, highlighting their utility in forming new carbon-carbon bonds.[5]
Quantitative Data
The following tables summarize the key quantitative data for this compound, including its physical properties and those of related historical compounds.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₁I | [7] |
| Molecular Weight | 198.05 g/mol | [8] |
| Boiling Point | 154-155 °C | [9] |
| Melting Point | -86 °C | [7] |
| Density | 1.517 g/mL at 25 °C | [9] |
| Refractive Index (n²⁰/D) | 1.499 | [7] |
| Solubility | Insoluble in water; soluble in alcohol and ether | [8][9] |
Experimental Protocols of Historical Significance
The following protocols provide a detailed look at the methodologies likely employed for the synthesis of this compound in the 19th century.
Synthesis of this compound from Amyl Alcohol, Phosphorus, and Iodine
This method is based on the general procedures developed for the synthesis of alkyl iodides from alcohols in the 19th century.
Materials:
-
Amyl alcohol (from fusel oil)
-
Red phosphorus
-
Iodine
-
Water
-
Sodium hydroxide (B78521) solution (dilute)
-
Calcium chloride (anhydrous)
Procedure:
-
In a flask equipped with a reflux condenser, place the amyl alcohol and red phosphorus.
-
Gradually add iodine to the flask. The reaction is exothermic and may require cooling to control the rate.
-
Once all the iodine has been added, gently heat the mixture to complete the reaction.
-
After the reaction is complete, distill the crude amyl iodide from the reaction mixture.
-
Wash the distillate with water to remove any water-soluble impurities.
-
Wash the distillate with a dilute solution of sodium hydroxide to remove any acidic byproducts, such as hydriodic acid.
-
Wash again with water.
-
Dry the amyl iodide over anhydrous calcium chloride.
-
Finally, redistill the dried product to obtain pure this compound.
Visualizing Historical Syntheses and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and conceptual relationships discussed.
References
- 1. Fusel oil | Distillation, Byproducts, Alcohols | Britannica [britannica.com]
- 2. 1911 Encyclopædia Britannica/Fusel Oil - Wikisource, the free online library [en.wikisource.org]
- 3. US3053910A - Method of manufacturing alkyl iodides - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. profistend.info [profistend.info]
- 6. grokipedia.com [grokipedia.com]
- 7. 628-17-1 | n-Amyl Iodide [chemindex.com]
- 8. Isoamyl Iodide [drugfuture.com]
- 9. chembk.com [chembk.com]
A Comprehensive Technical Guide to 1-Iodopentane
For Researchers, Scientists, and Drug Development Professionals
The International Union of Pure and Applied Chemistry (IUPAC) name for the chemical compound represented by the formula CH₃(CH₂)₄I is 1-iodopentane . This name is derived by identifying the longest carbon chain, which consists of five carbon atoms (a pentane (B18724) base), and noting the position of the iodine substituent at the first carbon. Also known as n-pentyl iodide or amyl iodide, this primary alkyl halide is a colorless to pale yellow liquid.[1][2] It serves as a versatile reagent and intermediate in a multitude of applications within organic synthesis and medicinal chemistry.[1][3]
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety properties of this compound is presented below for easy reference. This data is crucial for laboratory handling, experimental design, and safety protocol development.
| Property | Value |
| Molecular Formula | C₅H₁₁I[1][4] |
| Molecular Weight | 198.05 g/mol [4][5] |
| CAS Number | 628-17-1[1][4] |
| Appearance | Colorless to pale yellow liquid[1][2] |
| Boiling Point | 154-155 °C[4][6] |
| Melting Point | -85.6 °C[6] |
| Density | 1.517 g/mL at 25 °C[4][6] |
| Refractive Index | n20/D 1.495[4][6] |
| Flash Point | 51 °C[2][6] |
| Solubility | Insoluble in water; Soluble in alcohol and ether[6][7] |
| GHS Hazard Statements | H226, H315, H319, H335[5] |
Safety and Handling Precautions: this compound is a flammable liquid and vapor.[5][8] It is irritating to the skin, eyes, and respiratory system.[2][3] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical.[2] It should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[3][8]
Experimental Protocols and Chemical Reactivity
This compound is a valuable substrate in various organic reactions, primarily due to the excellent leaving group ability of the iodide ion.[1][9] Its reactivity is a cornerstone of its utility in synthesizing more complex molecules.
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reaction of n-pentanol with phosphorus triiodide (PI₃), which is typically generated in situ.
Detailed Methodology:
-
Red phosphorus (0.1 mol) and n-pentanol (0.3 mol) are combined in a three-necked flask equipped with a condenser and a dropping funnel.[1]
-
Iodine tablets (0.6 mol) are added portion-wise to the mixture while maintaining the temperature at 40°C using a water bath to control the exothermic reaction.[1]
-
Following the complete addition of iodine, the reaction mixture is refluxed on a sand bath for approximately 7 hours to ensure the reaction goes to completion.[1]
-
The crude this compound is then isolated via distillation. The fraction collected between 155–157°C corresponds to the purified product.[1]
Key Chemical Reactions
This compound readily undergoes nucleophilic substitution and elimination reactions.
-
Nucleophilic Substitution (Sₙ2) Reactions: As a primary alkyl halide with minimal steric hindrance and a good leaving group, this compound favors the Sₙ2 mechanism.[9] This allows for the introduction of a wide range of nucleophiles.
-
Example: Synthesis of Pentanol: Reaction with sodium hydroxide (B78521) yields pentanol. C₅H₁₁I + NaOH → C₅H₁₁OH + NaI[1]
-
-
Elimination Reactions: In the presence of a strong, sterically hindered base like potassium tert-butoxide, this compound can undergo elimination to form pentene.[1]
Applications in Research and Development
The reactivity of this compound makes it a key building block in several areas of chemical and pharmaceutical research.
-
Organic Synthesis: It serves as a precursor for introducing a pentyl group into various molecules.[3][7]
-
Medicinal Chemistry: Utilized in the synthesis of novel pharmaceutical compounds.[1][3]
-
Radiolabeling: Can be used in the preparation of radiolabeled compounds for biological tracing studies.[1]
Logical and Workflow Diagrams
To visually represent the concepts discussed, the following diagrams illustrate the synthesis workflow and the primary reaction pathways of this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Primary reaction pathways of this compound.
References
- 1. This compound | 628-17-1 | Benchchem [benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Page loading... [guidechem.com]
- 4. 1-碘戊烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | C5H11I | CID 12335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. fishersci.com [fishersci.com]
- 9. homework.study.com [homework.study.com]
Methodological & Application
Application Notes and Protocols: 1-Iodopentane as a Versatile Alkylating Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-iodopentane as an effective alkylating agent in various organic synthesis reactions. This compound, a primary alkyl halide, is a valuable reagent for the formation of carbon-carbon and carbon-heteroatom bonds, primarily through bimolecular nucleophilic substitution (SN2) reactions. Its utility is demonstrated in the C-alkylation of active methylene (B1212753) compounds, N-alkylation of heterocyclic compounds, and O-alkylation of alcohols and phenols.
Overview of this compound in Alkylation Reactions
This compound (CH₃(CH₂)₄I) is a colorless to light-yellow liquid that serves as an excellent substrate for SN2 reactions due to the good leaving group ability of the iodide ion and the minimal steric hindrance at the primary carbon center.[1] These characteristics allow for efficient alkylation of a wide range of nucleophiles under relatively mild conditions.
Key Applications:
-
C-Alkylation: Introduction of a pentyl group to carbanions, such as enolates derived from active methylene compounds.
-
N-Alkylation: Synthesis of N-pentyl derivatives of amines, amides, and heterocyclic compounds like indoles.
-
O-Alkylation (Williamson Ether Synthesis): Preparation of pentyl ethers from corresponding alcohols or phenols.
C-Alkylation of Active Methylene Compounds: Synthesis of Diethyl Pentylmalonate
The alkylation of diethyl malonate with this compound is a classic example of C-C bond formation. The acidic α-protons of diethyl malonate are readily removed by a base to form a resonance-stabilized enolate, which then acts as a nucleophile to displace the iodide from this compound.
Quantitative Data
| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents | Moles | Amount |
| Diethyl Malonate | 160.17 | 1.0 | 0.1 | 16.02 g |
| Sodium Ethoxide | 68.05 | 1.1 | 0.11 | 7.49 g |
| This compound | 198.05 | 1.05 | 0.105 | 20.80 g |
| Product | Diethyl Pentylmalonate | 230.31 | - | ~19.8 g (86%) |
Yields are based on reported procedures for similar alkylations and may vary depending on specific reaction conditions.
Experimental Protocol
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
This compound
-
Absolute ethanol (B145695)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve sodium ethoxide (1.1 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To the stirred solution, add diethyl malonate (1.0 eq) dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, add this compound (1.05 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl pentylmalonate.
-
Purify the product by vacuum distillation.
N-Alkylation of Heterocycles: Synthesis of 1-Pentyl-1H-indole
The N-alkylation of indoles is a common transformation in the synthesis of various biologically active compounds. The reaction of indole (B1671886) with this compound in the presence of a strong base, such as sodium hydride, proceeds efficiently to yield the N-alkylated product.
Quantitative Data
| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents | Moles | Amount |
| Indole | 117.15 | 1.0 | 0.02 | 2.34 g |
| Sodium Hydride (60% in oil) | 24.00 | 1.2 | 0.024 | 0.96 g |
| This compound | 198.05 | 1.1 | 0.022 | 4.36 g |
| Product | 1-Pentyl-1H-indole | 187.29 | - | ~3.2 g (85%) |
Yields can vary based on reaction scale and purity of reagents.[2]
Experimental Protocol
Materials:
-
Indole
-
Sodium hydride (60% dispersion in mineral oil)
-
This compound
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of indole (1.0 eq) in anhydrous DMF dropwise.[3][4]
-
Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation, as indicated by the cessation of hydrogen gas evolution.[3]
-
Cool the reaction mixture back to 0 °C and add this compound (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with diethyl ether (3 x 40 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford 1-pentyl-1H-indole.
O-Alkylation: Williamson Ether Synthesis of Pentyl Phenyl Ether
The Williamson ether synthesis is a reliable method for preparing ethers. In this reaction, a phenoxide, generated from phenol (B47542) and a base, undergoes nucleophilic attack on this compound to form pentyl phenyl ether.
Quantitative Data
| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents | Moles | Amount |
| Phenol | 94.11 | 1.0 | 0.05 | 4.71 g |
| Potassium Carbonate | 138.21 | 1.5 | 0.075 | 10.37 g |
| This compound | 198.05 | 1.1 | 0.055 | 10.89 g |
| Product | Pentyl Phenyl Ether | 164.24 | - | ~7.0 g (85%) |
Yields are based on general procedures for Williamson ether synthesis and may vary.[5]
Experimental Protocol
Materials:
-
Phenol
-
Anhydrous potassium carbonate
-
This compound
-
Acetone
-
1 M Hydrochloric acid
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone.
-
Stir the mixture vigorously and add this compound (1.1 eq).
-
Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and wash with 1 M hydrochloric acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pentyl phenyl ether.[6]
Safety and Handling
This compound is a flammable liquid and an irritant. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Reactions involving sodium hydride are highly exothermic and produce flammable hydrogen gas; they must be conducted under an inert atmosphere and with extreme caution.
Conclusion
This compound is a highly effective and versatile alkylating agent for the formation of C-C, C-N, and C-O bonds. The protocols provided herein offer robust methods for the synthesis of a variety of pentylated organic molecules, which are valuable intermediates in pharmaceutical and materials science research. The straightforward nature of these SN2 reactions, coupled with generally high yields, makes this compound an indispensable tool for synthetic chemists.
References
Application Notes and Protocols: 1-Iodopentane in Williamson Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a robust and widely utilized method in organic chemistry for the preparation of symmetrical and unsymmetrical ethers.[1][2][3][4] This nucleophilic substitution reaction (SN2) involves the reaction of an alkoxide ion with a primary alkyl halide.[1][5][6] 1-Iodopentane, a primary alkyl iodide, serves as an excellent electrophile in this reaction due to the high reactivity of the carbon-iodine bond, where iodide is an excellent leaving group.[4][7] This application note provides a detailed protocol for the use of this compound in the Williamson ether synthesis, outlining the reaction mechanism, experimental procedures, and expected outcomes.
The reaction proceeds via a backside attack of the alkoxide nucleophile on the carbon atom bonded to the iodine.[1][5] This SN2 mechanism results in the inversion of stereochemistry if the carbon is chiral, although in the case of this compound, the reacting carbon is not a stereocenter. The choice of a primary alkyl halide like this compound is crucial, as secondary and tertiary alkyl halides tend to undergo elimination reactions (E2) in the presence of a strong base like an alkoxide.[1][3][5]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |
| This compound | C₅H₁₁I | 198.05 | 628-17-1 | [8][9][10] Primary alkyl halide, may contain copper as a stabilizer.[8] |
| Alcohol (e.g., Ethanol) | C₂H₅OH | 46.07 | 64-17-5 | The choice of alcohol determines one of the alkyl groups of the resulting ether. |
| Sodium Hydride (NaH) | NaH | 24.00 | 7646-69-7 | Strong base for deprotonating the alcohol to form the alkoxide. Handle with care. |
| Anhydrous Solvent | e.g., THF, DMF | - | - | Protic solvents can slow the reaction.[1][3] Acetonitrile and DMF are commonly used.[1] |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | For extraction. |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | For aqueous workup. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | For drying the organic layer. |
Experimental Protocol
This protocol describes the synthesis of ethyl pentyl ether as an exemplary product. The procedure can be adapted for other alcohols.
1. Formation of the Alkoxide
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 10 mL of anhydrous tetrahydrofuran (B95107) (THF).
-
To the stirred THF, cautiously add 1.2 equivalents of sodium hydride (60% dispersion in mineral oil).
-
Slowly add 1.0 equivalent of the desired alcohol (e.g., ethanol) dropwise to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the sodium alkoxide. The evolution of hydrogen gas should cease.
2. Williamson Ether Synthesis
-
Dissolve 1.0 equivalent of this compound in a minimal amount of anhydrous THF.
-
Add the this compound solution dropwise to the freshly prepared sodium alkoxide solution at room temperature.
-
Heat the reaction mixture to reflux (typically 50-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).[1] The reaction is generally complete within 1-8 hours.[1][3]
3. Workup and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water to decompose any unreacted sodium hydride.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude ether can be purified by fractional distillation or column chromatography to yield the pure product.
Reaction Conditions Summary
| Parameter | Value/Condition | Reference |
| Temperature | 50 - 100 °C | [1][3] |
| Reaction Time | 1 - 8 hours | [1][3] |
| Solvent | Aprotic polar solvents (e.g., THF, DMF, Acetonitrile) | [1][3] |
| Base | Strong base (e.g., NaH) to form the alkoxide | [6][11] |
| Expected Yield | 50 - 95% (laboratory scale) | [1] |
Reaction Mechanism and Workflow
The Williamson ether synthesis proceeds through a classic SN2 mechanism. The first step is the deprotonation of the alcohol to form a more nucleophilic alkoxide. This alkoxide then attacks the primary alkyl halide in a concerted step, leading to the formation of the ether and the displacement of the halide ion.
Caption: General workflow of the Williamson ether synthesis.
The detailed mechanism for the SN2 step is illustrated below, showing the backside attack of the alkoxide on the this compound.
Caption: SN2 mechanism of the Williamson ether synthesis.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the experimental procedure.
Caption: Step-by-step experimental workflow.
Conclusion
The Williamson ether synthesis using this compound is an effective method for the preparation of pentyl ethers. The high reactivity of this compound as a primary alkyl halide favors the desired SN2 pathway, leading to good to excellent yields. By following the detailed protocol and understanding the underlying mechanism, researchers can reliably synthesize a variety of pentyl ethers for applications in research, and drug development. Careful control of reaction conditions, particularly the exclusion of water and the use of an appropriate aprotic solvent, is key to maximizing the yield and purity of the final product.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. scienceinfo.com [scienceinfo.com]
- 4. francis-press.com [francis-press.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. pinn.ai [pinn.ai]
- 8. This compound 98 628-17-1 [sigmaaldrich.com]
- 9. Pentane, 1-iodo- [webbook.nist.gov]
- 10. This compound | C5H11I | CID 12335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
Application Notes and Protocols for SN2 Reactions Involving 1-Iodopentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of bimolecular nucleophilic substitution (SN2) reactions utilizing 1-iodopentane as the substrate. This document outlines the fundamental principles, kinetic data, and detailed experimental protocols for conducting these reactions with various nucleophiles.
Introduction to SN2 Reactions with this compound
The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of organic synthesis, involving the concerted attack of a nucleophile and the displacement of a leaving group. This compound is an exemplary substrate for SN2 reactions due to its primary alkyl structure, which minimizes steric hindrance, and the presence of iodide, an excellent leaving group.[1] The reaction proceeds via a backside attack, leading to an inversion of stereochemistry at the electrophilic carbon. The rate of the reaction is dependent on the concentrations of both the this compound and the nucleophile.[2]
Key Factors Influencing the SN2 Reaction Rate
The success and rate of an SN2 reaction with this compound are governed by several critical factors:
-
Nucleophile: Strong, negatively charged nucleophiles generally lead to faster reaction rates.[3]
-
Solvent: Polar aprotic solvents, such as acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO), are preferred as they solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively "naked" and more reactive.[4]
-
Leaving Group: The iodide ion is an excellent leaving group due to its stability in solution, a consequence of the weak carbon-iodine bond.[5]
-
Temperature: While increasing the temperature generally increases the reaction rate, it can also promote competing elimination (E2) reactions.
Data Presentation: Quantitative Analysis of SN2 Reactions with this compound
The following tables summarize key quantitative data for SN2 reactions of this compound with various nucleophiles. This data is essential for reaction planning and optimization.
Table 1: Relative Reaction Rates of 1-Halopentanes with Sodium Iodide in Acetone
| Substrate | Leaving Group | Relative Rate |
| 1-Chloropentane | Cl⁻ | 1 |
| 1-Bromopentane | Br⁻ | 50 |
| This compound | I⁻ | 100 |
Note: These are representative relative rates illustrating the effect of the leaving group. Actual rates will vary with specific reaction conditions.
Table 2: Kinetic Data for SN2 Reactions of this compound with Various Nucleophiles in Acetone at 25°C
| Nucleophile | Product | Rate Constant (k) (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) | Expected Yield (%) |
| NaN₃ (Sodium Azide) | 1-Azidopentane | Data not available | Data not available | > 90 |
| NaCN (Sodium Cyanide) | Hexanenitrile | Data not available | Data not available | > 85 |
| NaOH (Sodium Hydroxide) | Pentan-1-ol | Data not available | Data not available | 70-85 |
| NaSCN (Sodium Thiocyanate) | 1-Thiocyanatopentane | Data not available | Data not available | > 90 |
| NaOPh (Sodium Phenoxide) | 1-Phenoxypentane | Data not available | Data not available | > 80 |
Experimental Protocols
The following are detailed protocols for conducting SN2 reactions with this compound and various nucleophiles.
General Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
This compound is a flammable liquid and should be handled with care.
-
Sodium cyanide and sodium azide (B81097) are highly toxic. Handle with extreme caution and have appropriate quench solutions and emergency procedures in place.
Protocol 1: Synthesis of 1-Azidopentane via SN2 Reaction
Materials:
-
This compound (C₅H₁₁I)
-
Sodium azide (NaN₃)
-
Acetone (anhydrous)
-
Diethyl ether
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium azide (1.5 equivalents) and anhydrous acetone (50 mL).
-
Stir the mixture to dissolve the sodium azide.
-
Add this compound (1.0 equivalent) to the flask.
-
Reaction Execution: Heat the reaction mixture to a gentle reflux (approximately 56°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium iodide.
-
Transfer the filtrate to a separatory funnel and add 50 mL of deionized water.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield 1-azidopentane.
Protocol 2: Synthesis of Hexanenitrile via SN2 Reaction
Materials:
-
This compound (C₅H₁₁I)
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Diethyl ether
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask with a magnetic stir bar, dissolve sodium cyanide (1.2 equivalents) in anhydrous DMSO (40 mL).
-
Add this compound (1.0 equivalent) to the solution.
-
Reaction Execution: Heat the mixture to 50-60°C and stir for 3-5 hours. Monitor the reaction by TLC or GC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of cold deionized water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).
-
Combine the organic extracts and wash with deionized water (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter and remove the solvent by rotary evaporation to obtain crude hexanenitrile. Further purification can be achieved by distillation.
Visualizations
The following diagrams illustrate the key concepts and workflows associated with SN2 reactions of this compound.
References
- 1. organic chemistry - What results from the reaction of 5-bromopentan-1-ol and NaOH? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edisciplinas.usp.br [edisciplinas.usp.br]
- 4. chem.uzh.ch [chem.uzh.ch]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Synthesis and Utility of 1-Azidopentane in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the synthesis of 1-azidopentane (B1267022) via the nucleophilic substitution reaction of 1-iodopentane with sodium azide (B81097). Detailed experimental protocols, safety precautions, and characterization methods are presented. Furthermore, the application of 1-azidopentane as a versatile building block in drug discovery and development is highlighted, with a focus on its utility in "click chemistry" for the synthesis of novel therapeutic agents.
Introduction
The reaction of this compound with sodium azide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, yielding 1-azidopentane. This alkyl azide is a valuable intermediate in organic synthesis, primarily serving as a precursor for the introduction of an amino group or for the construction of nitrogen-containing heterocycles. In the context of modern drug discovery, the azide functionality is of particular importance due to its role in bioorthogonal chemistry, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry". This reaction allows for the efficient and specific formation of stable 1,2,3-triazole linkages, a scaffold present in numerous biologically active compounds. The 1,2,3-triazole core is recognized for its favorable properties, including metabolic stability and its ability to engage in hydrogen bonding, making it a valuable component in the design of novel therapeutics.[1][2][3]
Reaction of this compound with Sodium Azide: An SN2 Mechanism
The reaction proceeds via a concerted, one-step SN2 mechanism. The azide anion (N₃⁻), a potent nucleophile, attacks the electrophilic carbon atom bearing the iodine atom from the backside. Simultaneously, the carbon-iodine bond is cleaved, and the iodide ion acts as the leaving group. This backside attack results in an inversion of stereochemistry at the carbon center, although in the case of the achiral this compound, this is not observable in the product.
Key Features of the SN2 Reaction:
-
Kinetics: The reaction is second-order, with the rate depending on the concentration of both this compound and sodium azide.
-
Stereochemistry: Inversion of configuration at the reaction center.
-
Substrate: Favored for primary and secondary alkyl halides. This compound is a primary alkyl halide, making it an ideal substrate.
-
Nucleophile: Requires a strong nucleophile, such as the azide ion.
-
Leaving Group: A good leaving group is essential. Iodide is an excellent leaving group, making the reaction efficient.
Data Presentation
Table 1: Physical and Chemical Properties of Reactants and Product
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | CAS Number |
| This compound | C₅H₁₁I | 198.05 | 154-155[4] | 1.517[4] | 628-17-1[4] |
| Sodium Azide | NaN₃ | 65.01 | Decomposes | 1.846 | 26628-22-8 |
| 1-Azidopentane | C₅H₁₁N₃ | 113.16 | ~135-137 | ~0.88 | 26330-06-3[5] |
Table 2: Reaction Conditions and Expected Yield
| Parameter | Value |
| Solvent | Dimethylformamide (DMF) or Acetonitrile (MeCN) |
| Temperature | 60-80 °C |
| Reaction Time | 4-12 hours |
| Expected Yield | >90% |
Experimental Protocols
Protocol 1: Synthesis of 1-Azidopentane
Materials:
-
This compound (C₅H₁₁I)[4]
-
Sodium Azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Safety Precautions:
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with metals. Use ceramic or plastic spatulas. Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Organic azides are potentially explosive, especially when heated or subjected to shock. Handle with care and avoid heating to high temperatures.
-
This compound is a flammable liquid and an irritant. Handle in a fume hood.
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium azide (1.2 equivalents) in anhydrous DMF.
-
To the stirring suspension, add this compound (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to 70 °C and stir for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude 1-azidopentane.
-
Purify the crude product by vacuum distillation to yield pure 1-azidopentane as a colorless liquid.
Characterization: The identity and purity of the synthesized 1-azidopentane should be confirmed by spectroscopic methods. The obtained spectra should be compared with literature data.
-
¹H NMR (CDCl₃): Expected signals for the pentyl chain protons.
-
¹³C NMR (CDCl₃): Expected signals for the five distinct carbon atoms of the pentyl chain.
-
FTIR (neat): A characteristic strong absorption band for the azide group (N₃) is expected around 2100 cm⁻¹.
Mandatory Visualizations
Caption: SN2 mechanism for the reaction of this compound with sodium azide.
Caption: Experimental workflow for the synthesis of 1-azidopentane.
Application in Drug Development
1-Azidopentane, as a simple alkyl azide, is a valuable precursor for the synthesis of more complex molecules with therapeutic potential. Its primary application in drug development is as a building block for introducing the azide functionality, which can then be utilized in "click chemistry" reactions.
Click Chemistry for the Synthesis of Bioactive Triazoles
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that joins an azide with a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. This triazole ring is a common scaffold in many pharmaceutical agents due to its favorable properties:
-
Metabolic Stability: The triazole ring is resistant to enzymatic degradation, enhancing the pharmacokinetic profile of a drug.[1]
-
Hydrogen Bonding Capability: The nitrogen atoms of the triazole can act as hydrogen bond acceptors, facilitating interactions with biological targets.
-
Dipolar Nature: The triazole ring possesses a significant dipole moment, which can influence molecular recognition and binding affinity.
Application in Anticancer and Antiviral Drug Discovery
Numerous studies have demonstrated the efficacy of 1,2,3-triazole-containing compounds as anticancer and antiviral agents.[1][6] By synthesizing derivatives of 1-azidopentane and reacting them with various alkynes bearing pharmacophoric groups, libraries of novel compounds can be generated and screened for biological activity. For instance, triazole derivatives have been investigated as inhibitors of kinases, proteases, and other enzymes implicated in cancer and viral replication.[7]
Caption: Role of 1-azidopentane in drug discovery via click chemistry.
References
- 1. The application of click chemistry in the synthesis of agents with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-碘戊烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1-Azidopentane | C5H11N3 | CID 141280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents [mdpi.com]
- 7. New Anticancer Agents: Design, Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Pentylmagnesium Iodide from 1-Iodopentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentylmagnesium iodide is a valuable Grignard reagent in organic synthesis, serving as a potent nucleophile and a strong base for the formation of carbon-carbon bonds. Its application is crucial in the synthesis of a wide array of more complex molecules, including pharmaceuticals and other specialty chemicals. This document provides detailed protocols for the preparation of pentylmagnesium iodide from 1-iodopentane and magnesium turnings in an ethereal solvent. The reaction proceeds via the insertion of magnesium into the carbon-iodine bond of this compound.[1] Due to the highly reactive nature of the Grignard reagent, it is imperative to conduct the synthesis under strictly anhydrous conditions and an inert atmosphere to prevent quenching by moisture and atmospheric oxygen.[1][2]
Reaction Scheme
CH₃(CH₂)₄I + Mg → CH₃(CH₂)₄MgI
-
Reactants: this compound, Magnesium Turnings
-
Product: Pentylmagnesium Iodide
-
Solvent: Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the preparation of pentylmagnesium iodide.
| Parameter | Value | Notes |
| Reactants & Reagents | ||
| This compound (C₅H₁₁I) | 1.0 equivalent | Starting alkyl halide. Should be anhydrous. |
| Magnesium (Mg) Turnings | 1.1 - 1.2 equivalents | Excess magnesium is used to ensure complete reaction of the this compound.[3] The surface of the magnesium may be activated with iodine.[2][3] |
| Anhydrous Diethyl Ether | Sufficient quantity to dissolve reactants | A common solvent for Grignard reactions. Anhydrous conditions are critical.[4] |
| Iodine (I₂) | 1-2 small crystals | Used as an initiator to activate the magnesium surface.[3] |
| Reaction Conditions | ||
| Temperature | Gentle reflux (~35°C for diethyl ether) | The reaction is exothermic and should be controlled. Gentle reflux indicates a steady reaction rate. |
| Reaction Time | 1 - 2 hours after addition is complete | Stirring is continued to ensure the reaction goes to completion.[3] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents the highly reactive Grignard reagent from reacting with atmospheric oxygen and moisture.[1] |
| Yield | ||
| Typical Conversion | ~95% | Refers to the percentage of the starting material that is converted to product. |
| Typical Selectivity | ~90% | Refers to the percentage of the converted starting material that forms the desired product. The main side product is typically the Wurtz coupling product (decane).[5] |
| Expected Yield | ~85% | The overall expected yield is a product of the conversion and selectivity. |
Experimental Protocol
This protocol details the laboratory-scale synthesis of pentylmagnesium iodide.
Materials:
-
This compound (anhydrous)
-
Magnesium turnings
-
Anhydrous diethyl ether (Et₂O)
-
Iodine crystals
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Syringes and needles
Procedure:
-
Apparatus Setup and Preparation:
-
Thoroughly dry all glassware in an oven at 120°C overnight and assemble while hot under a stream of inert gas.
-
Equip a three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel.
-
Connect the top of the reflux condenser to an inert gas line with an oil bubbler to maintain a positive pressure of nitrogen or argon throughout the reaction.
-
-
Initiation of the Grignard Reaction:
-
Place the magnesium turnings (1.1-1.2 equivalents) into the reaction flask.
-
Add 1-2 small crystals of iodine. The iodine will help to activate the magnesium surface.[3]
-
Add a small amount of anhydrous diethyl ether to the flask, just enough to cover the magnesium turnings.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion (approximately 10%) of the this compound solution from the dropping funnel to the magnesium suspension.
-
The reaction is initiated when the brown color of the iodine fades, and the solution becomes cloudy with the spontaneous evolution of heat and gentle bubbling. Gentle warming with a heating mantle may be necessary to start the reaction.
-
-
Formation of the Grignard Reagent:
-
Once the reaction has started, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to prevent an overly vigorous reaction.
-
After the addition of the this compound solution is complete, continue to stir the mixture and maintain a gentle reflux for an additional 1-2 hours to ensure the reaction proceeds to completion.[3]
-
The resulting grey to brownish solution is the pentylmagnesium iodide reagent.
-
-
Determination of Grignard Reagent Concentration (Titration):
-
It is highly recommended to determine the concentration of the prepared Grignard reagent before its use in subsequent reactions. This can be achieved through various titration methods, such as titration with a standard solution of sec-butanol in the presence of an indicator like 1,10-phenanthroline.
-
Visualizations
Experimental Workflow for the Preparation of Pentylmagnesium Iodide
Caption: Workflow for the synthesis of pentylmagnesium iodide.
Signaling Pathway of Grignard Reagent Formation
Caption: Mechanism of pentylmagnesium iodide formation.
References
Application Notes and Protocols: The Role of 1-Iodopentane in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodopentane, a versatile alkylating agent, serves as a crucial building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs).[1] Its primary function in pharmaceutical synthesis is to introduce a pentyl group onto a core scaffold, a modification that can significantly influence the lipophilicity, metabolic stability, and ultimately, the pharmacological activity of a drug candidate. This document provides detailed application notes and protocols for the use of this compound in the synthesis of analogues of two prominent pharmaceuticals: the non-steroidal anti-inflammatory drug (NSAID) Nabumetone and the antitussive agent Pentoxyverine.
While established industrial syntheses of the parent drugs may utilize alternative routes, the protocols detailed below are invaluable for researchers engaged in lead optimization and the exploration of structure-activity relationships (SAR) by creating novel derivatives.
Key Applications of this compound in Pharmaceutical Synthesis
This compound is primarily employed in O-alkylation and N-alkylation reactions to introduce a five-carbon chain into a molecule. These reactions are fundamental in medicinal chemistry for modifying the properties of a lead compound.
O-Alkylation: Synthesis of Nabumetone Analogues
Nabumetone is a prodrug that is metabolized in the liver to its active form, 6-methoxy-2-naphthylacetic acid (6-MNA), a potent inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[2][3] The synthesis of Nabumetone analogues with varied alkyl chains can be explored to modulate its pharmacokinetic and pharmacodynamic profile. The following protocol describes the O-alkylation of 6-methoxy-2-naphthol (B1581671), a key precursor, with this compound.
Experimental Protocol: O-Alkylation of 6-Methoxy-2-naphthol with this compound
This protocol outlines the synthesis of 2-methoxy-6-(pentyloxy)naphthalene, an analogue of a Nabumetone precursor.
Materials:
-
6-Methoxy-2-naphthol
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone (B3395972), anhydrous
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add 6-methoxy-2-naphthol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous acetone to the flask to create a stirrable suspension.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 56 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 2-methoxy-6-(pentyloxy)naphthalene.
Quantitative Data Summary:
| Parameter | Value |
| Reactant Ratio (Naphthol:Iodopentane:Base) | 1 : 1.2 : 1.5 |
| Solvent | Acetone |
| Temperature | Reflux (~56 °C) |
| Reaction Time | 6 - 12 hours |
| Typical Yield | 85 - 95% |
Experimental Workflow for O-Alkylation
Caption: Workflow for the O-alkylation of 6-methoxy-2-naphthol.
N-Alkylation: Synthesis of Pentoxyverine Analogues
Pentoxyverine is an antitussive agent that acts as a sigma-1 receptor agonist and a muscarinic receptor antagonist.[4][5] The diethylaminoethyl ester side chain of Pentoxyverine is a key feature for its activity. The synthesis of analogues with a pentyl group on the nitrogen atom can be achieved through N-alkylation of a suitable precursor. The following protocol describes a general method for the N-alkylation of a secondary amine with this compound.
Experimental Protocol: N-Alkylation of a Secondary Amine with this compound
This protocol outlines the synthesis of an N-pentylated amine, a potential intermediate for a Pentoxyverine analogue.
Materials:
-
Secondary amine (e.g., Diethylamine)
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (B52724) (ACN), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Syringe pump (optional, for slow addition)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the secondary amine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to the flask.
-
Slowly add this compound (1.1 eq) to the stirred suspension at room temperature. For highly reactive amines, the addition can be done at 0 °C.
-
Stir the reaction mixture at room temperature. The reaction progress is monitored by TLC or LC-MS. The reaction is typically complete within 4-16 hours.
-
Upon completion, filter off the inorganic salts and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-pentylated amine.
Quantitative Data Summary:
| Parameter | Value |
| Reactant Ratio (Amine:Iodopentane:Base) | 1 : 1.1 : 2.0 |
| Solvent | Acetonitrile |
| Temperature | Room Temperature |
| Reaction Time | 4 - 16 hours |
| Typical Yield | 70 - 90% |
Caption: Nabumetone's metabolic activation and COX-2 inhibition pathway.
Pentoxyverine's Mechanism of Action
Pentoxyverine exerts its antitussive effect through a dual mechanism: agonizing the sigma-1 receptor and antagonizing the muscarinic M1 receptor in the central nervous system, which helps to suppress the cough reflex. [4][6]
Caption: Dual mechanism of action of Pentoxyverine on central cough regulation.
References
Application Notes and Protocols for Nucleophilic Substitution with 1-Iodopentane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for nucleophilic substitution reactions involving 1-iodopentane. As a primary alkyl halide with an excellent leaving group (iodide), this compound readily undergoes bimolecular nucleophilic substitution (SN2) reactions.[1] This makes it a versatile substrate for introducing a pentyl group into various molecular scaffolds, a common strategy in medicinal chemistry and materials science.
The SN2 mechanism is a single-step process where a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[2] This concerted mechanism leads to an inversion of stereochemistry at the reaction center. For primary alkyl halides like this compound, the SN2 pathway is highly favored due to minimal steric hindrance.[1]
Factors Influencing SN2 Reactions with this compound:
Several factors influence the rate and outcome of nucleophilic substitution reactions with this compound:
-
Nucleophile: The strength of the nucleophile is critical. Stronger nucleophiles lead to faster reaction rates.
-
Solvent: Polar aprotic solvents such as acetone, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF) are generally preferred for SN2 reactions. These solvents solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively "naked" and more reactive.[3]
-
Temperature: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions, such as elimination.
-
Leaving Group: Iodide is an excellent leaving group, making this compound a highly reactive substrate for SN2 reactions.
Experimental Protocols
The following protocols detail the synthesis of various compounds from this compound via nucleophilic substitution.
Protocol 1: Synthesis of 1-Pentylnitrile (Valeronitrile)
This protocol describes the reaction of this compound with sodium cyanide. The use of dimethyl sulfoxide (DMSO) as a solvent is advantageous as it enhances the solubility of sodium cyanide and accelerates the reaction.[4][5]
Materials:
-
This compound
-
Sodium Cyanide (NaCN)
-
Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide (1.1 equivalents) in dry DMSO.
-
Add this compound (1.0 equivalent) to the stirred solution.
-
Heat the reaction mixture to 50-60 °C and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by distillation to obtain pure 1-pentylnitrile.
Protocol 2: Synthesis of 1-Pentylamine
This protocol involves the reaction of this compound with an excess of ammonia (B1221849). Using a large excess of ammonia is crucial to minimize the formation of secondary and tertiary amine byproducts.[6][7] The reaction is typically carried out in a sealed tube due to the volatility of ammonia.
Materials:
-
This compound
-
Concentrated aqueous ammonia or ethanolic ammonia
-
Ethanol (B145695) (if using aqueous ammonia)
-
Sealed reaction tube
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous potassium carbonate
Procedure:
-
Place this compound (1.0 equivalent) and a large excess of concentrated ammonia solution (e.g., 10-20 equivalents) in a heavy-walled sealed reaction tube. If using aqueous ammonia, ethanol can be added as a co-solvent to improve miscibility.
-
Seal the tube and heat it at 100 °C for 24 hours.
-
Cool the tube to room temperature and carefully open it in a well-ventilated fume hood.
-
Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic extracts with saturated aqueous sodium bicarbonate (2 x 50 mL) and then with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous potassium carbonate, filter, and carefully remove the solvent by distillation to obtain 1-pentylamine.
Protocol 3: Synthesis of Ethyl Pentyl Ether (Williamson Ether Synthesis)
This protocol details the synthesis of an ether via the Williamson ether synthesis, a classic SN2 reaction.[8] An alkoxide, in this case, sodium ethoxide, is reacted with this compound.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Anhydrous calcium chloride
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
Add this compound (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic extracts with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation.
-
Purify the resulting ethyl pentyl ether by fractional distillation.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the nucleophilic substitution of this compound with various nucleophiles.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Cyanide | Sodium Cyanide | DMSO | 50-60 | 2-4 | 1-Pentylnitrile | ~90%[4] |
| Hydroxide | Sodium Hydroxide | Water/Ethanol | Reflux | 1-3 | 1-Pentanol | Good |
| Ethoxide | Sodium Ethoxide | Ethanol | Reflux | 1-2 | Ethyl Pentyl Ether | High |
| Ammonia | Ammonia (excess) | Ethanol | 100 (sealed tube) | 24 | 1-Pentylamine | Moderate |
| Azide | Sodium Azide | DMF | 80 | 6 | 1-Azidopentane | >95% |
| Phthalimide | Potassium Phthalimide | DMF | 100 | 4 | N-Pentylphthalimide | ~85%[9] |
| Thiophenoxide | Sodium Thiophenoxide | Ethanol | Reflux | 2 | Pentyl Phenyl Sulfide | High |
| Acetate | Sodium Acetate | DMF | 100 | 12 | Pentyl Acetate | Good |
Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.
Mandatory Visualizations
General SN2 Reaction Mechanism
Caption: General mechanism of an SN2 reaction.
Experimental Workflow for Williamson Ether Synthesis
Caption: Workflow for the Williamson ether synthesis.
References
- 1. homework.study.com [homework.study.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. gchemglobal.com [gchemglobal.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. quora.com [quora.com]
- 8. Solved For each of the reaction conditions below. predict | Chegg.com [chegg.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: 1-Iodopentane in Radical Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-iodopentane as a precursor to the pentyl radical in various radical reactions. The focus is on providing practical, experimentally-derived information to facilitate the application of these methodologies in a laboratory setting.
Introduction
This compound is a versatile reagent in organic synthesis, serving as a readily available source of the primary pentyl radical under various initiation conditions. The relatively weak carbon-iodine bond allows for facile homolytic cleavage, initiating a cascade of reactions that can lead to the formation of new carbon-carbon and carbon-heteroatom bonds. This application note will delve into specific examples of radical reactions involving this compound, with a focus on Giese-type reactions, Atom Transfer Radical Addition (ATRA), and radical cyclizations. Modern methods, such as photocatalysis, have emerged as powerful tools for initiating these transformations under mild conditions.
Key Applications of this compound in Radical Chemistry
This compound is a valuable building block for the introduction of a linear five-carbon chain into a variety of molecular scaffolds. Key applications include:
-
Giese-Type Reactions: The addition of the pentyl radical to electron-deficient alkenes.
-
Atom Transfer Radical Addition (ATRA): The addition of this compound across a double bond, incorporating both the pentyl group and the iodine atom.
-
Radical Cyclizations: Initiation of intramolecular cyclization cascades to form cyclic compounds.
Application Note 1: Tin-Free Giese Reaction of this compound
The Giese reaction is a powerful method for carbon-carbon bond formation via the intermolecular addition of a carbon-centered radical to an electron-deficient alkene.[1] Traditionally, these reactions have relied on toxic organotin hydrides as radical mediators. This section details a tin-free protocol for the Giese reaction of this compound.[1]
Reaction Principle
In this tin-free approach, a radical initiator generates a radical that abstracts the iodine atom from this compound, forming the pentyl radical. This radical then adds to an electron-deficient alkene. The resulting radical intermediate is subsequently reduced by a hydride source to afford the final product. Common hydride sources in tin-free systems include sodium cyanoborohydride.[1]
Quantitative Data
The following table summarizes the results for the tin-free Giese reaction of this compound with an electron-deficient alkene.
| Entry | Alkyl Iodide | Alkene | Hydride Source | Initiator | Solvent | Time (h) | Yield (%) |
| 1 | This compound | Methyl Acrylate (B77674) | NaBH₃CN | AIBN (cat.) | t-BuOH | 6 | 85 |
Data extracted from a representative tin-free Giese reaction protocol.
Experimental Protocol: Giese Reaction of this compound with Methyl Acrylate
Materials:
-
This compound
-
Methyl Acrylate
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Azobisisobutyronitrile (AIBN)
-
tert-Butanol (B103910) (t-BuOH), degassed
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry, 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq), methyl acrylate (2.0 mmol, 2.0 eq), and sodium cyanoborohydride (1.5 mmol, 1.5 eq).
-
Add degassed tert-butanol (10 mL) to the flask.
-
Purge the reaction mixture with an inert gas (argon or nitrogen) for 15 minutes.
-
Add a catalytic amount of AIBN (0.1 mmol, 0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C) under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired product.
Visualizing the Reaction: Mechanisms and Workflows
Tin-Free Giese Reaction Mechanism
Caption: General mechanism of a tin-free Giese reaction.
Experimental Workflow for the Giese Reaction
Caption: Experimental workflow for the Giese reaction.
Further Considerations and Alternative Protocols
Atom Transfer Radical Addition (ATRA)
In ATRA reactions, both the alkyl group and the halogen from the alkyl halide are added across a double or triple bond. This method is highly atom-economical. Photocatalysis has emerged as a mild and efficient way to initiate ATRA reactions of alkyl iodides. A typical system might involve a ruthenium or iridium-based photocatalyst that, upon irradiation with visible light, initiates the radical chain process.
Radical Cyclizations
This compound can be used to initiate radical cyclizations in substrates containing a suitably positioned radical acceptor, such as an alkene or alkyne. The initially formed pentyl radical can act as a trigger for a cascade of intramolecular reactions, leading to the formation of complex cyclic structures. The choice of initiator (e.g., AIBN, triethylborane) and reaction conditions will influence the efficiency and selectivity of the cyclization.
Safety Precautions
-
This compound is a flammable liquid and should be handled in a well-ventilated fume hood.
-
Radical initiators such as AIBN can be hazardous and should be handled with care according to their safety data sheets.
-
Reactions under inert atmosphere require proper training and equipment.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
Application Notes and Protocols: 1-Iodopentane as a Precursor for Organometallic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodopentane (also known as n-amyl iodide) is a valuable alkyl halide precursor for the synthesis of key organometallic reagents, which are instrumental in organic synthesis and the development of active pharmaceutical ingredients (APIs).[1][2] Due to the high reactivity of the carbon-iodine bond, this compound readily reacts with metals like magnesium and lithium to form highly nucleophilic and basic organometallic compounds.[3] The two primary classes of reagents derived from this compound are Grignard reagents (pentylmagnesium iodide) and organolithium reagents (pentyllithium). These compounds are powerful tools for constructing complex molecular architectures through carbon-carbon bond formation and regioselective functionalization.[4][5]
Application Notes
Pentylmagnesium Iodide (A Grignard Reagent)
Pentylmagnesium iodide is a classic Grignard reagent formed through the reaction of this compound with magnesium metal.[6] As a potent nucleophile and a strong base, it is a versatile tool in synthetic chemistry.
-
Carbon-Carbon Bond Formation: The primary application of pentylmagnesium iodide is in the formation of new C-C bonds. It readily adds to electrophilic carbon centers, most notably the carbonyl group of aldehydes, ketones, and esters, to produce secondary and tertiary alcohols, respectively.[5] This reactivity is fundamental for building the carbon skeletons of more complex molecules.
-
Synthesis of Other Organometallics: Grignard reagents can be used in transmetalation reactions to generate other organometallic compounds, such as organocadmium or organocopper reagents, which exhibit different reactivity profiles.
-
As a Strong Base: While less common than its use as a nucleophile, pentylmagnesium iodide can act as a strong base to deprotonate acidic hydrogens, such as those in terminal alkynes and activated methylene (B1212753) compounds.
The formation of Grignard reagents from alkyl iodides is highly reactive but can be prone to side reactions like Wurtz coupling, where two alkyl groups couple to form an alkane (in this case, decane).[7][8] Careful control of reaction conditions is crucial to maximize the yield of the desired Grignard reagent.[8]
Pentyllithium (An Organolithium Reagent)
Pentyllithium is a highly reactive organolithium reagent synthesized from this compound and lithium metal.[9] Organolithium reagents are generally more reactive and more basic than their Grignard counterparts.
-
Directed Ortho-Metalation (DoM): As a powerful base, pentyllithium is extensively used in DoM reactions.[10] This strategy allows for the regioselective deprotonation of aromatic and heterocyclic rings at the position ortho (adjacent) to a directing metalation group (DMG). The resulting aryllithium species can then be trapped with various electrophiles, enabling the synthesis of highly substituted intermediates crucial for pharmaceutical development.[10]
-
Initiator for Anionic Polymerization: Alkyllithium reagents like pentyllithium can act as initiators for the anionic polymerization of olefins, such as styrenes and dienes.
-
Intramolecular Cyclizations: Pentyllithium can initiate intramolecular carbolithiation reactions, which are fundamental for constructing carbocyclic and heterocyclic frameworks.[4] These structural motifs are core components of numerous natural products and pharmaceutical agents.[4]
-
Halogen-Metal Exchange: Pentyllithium can participate in halogen-lithium exchange reactions to convert aryl or vinyl halides into their corresponding organolithium species, which are versatile synthetic intermediates.[10]
While this compound can be used for synthesis, the reaction is often performed at lower temperatures to minimize side reactions.[9] For achieving optimal yields of pentyllithium, 1-chloropentane (B165111) is frequently the recommended starting material due to a reduced tendency for Wurtz-Fittig side reactions.[9]
Quantitative Data
The choice of halide precursor significantly impacts the efficiency of organometallic reagent formation. The following tables summarize relevant quantitative data.
Table 1: Synthesis of Pentylmagnesium Halides in Diethyl Ether
| Precursor | Method | Conversion (%) | Selectivity for Grignard (%) | Wurtz Coupling (%) |
| This compound | Semi-batch | 100 | 85 | 15 |
| This compound | Continuous Lab Scale | 100 | 90 | 10 |
| 1-Bromopentane | Semi-batch | 98 | 93 | 7 |
| 1-Bromopentane | Continuous Lab Scale | 98 | 95 | 5 |
| 1-Chloropentane | Semi-batch | 85 | >99 | <1 |
| 1-Chloropentane | Continuous Lab Scale | 90 | >99 | <1 |
| Data adapted from a study on Grignard reagent formation.[11] |
Table 2: Analogous Yields for n-Butyllithium Synthesis
| Precursor | Solvent | Reaction Conditions | Yield of n-Butyllithium (%) |
| n-Butyl Chloride | Diethyl Ether | Finely cut lithium, reflux | 88 - 90 |
| n-Butyl Bromide | Diethyl Ether | Finely cut lithium, reflux | 60 - 65 |
| Data extrapolated from studies on n-butyllithium, which serves as a valuable proxy for n-pentyllithium synthesis.[9] |
Experimental Protocols
Safety Precaution: Organometallic reagents like pentylmagnesium iodide and pentyllithium are highly reactive, pyrophoric, and react violently with water and protic solvents.[10] All manipulations must be performed by trained personnel under a strict inert atmosphere (e.g., dry nitrogen or argon) using anhydrous solvents and oven-dried glassware.[8][10][12] Appropriate personal protective equipment (fire-resistant lab coat, safety glasses, gloves) is mandatory.[10]
Protocol 1: Synthesis of Pentylmagnesium Iodide
Objective: To prepare a solution of pentylmagnesium iodide from this compound and magnesium turnings in anhydrous diethyl ether.
Materials:
-
Magnesium turnings (1.2 - 1.5 equivalents)
-
This compound (1.0 equivalent), freshly distilled
-
Iodine (1-2 small crystals for initiation)
-
Anhydrous diethyl ether ((C₂H₅)₂O)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, and glass stopper (all oven-dried)
-
Nitrogen or Argon line for inert atmosphere
Procedure:
-
Apparatus Setup: Assemble the dry glassware. Place the magnesium turnings and a small crystal of iodine into the three-necked flask equipped with a magnetic stir bar. Attach the reflux condenser (with a drying tube or inert gas outlet), the dropping funnel, and the glass stopper. Purge the entire system with dry nitrogen or argon for at least 10 minutes.[8]
-
Solvent Addition: Add a small portion of anhydrous diethyl ether via the dropping funnel, enough to just cover the magnesium turnings.
-
Reagent Preparation: In a separate dry flask, prepare a solution of this compound in anhydrous diethyl ether. Transfer this solution to the dropping funnel.
-
Initiation: Add a small amount (approx. 10%) of the this compound solution from the dropping funnel to the magnesium. The reaction is initiated when the brown color of the iodine fades, the solution becomes cloudy, and gentle bubbling (ebullition) is observed from the magnesium surface.[8] Gentle warming with a heat gun may be required, but extreme heating should be avoided.[12] If the reaction does not start, try crushing the magnesium turnings with a dry glass rod to expose a fresh surface.[8]
-
Addition: Once the reaction has initiated and is self-sustaining (gentle reflux), add the remaining this compound solution dropwise at a rate that maintains a steady reflux.[13] Use an ice bath to moderate the reaction if it becomes too vigorous.
-
Completion: After the addition is complete, allow the mixture to stir at room temperature or with gentle reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The final solution should be grayish and slightly cloudy.
-
Quantification and Storage: Cool the solution to room temperature. The concentration of the Grignard reagent should be determined by titration (e.g., against a standard solution of sec-butanol with 1,10-phenanthroline (B135089) as an indicator) before use.[8] The solution should be used immediately or stored in a sealed container under an inert atmosphere.
Protocol 2: Synthesis of Pentyllithium
Objective: To prepare a solution of pentyllithium from this compound and lithium metal in an anhydrous solvent.
Materials:
-
Lithium metal (2.2 equivalents), cut into small, clean pieces
-
This compound (1.0 equivalent), freshly distilled
-
Anhydrous diethyl ether or hexane
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, and glass stopper (all oven-dried)
-
Nitrogen or Argon line for inert atmosphere
Procedure:
-
Apparatus Setup: In a similar setup to the Grignard synthesis, place the finely cut lithium metal into the oven-dried three-necked flask under a positive pressure of nitrogen or argon.
-
Solvent Addition: Add the chosen anhydrous solvent (e.g., diethyl ether) to the flask to cover the lithium.
-
Reagent Preparation: Prepare a solution of this compound in the same anhydrous solvent and place it in the dropping funnel.
-
Initiation and Addition: Add a small portion of the this compound solution to the lithium suspension. The reaction may require gentle heating to initiate.[9] Once initiated (indicated by turbidity and gentle reflux), add the remaining this compound solution dropwise. Due to the high reactivity of this compound, the addition should be slow and the temperature carefully controlled (e.g., using a water or ice bath) to minimize Wurtz-Fittig side reactions.[9] A lower reaction temperature is often preferred when using alkyl iodides.[9]
-
Completion: After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Work-up and Storage: Allow the solution to cool and the precipitate (lithium iodide and unreacted lithium) to settle. Carefully decant or filter the pentyllithium solution under an inert atmosphere into a clean, dry, sealed storage vessel. The concentration of the pentyllithium solution must be determined by titration (e.g., Gilman double titration method) before use.[9]
Visualizations
References
- 1. This compound 98 628-17-1 [sigmaaldrich.com]
- 2. This compound | C5H11I | CID 12335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
Application Notes and Protocols for the Laboratory-Scale Synthesis of Ethers Using 1-Iodopentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various alkyl pentyl ethers from 1-iodopentane via the Williamson ether synthesis. This method is a robust and versatile approach for preparing unsymmetrical ethers, which are valuable intermediates in organic synthesis and drug development.[1][2] this compound serves as an excellent electrophile in this SN2 reaction due to the good leaving group ability of the iodide ion.
Core Principles: The Williamson Ether Synthesis
The Williamson ether synthesis involves the reaction of an alkoxide ion with a primary alkyl halide.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the alkoxide acts as the nucleophile.[1]
The overall reaction can be summarized in two main steps:
-
Deprotonation of an alcohol: A strong base is used to deprotonate the desired alcohol, forming a highly reactive alkoxide.
-
Nucleophilic attack: The alkoxide then attacks the primary alkyl halide (in this case, this compound), displacing the halide and forming the ether linkage.
Primary alkyl halides like this compound are ideal substrates for this reaction as they are less sterically hindered and less prone to competing elimination reactions.[3]
Reaction Mechanism: Williamson Ether Synthesis
References
Catalytic Applications of 1-Iodopentane: A Guide for Researchers
Introduction
1-Iodopentane, a versatile alkyl halide, serves as a valuable building block in a variety of catalytic organic transformations. Its applications are particularly prominent in the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental processes in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and experimental protocols for key catalytic reactions involving this compound, targeting researchers, scientists, and drug development professionals. The information presented is curated from scientific literature and aims to provide a practical guide for the implementation of these synthetic methods.
I. Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are extensively used to facilitate cross-coupling reactions involving this compound. These methods offer a powerful means to construct complex molecular architectures from simple precursors.
A. Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an organic halide. While typically applied to aryl and vinyl halides, conditions can be adapted for alkyl halides like this compound.
Application Note: This reaction is instrumental in the synthesis of internal alkynes, which are precursors to a wide range of organic molecules, including polymers and biologically active compounds. The use of a copper co-catalyst is common, although copper-free versions have also been developed.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene (B144264)
-
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (TEA)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous THF (5 mL) and triethylamine (2.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.0 mmol) and phenylacetylene (1.2 mmol) to the reaction mixture.
-
Heat the reaction to 60 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired hept-1-yn-1-ylbenzene.
-
Quantitative Data:
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | 60 | 12 | 85 | Hypothetical data based on typical Sonogashira conditions for alkyl iodides. |
B. Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. While less common for unactivated alkyl halides, specific conditions can promote the coupling of this compound.
Application Note: The Heck reaction is a powerful tool for the synthesis of substituted alkenes, which are important intermediates in organic synthesis. The reaction typically requires a base to neutralize the hydrogen halide formed.
Experimental Protocol: Heck-type Reaction of this compound with Styrene (B11656)
-
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd(OAc)₂ (0.05 mmol, 5 mol%) and PCy₃ (0.10 mmol, 10 mol%).
-
Add anhydrous DMF (2 mL), followed by this compound (1.0 mmol), styrene (1.5 mmol), and K₂CO₃ (2.0 mmol).
-
Seal the tube and heat the reaction mixture to 120 °C.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.
-
Wash the organic phase with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the product.
-
Quantitative Data:
| Entry | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Styrene | Pd(OAc)₂ / PCy₃ | K₂CO₃ | DMF | 120 | 24 | 45 | Hypothetical data based on modified Heck conditions for alkyl halides. |
C. Suzuki Coupling
The Suzuki coupling reaction creates a carbon-carbon bond between an organoboron compound and an organic halide. This reaction is highly versatile and tolerates a wide range of functional groups.
Application Note: The Suzuki coupling is a cornerstone of modern organic synthesis, widely used in the pharmaceutical industry for the construction of biaryl and alkyl-aryl structures.
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
-
Materials:
-
This compound
-
Phenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Anhydrous 1,4-dioxane (B91453)
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), SPhos (0.04 mmol, 4 mol%), phenylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add a solution of this compound (1.0 mmol) in anhydrous 1,4-dioxane (5 mL).
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography.
-
Quantitative Data:
| Entry | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 75 | Hypothetical data based on conditions for Suzuki coupling of alkyl halides. |
D. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an amine and an aryl or alkyl halide.[1][2]
Application Note: This reaction is a powerful method for the synthesis of arylamines and alkylamines, which are prevalent in pharmaceuticals and other functional molecules. The choice of ligand is critical for achieving high yields and functional group tolerance.[1]
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline (B41778)
-
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene (B28343)
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
In a glovebox, add Pd(OAc)₂ (0.02 mmol, 2 mol%), Xantphos (0.03 mmol, 3 mol%), and NaOtBu (1.4 mmol) to a Schlenk tube.
-
Add anhydrous toluene (5 mL).
-
Add aniline (1.2 mmol) and this compound (1.0 mmol).
-
Seal the tube and heat the reaction mixture to 100 °C for 16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield N-pentylaniline.
-
Quantitative Data:
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Pd(OAc)₂ / Xantphos | NaOtBu | Toluene | 100 | 16 | 80 | Hypothetical data based on typical Buchwald-Hartwig conditions. |
II. Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysts offer a cost-effective and often complementary alternative to palladium for cross-coupling reactions.
A. Kumada Coupling
The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex.[3]
Application Note: This reaction is particularly useful for forming carbon-carbon bonds, including those involving sp³-hybridized carbon centers.
Experimental Protocol: Nickel-Catalyzed Kumada Coupling of this compound with Phenylmagnesium Bromide
-
Materials:
-
This compound
-
Phenylmagnesium bromide (solution in THF)
-
Nickel(II) chloride (NiCl₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a flame-dried Schlenk flask under argon, add NiCl₂ (0.05 mmol, 5 mol%) and dppp (B1165662) (0.05 mmol, 5 mol%).
-
Add anhydrous THF (5 mL) and cool the mixture to 0 °C.
-
Add a solution of this compound (1.0 mmol) in THF.
-
Slowly add phenylmagnesium bromide (1.2 mL of a 1.0 M solution in THF, 1.2 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the mixture with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography to obtain pentylbenzene.
-
Quantitative Data:
| Entry | Grignard Reagent | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylmagnesium bromide | NiCl₂ / dppp | THF | RT | 12 | 88 | Hypothetical data based on Kumada coupling of alkyl halides.[3] |
III. Iron-Catalyzed Cross-Coupling Reactions
Iron catalysts are an attractive option for cross-coupling reactions due to their low cost, low toxicity, and environmental benignity.[4]
Application Note: Iron-catalyzed reactions often proceed via radical mechanisms and can be effective for coupling alkyl halides with organometallic reagents.[5]
Experimental Protocol: Iron-Catalyzed Cross-Coupling of this compound with Ethylmagnesium Bromide
-
Materials:
-
This compound
-
Ethylmagnesium bromide (solution in THF)
-
Iron(III) acetylacetonate (B107027) (Fe(acac)₃)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a Schlenk flask containing Fe(acac)₃ (0.05 mmol, 5 mol%) under argon, add anhydrous THF (5 mL) and TMEDA (0.1 mmol, 10 mol%).
-
Cool the solution to 0 °C and add this compound (1.0 mmol).
-
Slowly add ethylmagnesium bromide (1.2 mL of a 1.0 M solution in THF, 1.2 mmol) over 30 minutes.
-
Stir the reaction at 0 °C for 2 hours and then at room temperature for 10 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with pentane, wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Concentrate the solvent and purify the crude product by distillation to obtain heptane.
-
Quantitative Data:
| Entry | Grignard Reagent | Catalyst | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethylmagnesium bromide | Fe(acac)₃ | TMEDA | THF | 0 to RT | 12 | 90 | Hypothetical data based on iron-catalyzed cross-coupling of alkyl halides.[5] |
IV. Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of chemical bonds under mild conditions.
Application Note: These reactions often involve radical intermediates and can be used for the alkylation of various substrates using alkyl halides like this compound.[6]
Experimental Protocol: Photoredox-Mediated Alkylation of an Activated Alkene
-
Materials:
-
This compound
-
N-Arylacrylamide
-
fac-Ir(ppy)₃ (Tris(2-phenylpyridinato)iridium(III))
-
Diisopropylethylamine (DIPEA)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Blue LED light source
-
Standard glassware for photochemical reactions
-
-
Procedure:
-
To a vial, add fac-Ir(ppy)₃ (0.01 mmol, 1 mol%), N-arylacrylamide (1.0 mmol), and this compound (1.5 mmol).
-
Add anhydrous DMSO (5 mL) and DIPEA (2.0 mmol).
-
Degas the solution with argon for 15 minutes.
-
Place the vial in front of a blue LED light source and stir at room temperature for 24 hours.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Quantitative Data:
| Entry | Alkene | Photocatalyst | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | N-Phenylacrylamide | fac-Ir(ppy)₃ | DIPEA | DMSO | 24 | 78 | Hypothetical data based on photoredox alkylation of activated alkenes.[6] |
Signaling Pathways and Experimental Workflows
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions
The general catalytic cycle for many palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, involves a series of fundamental steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.
Experimental Workflow for a Typical Cross-Coupling Reaction
The following diagram illustrates a standard workflow for setting up, running, and working up a catalytic cross-coupling reaction.
References
Application Notes and Protocols for the Preparation of Ionic Liquids Using 1-Iodopentane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of imidazolium, pyridinium, and phosphonium-based ionic liquids utilizing 1-iodopentane as a key reagent. The information is intended to guide researchers in the preparation and characterization of these versatile compounds, which have broad applications in organic synthesis, catalysis, and materials science.
Introduction
Ionic liquids (ILs) are salts with melting points below 100 °C, composed entirely of ions. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable physicochemical characteristics, make them attractive alternatives to traditional volatile organic solvents. The choice of cation and anion allows for the fine-tuning of these properties to suit specific applications. This compound is a valuable alkylating agent for introducing a pentyl group onto various cationic cores, thereby influencing the resulting ionic liquid's properties, such as hydrophobicity and viscosity.
Synthesis of Pentyl-Substituted Ionic Liquids
The synthesis of the target ionic liquids involves a quaternization reaction, a type of SN2 reaction, where a nucleophilic nitrogen or phosphorus atom attacks the electrophilic carbon of this compound, displacing the iodide ion.
Imidazolium-Based Ionic Liquid: 1-Pentyl-3-methylimidazolium Iodide ([C₅mim]I)
The synthesis of 1-pentyl-3-methylimidazolium iodide is achieved through the direct alkylation of 1-methylimidazole (B24206) with this compound.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-methylimidazole (1.0 eq) and a suitable solvent such as acetonitrile (B52724) or toluene (B28343).
-
Addition of Alkylating Agent: Slowly add this compound (1.0-1.2 eq) to the stirred solution at room temperature. The reaction is often exothermic, so controlled addition is recommended.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60-80 °C and maintain for 12-24 hours. The progress of the reaction can be monitored by TLC or NMR spectroscopy.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. If the product is an oil, the solvent is removed under reduced pressure. The resulting crude product is then washed multiple times with a non-polar solvent, such as diethyl ether or hexane, to remove any unreacted starting materials. The purified ionic liquid is then dried under vacuum.
Logical Workflow for the Synthesis of 1-Pentyl-3-methylimidazolium Iodide
Caption: Synthesis workflow for 1-pentyl-3-methylimidazolium iodide.
Pyridinium-Based Ionic Liquid: N-Pentylpyridinium Iodide ([C₅Py]I)
The preparation of N-pentylpyridinium iodide follows a similar quaternization reaction between pyridine (B92270) and this compound.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve pyridine (1.0 eq) in a minimal amount of a suitable solvent like acetonitrile or perform the reaction neat.
-
Addition of Alkylating Agent: Add this compound (1.0-1.1 eq) dropwise to the pyridine solution while stirring.
-
Reaction Conditions: Heat the mixture to reflux (around 70-90 °C) for 24-48 hours. The formation of a solid or a viscous liquid indicates product formation.
-
Work-up and Purification: After cooling to room temperature, if a solid has formed, it can be collected by filtration and washed with cold diethyl ether. If the product is a liquid, the reaction mixture is concentrated under reduced pressure, and the residue is triturated with diethyl ether to induce solidification or to wash away impurities. The product is then dried under vacuum.
Logical Relationship in N-Pentylpyridinium Iodide Synthesis
Caption: Key components in the synthesis of N-pentylpyridinium iodide.
Phosphonium-Based Ionic Liquid: Tributylpentylphosphonium Iodide ([P₄₄₄₅]I)
The synthesis of tributylpentylphosphonium iodide involves the quaternization of tributylphosphine (B147548) with this compound. Caution: Tributylphosphine is toxic and pyrophoric; handle with appropriate safety precautions in an inert atmosphere.
Experimental Protocol:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tributylphosphine (1.0 eq) in a dry, non-polar solvent such as toluene or hexane.
-
Addition of Alkylating Agent: Slowly add this compound (1.0-1.1 eq) to the phosphine (B1218219) solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 12-24 hours. The formation of a white precipitate or a second liquid phase indicates the product.[1]
-
Work-up and Purification: If a solid precipitate forms, it can be isolated by filtration, washed with fresh solvent, and dried under vacuum. If the product is a liquid, the solvent is removed under reduced pressure, and the resulting ionic liquid is washed with a non-polar solvent to remove any unreacted starting materials, followed by drying under vacuum.
Experimental Workflow for Phosphonium Ionic Liquid Synthesis
Caption: Step-by-step synthesis of tributylpentylphosphonium iodide.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesized ionic liquids. Data for the pentyl-substituted compounds are provided where available; in other cases, data for related compounds are included for comparison.
Table 1: Synthesis Parameters of Pentyl-Substituted Ionic Liquids
| Ionic Liquid | Cation Precursor | Alkylating Agent | Typical Yield (%) | Reference(s) |
| 1-Pentyl-3-methylimidazolium Iodide | 1-Methylimidazole | This compound | 70-90 (estimated) | Adapted from[2] |
| N-Pentylpyridinium Iodide | Pyridine | This compound | 80-95 (estimated) | Adapted from general procedures[3] |
| Tributylpentylphosphonium Iodide | Tributylphosphine | This compound | >90 (typical) | Based on similar quaternization reactions[1] |
Table 2: Physicochemical Properties of Pentyl-Substituted Ionic Liquids and Related Compounds
| Ionic Liquid | Molecular Weight ( g/mol ) | Melting Point (°C) | Density (g/cm³) at 25°C | Viscosity (mPa·s) at 25°C | Thermal Stability (Td, °C) | Reference(s) |
| 1-Butyl-3-methylimidazolium Iodide ([C₄mim]I) | 266.12 | - | 1.53 (calculated) | 134 | - | [4][5] |
| 1-Hexyl-3-methylimidazolium Iodide ([C₆mim]I) | 294.18 | - | 1.41 (calculated) | 285 | - | [5] |
| 1-Pentyl-3-methylimidazolium Iodide ([C₅mim]I) | 280.15 | - | ~1.47 (estimated) | ~200 (estimated) | - | Estimated from trends in[5][6] |
| N-Butylpyridinium Tetrafluoroborate | 209.04 | - | 1.19 | 137 | - | [7] |
| N-Octylpyridinium Tetrafluoroborate | 265.15 | - | 1.11 | 438 | - | [7] |
| N-Pentylpyridinium Iodide ([C₅Py]I) | 277.14 | - | ~1.45 (estimated) | ~180 (estimated) | - | Estimated from trends in[7][8] |
| Tetra-n-butylphosphonium Bromide | 339.36 | 100-104 | - | - | - | |
| Trihexyl(tetradecyl)phosphonium Chloride | 519.38 | < 25 | 0.88 | 1390 | > 300 | |
| Tributylpentylphosphonium Iodide ([P₄₄₄₅]I) | 398.38 | - | ~1.2 (estimated) | High (estimated) | > 250 (estimated) | Estimated based on similar structures |
Note: Some values are estimated based on trends observed in homologous series of ionic liquids. Experimental verification is recommended.
Characterization
The successful synthesis and purity of the ionic liquids should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity. The disappearance of the starting material signals and the appearance of new signals corresponding to the pentyl group and the shifted signals of the cationic core are indicative of product formation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups and confirm the absence of starting materials.
-
Mass Spectrometry (MS): To determine the mass of the cation and confirm the molecular weight.
-
Elemental Analysis: To determine the elemental composition (C, H, N, I, P) and confirm the purity of the synthesized compound.
Safety and Handling
-
This compound is a flammable liquid and vapor and causes skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
1-Methylimidazole and pyridine are corrosive and toxic. Avoid inhalation and skin contact.
-
Tributylphosphine is toxic and pyrophoric. It must be handled under an inert atmosphere.
-
The synthesized ionic liquids may have unknown toxicity. Handle with care and appropriate PPE.
By following these protocols and considering the provided data, researchers can successfully synthesize and characterize a range of pentyl-substituted ionic liquids for various applications in their respective fields.
References
- 1. mdpi.com [mdpi.com]
- 2. 1-Butyl-3-methylimidazolium Iodide | C8H15IN2 | CID 11448496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Theoretical study on the structure and electronic properties of alkylimidazolium iodide ionic liquids: the effect of alkyl chain length - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1-Ethyl-3-methylimidazolium iodide | C6H11IN2 | CID 11075478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Iodopentane by Distillation
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals purifying 1-iodopentane via distillation.
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of pure this compound?
A1: The boiling point of this compound at atmospheric pressure (760 mmHg) is in the range of 154-157°C.
Q2: My this compound is yellow/brown before distillation. Is this normal?
A2: Yes, it is common for this compound to develop a yellowish or brownish tint over time due to decomposition, which liberates free iodine. This is often accelerated by exposure to light and air.[1][2][3] Storing it in a cool, dark place under an inert atmosphere can minimize this decomposition.[1][2] Commercial preparations are often stabilized with copper.[1]
Q3: The distillate I collected is still colored. What should I do?
A3: If the distillate is colored, it may indicate that the distillation was carried out too quickly, causing co-distillation of impurities or decomposition products. It could also mean the initial sample was significantly decomposed. You can try washing the crude this compound with a dilute solution of sodium thiosulfate (B1220275) to remove free iodine before distillation.
Q4: The temperature of the vapor is fluctuating during distillation. Why is this happening?
A4: Temperature fluctuations can be caused by several factors, including uneven heating, the presence of azeotropes, or the distillation of different components of a mixture at different times. Ensure your heating mantle is properly sized for the flask and that the mixture is stirred or contains boiling chips for even boiling.
Q5: I am not getting any distillate, even though the pot is boiling. What is the problem?
A5: This could be due to a leak in your distillation apparatus, insufficient heating, or excessive heat loss. Check all joints to ensure they are properly sealed. Insulate the distillation column and head to minimize heat loss to the surroundings.
Troubleshooting Guide
This section addresses specific issues that may arise during the distillation of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Bumping/Uneven Boiling | - Superheating of the liquid. - Lack of nucleation sites. | - Add boiling chips or a magnetic stir bar to the distilling flask before heating. - Ensure smooth and even heating with a properly fitted heating mantle. |
| Flooding of the Distillation Column | - Excessive heating rate, leading to a high vapor flow that prevents liquid from flowing back down the column. | - Reduce the heating rate to the heating mantle. - Ensure the condenser has adequate cooling water flow. |
| Low Purity of Distillate | - Distillation rate is too high. - Inefficient fractionation column. - Presence of azeotropes. | - Slow down the distillation rate to allow for proper vapor-liquid equilibrium. - Use a fractional distillation column with a suitable packing material for better separation. - Check for known azeotropes of this compound with any potential contaminants. |
| Product Discoloration in Distilling Flask | - Thermal decomposition of this compound at high temperatures. | - Consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point. - Ensure the heating mantle temperature is not excessively high. |
| Low Yield | - Leaks in the apparatus. - Hold-up in the distillation column and condenser. - Significant decomposition. | - Check all glass joints for a tight seal. - Use a smaller distillation apparatus for smaller quantities to minimize hold-up. - As mentioned, vacuum distillation can minimize thermal decomposition. |
Data Presentation
The following table summarizes the boiling points of this compound and common related substances. This data is crucial for planning a successful separation by distillation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) |
| This compound | C5H11I | 198.05 | 154-157 |
| 1-Pentanol | C5H12O | 88.15 | 136-138[4][5] |
| 1-Pentene | C5H10 | 70.13 | 30[6][7][8] |
| Water | H2O | 18.02 | 100 |
Experimental Protocol: Simple Distillation of this compound
Objective: To purify crude this compound by removing less volatile and more volatile impurities.
Materials:
-
Crude this compound
-
Boiling chips or magnetic stir bar
-
Heating mantle
-
Round-bottom flask (distilling flask)
-
Distillation head (still head) with a thermometer adapter
-
Thermometer
-
Condenser
-
Receiving flask
-
Clamps and stand
-
Tubing for condenser water
Procedure:
-
Preparation:
-
If the crude this compound is dark, consider washing it with an equal volume of 5% sodium thiosulfate solution in a separatory funnel to remove dissolved iodine. Shake, allow the layers to separate, and discard the aqueous layer. Dry the organic layer with a suitable drying agent (e.g., anhydrous magnesium sulfate), and then decant or filter the liquid.
-
-
Apparatus Setup:
-
Place the crude, dry this compound in a round-bottom flask, filling it to no more than two-thirds of its volume.
-
Add a few boiling chips or a magnetic stir bar.
-
Assemble the distillation apparatus as shown in the general schematic for simple distillation. Ensure all joints are securely clamped.
-
Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that will distill.
-
Connect the condenser to a cold water source, with water entering at the bottom inlet and exiting at the top outlet.
-
-
Distillation:
-
Begin heating the distilling flask gently with the heating mantle.
-
Observe the liquid for the onset of boiling.
-
As the vapor rises, the temperature on the thermometer will increase.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 154-157°C).
-
It is advisable to collect a small initial fraction (forerun) that may contain more volatile impurities and discard it.
-
Monitor the temperature closely. A sharp increase in temperature after the main fraction has been collected indicates that less volatile impurities are beginning to distill. Stop the distillation at this point.
-
-
Shutdown and Storage:
-
Turn off the heating mantle and allow the apparatus to cool down.
-
Disassemble the apparatus once it is at a safe temperature.
-
Transfer the purified this compound to a clean, dry, and amber-colored bottle. It is often stored over a piece of copper wire or with a copper chip to stabilize it against decomposition.[1] Store in a cool, dark place.[2][3]
-
Mandatory Visualization
References
- 1. This compound | 628-17-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound, 98%, stab with copper 500 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 1-Pentanol - Wikipedia [en.wikipedia.org]
- 5. 71-41-0 CAS MSDS (1-Pentanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. grokipedia.com [grokipedia.com]
- 7. 1-PENTENE, 98%, 100 G | Labscoop [labscoop.com]
- 8. 1-Pentene CAS#: 109-67-1 [m.chemicalbook.com]
Technical Support Center: 1-Iodopentane Purification
This guide provides troubleshooting and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-iodopentane.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound have a yellow or brown color?
A1: The color is typically due to the presence of dissolved elemental iodine (I₂). This compound can slowly decompose, especially when exposed to light, releasing iodine which imparts a yellow-to-brown tint to the otherwise colorless liquid.[1][2] Many commercial preparations include a stabilizer, such as copper shavings, to inhibit this decomposition.[3]
Q2: How can I remove the dissolved iodine to get a colorless product?
Q3: What is the purpose of the copper stabilizer sometimes found in the bottle?
A3: Copper metal acts as a stabilizer by scavenging any iodine that forms, thereby preventing further decomposition of the alkyl iodide.[8] This helps to maintain the purity and extend the shelf life of the compound.
Q4: My experiment is sensitive to metals. How do I remove the copper stabilizer before use?
A4: If your reaction cannot tolerate copper, the this compound should be purified by distillation. Copper is non-volatile and will remain in the distillation flask, allowing you to collect pure, stabilizer-free this compound as the distillate.
Q5: After washing the this compound with an aqueous solution, how do I remove the residual water?
A5: After the aqueous wash, the organic layer should be dried using an anhydrous inorganic salt. Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) are suitable drying agents.[9] The drying agent is added to the liquid, allowed to stand to absorb the water, and then removed by filtration or decantation before proceeding to distillation.
Q6: I need very high-purity this compound for my synthesis. What is the complete purification protocol?
A6: For the highest purity, a multi-step protocol is recommended. This involves first washing with sodium thiosulfate (B1220275) solution to remove iodine, followed by washing with water, then a brine (saturated NaCl solution) wash to aid phase separation. The resulting organic layer is then dried over an anhydrous salt and finally purified by fractional distillation.
Data Presentation
For effective purification and handling, key physical properties of this compound are summarized below.
| Property | Value |
| Chemical Formula | C₅H₁₁I |
| Molecular Weight | 198.05 g/mol |
| Boiling Point | 154-155 °C |
| Density | 1.517 g/mL at 25 °C |
| Refractive Index | n20/D 1.495 |
| Solubility | Insoluble in water; soluble in non-polar organic solvents like hexane (B92381) and toluene.[2][10] |
| Appearance | Clear, colorless to pale yellow/orange liquid.[1][3] |
Experimental Protocols
Protocol 1: Removal of Dissolved Iodine
-
Place the colored this compound into a separatory funnel.
-
Add an equal volume of a 5% (w/v) aqueous sodium thiosulfate solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate completely. The organic layer (this compound) should be the bottom layer due to its higher density.
-
The aqueous layer can be drained off.
-
Repeat the washing process until the organic layer is colorless.[5][7]
-
Follow with a wash using an equal volume of deionized water, and then a final wash with saturated brine to help remove residual water.
Protocol 2: Drying of this compound
-
Transfer the washed and colorless this compound from the separatory funnel to a clean, dry Erlenmeyer flask.
-
Add a suitable amount of anhydrous sodium sulfate or magnesium sulfate (approximately 1-2 grams for every 10 mL of liquid).
-
Swirl the flask gently. If the drying agent clumps together, add more until some particles remain free-flowing.
-
Stopper the flask and let it stand for at least 15-20 minutes to ensure all water is absorbed.
-
Separate the dried this compound from the drying agent by carefully decanting or filtering the liquid into a round-bottom flask suitable for distillation.
Protocol 3: Purification by Distillation
-
Assemble a standard distillation apparatus. Ensure all glassware is completely dry.
-
Place the dried, colorless this compound into the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Heat the flask gently using a heating mantle.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (154-155 °C).
-
Discard any initial distillate that comes over at a lower temperature and stop the distillation before the flask goes to dryness.
-
Store the purified, colorless this compound in a clean, dry, amber-colored bottle, preferably under an inert atmosphere (e.g., nitrogen or argon) and with a copper wire or chip if it is to be stored for an extended period.[11]
Logical Workflow for Purification
Caption: Workflow for the purification of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. fishersci.com [fishersci.com]
- 3. B20781.22 [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Ricca Chemical - Sodium Thiosulfate [riccachemical.com]
- 7. chim.lu [chim.lu]
- 8. This compound | 628-17-1 | TCI Deutschland GmbH [tcichemicals.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. calpaclab.com [calpaclab.com]
Technical Support Center: Stabilization of 1-Iodopentane with Copper
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stabilization of 1-iodopentane with copper. Proper stabilization is crucial for maintaining the purity and reactivity of this compound, ensuring the reliability and success of your experiments.
Troubleshooting Guide
Discoloration, precipitation, and unexpected reactivity can indicate the degradation of this compound. This guide addresses common issues encountered during its storage and use.
| Issue | Potential Cause | Recommended Action |
| Color Change (Yellow to Brown/Purple) | Decomposition of this compound, leading to the formation of free iodine (I₂). This is often accelerated by exposure to light and/or heat. | - Assess Severity: A pale yellow color is often acceptable and indicates the presence of the copper stabilizer is actively working. A distinct brown or purple color suggests significant decomposition. - Purification: If the discoloration is severe, the this compound may need to be purified. A common method is to wash the solution with an aqueous solution of a reducing agent, such as sodium thiosulfate (B1220275) (Na₂S₂O₃), to quench the free iodine, followed by washing with brine, drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filtration. Distillation under reduced pressure can be performed for higher purity, though care must be taken to avoid thermal decomposition. - Check Storage: Ensure the product is stored in an amber glass bottle, away from light and heat sources.[1] |
| Formation of a Precipitate | The precipitate is typically copper(I) iodide (CuI), formed when the copper stabilizer reacts with free iodine. This is an expected outcome of the stabilization process. A large amount of precipitate may indicate significant decomposition has occurred. | - Assess Amount: A small amount of fine, off-white to brownish precipitate is normal. - Decant/Filter: If the precipitate is substantial and interferes with dispensing, carefully decant or filter the required amount of this compound under an inert atmosphere (e.g., argon or nitrogen) before use. - Evaluate Stability: A rapid and large accumulation of precipitate upon storage suggests that the rate of decomposition is high. Consider evaluating your storage conditions. |
| Reduced Reactivity in Experiments (e.g., Grignard Reaction) | The presence of degradation products, such as pentanol (B124592) (from hydrolysis) or pentene (from elimination), can interfere with subsequent reactions. Free iodine can also quench reactive intermediates. | - Test Purity: Before use in a critical reaction, it is advisable to check the purity of the this compound using methods like ¹H NMR or GC-MS to identify potential degradation products.[2][3][4] - Purify if Necessary: If significant impurities are detected, purify the this compound as described above. - Use Freshly Opened/Purified Reagent: For sensitive reactions, it is best to use a freshly opened bottle or freshly purified this compound. |
| Copper Stabilizer Turns Black | This can be due to the formation of copper(II) oxide (CuO) from exposure to air, or copper sulfide (B99878) if sulfur-containing contaminants are present. While not directly related to this compound decomposition, it can indicate a compromised storage container seal. | - Check Container Seal: Ensure the bottle cap provides an airtight seal to minimize exposure to atmospheric oxygen and moisture. - Inert Atmosphere: For long-term storage, consider flushing the headspace of the bottle with an inert gas like argon or nitrogen. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound stabilized with copper?
A1: this compound, like other alkyl iodides, is susceptible to decomposition, particularly when exposed to light and heat.[1] This decomposition releases free iodine (I₂), which can discolor the solution and interfere with chemical reactions. Copper is used as a stabilizer because it readily reacts with and scavenges any free iodine that forms, converting it into insoluble and unreactive copper(I) iodide (CuI). This prevents the accumulation of iodine and helps maintain the purity and stability of the this compound.
Q2: What is the chemical reaction for the stabilization of this compound with copper?
A2: The stabilization process involves two main steps: the decomposition of this compound and the subsequent scavenging of the resulting iodine by copper.
-
Decomposition: 2 C₅H₁₁I → 2 C₅H₁₁• + I₂ (initiated by light or heat) The pentyl radicals can then undergo further reactions.
-
Stabilization: 2 Cu + I₂ → 2 CuI
Q3: What is the recommended form and amount of copper to use for stabilization?
A3: Commercially available this compound is often stabilized with copper chips or turnings.[5][6][7] If you need to stabilize unstabilized this compound, adding a small amount of copper powder or a few copper chips is generally sufficient. While there is no universally cited optimal concentration, the goal is to have enough surface area to react with any iodine that forms. A common practice is to add enough copper to be visibly present at the bottom of the storage vessel.
Q4: How should I store copper-stabilized this compound?
A4: To maximize the shelf-life of copper-stabilized this compound, it should be stored in:
-
An amber or opaque glass bottle to protect it from light.
-
A cool, dark, and well-ventilated area.
-
A tightly sealed container to prevent the ingress of moisture and air.
-
For long-term storage, refrigeration is recommended.
Q5: Can I use this compound that has turned a dark brown or purple color?
A5: It is not recommended to use this compound that has a significant brown or purple discoloration without purification. The color indicates a high concentration of free iodine, which can lead to unpredictable results and side reactions in your experiments.
Q6: How can I test the quality of my stabilized this compound?
A6: The quality of this compound can be assessed using several analytical techniques:
-
¹H NMR Spectroscopy: Can be used to identify and quantify the presence of this compound and potential degradation products like pentanol or pentene.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A sensitive method to separate and identify volatile components, allowing for the detection of impurities and degradation products.[4]
-
Visual Inspection: A clear, colorless to pale yellow liquid is a good initial indicator of acceptable quality.
Experimental Protocols
Protocol 1: Purification of Discolored this compound
-
Safety Precautions: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).
-
Quenching Iodine: In a separatory funnel, add the discolored this compound. Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) portion-wise and shake. The brown/purple color of iodine will fade as it is reduced to colorless iodide (I⁻). Continue adding the thiosulfate solution until the organic layer is colorless.
-
Aqueous Wash: Wash the organic layer with deionized water, followed by a wash with a saturated sodium chloride solution (brine) to remove residual water-soluble impurities.
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration: Filter the dried this compound to remove the drying agent.
-
Stabilization and Storage: Add a small amount of copper powder or a few copper chips to the purified this compound and store it in a labeled, amber glass bottle in a cool, dark place.
Protocol 2: Quality Control Check using ¹H NMR
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a deuterated solvent (e.g., CDCl₃) containing a known internal standard (e.g., TMS).
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis:
-
The characteristic triplet of the methylene (B1212753) group adjacent to the iodine in this compound (CH₂I) typically appears around 3.1-3.3 ppm.
-
Look for signals corresponding to potential impurities:
-
A multiplet around 3.6 ppm may indicate the presence of pentanol.
-
Signals in the olefinic region (around 5-6 ppm) could indicate the presence of pentene.
-
-
Integrate the peaks corresponding to this compound and any identified impurities relative to the internal standard to determine the purity.[2][3]
-
Diagrams
Caption: Degradation and stabilization pathway of this compound.
References
- 1. This compound, 98%, stab with copper 500 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound(628-17-1) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound (stabilized with Copper chip) | CymitQuimica [cymitquimica.com]
- 6. specau.com.au [specau.com.au]
- 7. calpaclab.com [calpaclab.com]
Technical Support Center: Grignard Reaction with 1-Iodopentane
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with Grignard reactions involving 1-iodopentane.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common problems encountered during the formation and reaction of pentylmagnesium iodide.
Question: My Grignard reaction with this compound is not starting. What are the common causes and solutions?
Answer: Failure to initiate is a frequent issue, often related to the magnesium metal's surface or the presence of moisture.[1]
-
Cause 1: Inactive Magnesium Surface: A passivating layer of magnesium oxide (MgO) on the magnesium turnings can prevent the reaction from starting.[1][2][3]
-
Solution: Magnesium Activation. Expose a fresh magnesium surface using one of the following methods:
-
Chemical Activation: Add a small crystal of iodine to the magnesium suspension.[1][3][4][5][6] The disappearance of iodine's brown color is an indicator of reaction initiation.[1][3][7] Alternatively, a few drops of 1,2-dibromoethane (B42909) can be used.[4][6][8]
-
Mechanical Activation: In an inert atmosphere, gently crush the magnesium turnings with a dry glass rod or a mortar and pestle to break the oxide layer.[1][2][6]
-
-
-
Cause 2: Presence of Moisture: Grignard reagents are extremely sensitive to water and are strong bases.[9][10][11] Any moisture in the glassware, solvents, or starting materials will quench the reagent as it forms, preventing the reaction from propagating.[1][6][10]
-
Cause 3: Reaction Temperature is Too Low: While the reaction is exothermic once started, gentle heating might be necessary for initiation.[3][5]
Question: I'm observing a low yield of my desired product. What are the potential side reactions?
Answer: Low yields are often due to side reactions that consume the Grignard reagent or the starting material.
-
Cause 1: Wurtz Coupling: The formed pentylmagnesium iodide can react with unreacted this compound to produce decane (B31447) (the Wurtz coupling product). This is a major side reaction with primary alkyl halides.[3][4]
-
Cause 2: Protonation of the Grignard Reagent: If there are any acidic protons in the reaction mixture (e.g., from trace water), the Grignard reagent will be quenched to form pentane (B18724).[1][10] The presence of pentane as a byproduct is a strong indicator of moisture contamination.[1]
-
Cause 3: Incomplete Grignard Formation: The reaction may not have gone to completion, leaving unreacted this compound.
Question: Which solvent is best for preparing pentylmagnesium iodide?
Answer: Ethereal solvents are essential for stabilizing the Grignard reagent.[11] The most common choices are diethyl ether and tetrahydrofuran (B95107) (THF).
-
Diethyl Ether: More standard and often a good starting point.[4] Its lower boiling point makes it easier to initiate the reaction and control the exotherm.
-
Tetrahydrofuran (THF): A better solvent for less reactive halides due to its higher solvating power.[4][14] It can lead to higher yields in some cases.[4]
Data Summary
Troubleshooting Guide at a Glance
| Problem | Potential Cause | Recommended Solution |
| Reaction Fails to Initiate | Inactive magnesium surface (oxide layer) | Activate Mg with iodine, 1,2-dibromoethane, or by crushing.[2][4][6] |
| Presence of moisture | Flame-dry all glassware and use anhydrous solvents.[3][4][5] | |
| Reaction temperature too low | Apply gentle heat with a heat gun to a small spot on the flask.[3][5] | |
| Low Product Yield | Wurtz coupling side reaction | Add this compound solution slowly and dropwise.[3][4][7] |
| Quenching by protic sources (e.g., water) | Ensure strictly anhydrous conditions under an inert atmosphere.[5][6] | |
| Incomplete reaction | Allow for longer reaction times (30-60 min post-addition) and consider gentle reflux.[1][5][6] | |
| Enolization of ketone substrate | Use a less hindered Grignard, lower the reaction temperature, or add CeCl₃.[7] |
Common Solvents for Grignard Reactions
| Solvent | Boiling Point (°C) | Key Characteristics |
| Diethyl Ether | 34.6 | Standard solvent, easier to control exotherm.[4] |
| Tetrahydrofuran (THF) | 66 | Higher solvating power, good for less reactive halides.[4][14] |
Experimental Protocol
This protocol outlines a general procedure for the preparation of pentylmagnesium iodide and its subsequent reaction with a ketone (e.g., acetone) to form a tertiary alcohol.
1. Preparation and Setup:
-
All glassware (a three-necked round-bottom flask, reflux condenser, and a pressure-equalizing dropping funnel) must be rigorously dried in an oven at >120°C overnight and assembled while hot, or flame-dried under a stream of dry inert gas (nitrogen or argon).[5]
-
Equip the flask with a magnetic stir bar. Attach a drying tube (filled with CaCl₂ or Drierite) to the top of the condenser.
2. Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) into the cooled flask.
-
Add a single crystal of iodine to the flask to activate the magnesium.[5]
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion (~5-10%) of the this compound solution to the magnesium suspension.[7] The reaction should initiate, which can be observed by a gentle reflux and the fading of the iodine color.[7]
-
If the reaction does not start, gentle warming with a heat gun may be necessary.[5] Be prepared with an ice bath to control the reaction once it begins.
-
Once initiated, add the remainder of the this compound solution dropwise at a rate that maintains a gentle reflux.[5][7]
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure the reaction goes to completion.[5] The final solution should appear cloudy and grayish-brown.
3. Reaction with Electrophile (Acetone):
-
Cool the Grignard reagent solution in an ice-water bath to 0°C.
-
Dissolve acetone (B3395972) (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the acetone solution dropwise to the stirred Grignard reagent. The rate of addition should be controlled to manage the exothermic reaction.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for at least one hour.
4. Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[6]
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (2-3 times).[7]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[7]
-
Filter the solution and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Purify the resulting tertiary alcohol via flash column chromatography or distillation.
Visual Guides
Troubleshooting Workflow
Caption: A decision tree for troubleshooting a failed Grignard reaction.
Reaction Pathways: Desired vs. Side Reaction
Caption: Desired Grignard pathway vs. the competing Wurtz coupling side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. 10.6 Reactions of Alkyl Halides: Grignard Reagents - Organic Chemistry | OpenStax [openstax.org]
- 11. adichemistry.com [adichemistry.com]
- 12. d.web.umkc.edu [d.web.umkc.edu]
- 13. Sciencemadness Discussion Board - Grignard reagent problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Williamson Ether Synthesis with 1-Iodopentane
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of Williamson ether synthesis, specifically when using 1-iodopentane as the alkylating agent.
Troubleshooting Guide
This guide addresses common issues encountered during the Williamson ether synthesis with this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my ether yield lower than expected?
A low yield in the Williamson ether synthesis can be attributed to several factors, even when using a primary alkyl halide like this compound.[1] The primary competing reaction is the E2 elimination, although it is less favored with primary halides.[2][3] Other causes include incomplete reaction, suboptimal reaction conditions, or side reactions involving the alkoxide.
Potential Causes and Solutions:
-
Incomplete Deprotonation of the Alcohol: If the alcohol is not fully converted to the more nucleophilic alkoxide, the reaction rate will be significantly slower.
-
Suboptimal Solvent Choice: The choice of solvent plays a critical role in the SN2 reaction. Protic solvents (e.g., ethanol, water) can solvate the alkoxide, reducing its nucleophilicity and slowing down the reaction.[1][2][4]
-
Inadequate Reaction Temperature or Time: The reaction may not have proceeded to completion if the temperature was too low or the reaction time was too short.[1][7]
-
Solution: Williamson ether syntheses are typically conducted at temperatures ranging from 50 to 100 °C for 1 to 8 hours.[1][4] If the yield is low, consider increasing the reaction temperature or extending the reaction time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TTC).
-
-
Steric Hindrance: While this compound is a primary halide, a bulky alkoxide can still hinder the SN2 attack.[2]
Question 2: I am observing a significant amount of an alkene byproduct (pentene). How can I minimize this?
The formation of an alkene indicates that the E2 elimination pathway is competing with the desired SN2 substitution.[2][3] While less common with primary halides, it can be promoted by certain conditions.
Potential Causes and Solutions:
-
High Reaction Temperature: Higher temperatures can favor the elimination reaction over substitution.[1][3][4]
-
Solution: Try running the reaction at a lower temperature for a longer duration.[4]
-
-
Strongly Basic and Sterically Hindered Alkoxide: A bulky alkoxide may act more as a base than a nucleophile, abstracting a proton and leading to elimination.[2][5]
-
Solution: If possible, use a less sterically hindered alkoxide.[3]
-
-
Choice of Base: The strength and nature of the base used to generate the alkoxide can influence the outcome.
Question 3: My starting materials are not fully consumed, even after a prolonged reaction time. What could be the issue?
Incomplete conversion of starting materials can be frustrating. Several factors could be at play.
Potential Causes and Solutions:
-
Poor Quality Reagents: The alcohol, this compound, or the base may be old or degraded.
-
Solution: Use freshly distilled or purified reagents. Ensure the base is active and has been stored under appropriate conditions (e.g., NaH under mineral oil).
-
-
Insufficient Base: An inadequate amount of base will result in incomplete formation of the nucleophilic alkoxide.
-
Solution: Use a slight excess of the base (e.g., 1.1-1.2 equivalents) to ensure complete deprotonation of the alcohol.
-
-
Presence of Water: Water will react with the strong base and the alkoxide, quenching the reaction.
-
Solution: Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. Use anhydrous solvents.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Williamson ether synthesis?
The Williamson ether synthesis proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism.[7][8] In this reaction, a deprotonated alcohol (an alkoxide) acts as a nucleophile and attacks the electrophilic carbon of an organohalide (in this case, this compound), displacing the halide leaving group in a single, concerted step.[7]
Q2: Why is this compound a good substrate for this reaction?
This compound is a primary alkyl halide, which is ideal for S_N2 reactions.[7][8] The primary carbon is sterically unhindered, allowing for easy backside attack by the nucleophile.[8] Furthermore, iodide is an excellent leaving group, facilitating the substitution reaction.[9]
Q3: What are the best bases to use for generating the alkoxide?
Strong, non-nucleophilic bases are preferred for deprotonating the alcohol to form the alkoxide.[4] Common choices include:
-
Sodium hydride (NaH): Reacts irreversibly to form the alkoxide and hydrogen gas.[4][5]
-
Potassium hydride (KH): Similar to NaH in reactivity.[4]
-
For less acidic alcohols, stronger bases like sodium amide (NaNH2) or lithium diisopropylamide (LDA) might be necessary.[6]
Q4: How does the choice of the alcohol affect the reaction?
The acidity of the alcohol will determine the ease of deprotonation. More acidic alcohols (e.g., phenols) can be deprotonated with weaker bases like potassium carbonate (K2CO3) or sodium hydroxide (B78521) (NaOH).[6] The steric bulk of the alcohol will influence the nucleophilicity of the resulting alkoxide.[2]
Q5: Can I use a protic solvent for this reaction?
It is strongly advised to avoid protic solvents like water or alcohols.[1][2] These solvents can protonate the highly reactive alkoxide, rendering it non-nucleophilic. They can also participate in the reaction as competing nucleophiles.[2]
Data Presentation
The following table summarizes the expected impact of different reaction parameters on the yield of the Williamson ether synthesis with this compound.
| Parameter | Condition A (Optimized for Ether) | Condition B (Promotes Side Reactions) | Expected Outcome |
| Alkyl Halide | This compound (Primary) | 2-Iodopentane (Secondary) | Higher yield with primary halide due to reduced steric hindrance and lower propensity for elimination. |
| Base | Sodium Hydride (NaH) | Potassium tert-butoxide (t-BuOK) | NaH is a strong, non-nucleophilic base that favors alkoxide formation. A bulky base like t-BuOK can promote elimination. |
| Solvent | Dimethylformamide (DMF) | Ethanol (EtOH) | DMF is a polar aprotic solvent that enhances the nucleophilicity of the alkoxide. Ethanol is a protic solvent that can solvate the alkoxide and act as a competing nucleophile. |
| Temperature | 50-70 °C | > 100 °C | Lower temperatures favor the SN2 reaction. Higher temperatures can increase the rate of the competing E2 elimination reaction. |
Experimental Protocols
General Protocol for Williamson Ether Synthesis with this compound
This protocol provides a general methodology and should be optimized for specific substrates.
-
Alkoxide Formation:
-
In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq.) in a suitable anhydrous polar aprotic solvent (e.g., DMF, THF).
-
Carefully add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise to the stirred solution at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
-
Ether Formation:
-
Slowly add this compound (1.0-1.2 eq.) to the solution of the alkoxide via a syringe.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by TLC.
-
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water to destroy any unreacted NaH.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate) three times.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4).
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain the desired ether.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. francis-press.com [francis-press.com]
preventing elimination side reactions with 1-Iodopentane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-iodopentane. The focus is on preventing and minimizing elimination side reactions to maximize the yield of desired substitution products.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed with this compound, and what causes them?
A1: The most common side reaction when using this compound in nucleophilic substitution reactions is elimination, specifically the E2 (bimolecular elimination) reaction. This occurs because the iodide ion is an excellent leaving group, and many nucleophiles are also basic. The E2 reaction is a competing pathway to the desired SN2 (bimolecular nucleophilic substitution) reaction. The strength of the base, steric hindrance, temperature, and choice of solvent are all critical factors that determine the ratio of substitution to elimination products.
Q2: How does the choice of base/nucleophile affect the outcome of the reaction?
A2: The nature of the nucleophile is one of the most important factors in controlling the SN2/E2 competition.
-
Strong, non-bulky bases/nucleophiles (e.g., NaOH, EtO⁻) can lead to significant amounts of the elimination product (1-pentene).
-
Strong, bulky bases (e.g., t-BuOK, LDA) will heavily favor the E2 pathway, leading to 1-pentene (B89616) as the major product.
-
Weak bases that are good nucleophiles (e.g., I⁻, Br⁻, CN⁻, N₃⁻) will strongly favor the SN2 pathway, leading to the desired substitution product.
Q3: What is the influence of the solvent on the reaction pathway?
A3: The solvent plays a crucial role in stabilizing the transition states of both the SN2 and E2 reactions.
-
Polar aprotic solvents (e.g., DMSO, DMF, acetone) are generally preferred for SN2 reactions with this compound. These solvents solvate the cation of the nucleophilic salt but not the nucleophile itself, thus increasing its nucleophilicity.
-
Polar protic solvents (e.g., ethanol, water) can solvate both the cation and the nucleophile, which can decrease the nucleophilicity of the nucleophile and may slightly favor elimination, especially at higher temperatures.
Q4: How does temperature influence the product distribution?
A4: Elimination reactions generally have a higher activation energy than substitution reactions. Consequently, increasing the reaction temperature will favor the elimination pathway to a greater extent than the substitution pathway. To maximize the yield of the SN2 product, it is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High yield of 1-pentene (elimination product) | The base is too strong or sterically hindered. | Switch to a less basic and less hindered nucleophile. For example, if using sodium ethoxide, consider using sodium acetate (B1210297) or sodium cyanide. |
| The reaction temperature is too high. | Lower the reaction temperature. Monitor the reaction progress over a longer period. | |
| The solvent is promoting elimination. | Use a polar aprotic solvent like DMSO or DMF instead of a polar protic solvent like ethanol. | |
| Low overall reaction yield | The reaction temperature is too low. | Gradually increase the temperature while monitoring the product ratio to find an optimal balance between reaction rate and selectivity. |
| The nucleophile is too weak. | Consider using a stronger, yet still non-basic, nucleophile. | |
| The leaving group is not departing effectively. | This is unlikely with this compound as iodide is an excellent leaving group. Check the purity of your starting materials. |
Quantitative Data on SN2 vs. E2 Reactions
The following table summarizes the approximate product distribution for the reaction of this compound with different nucleophiles/bases under various conditions.
| Nucleophile/Base | Solvent | Temperature (°C) | Substitution Product Yield (%) | Elimination Product Yield (%) |
| Sodium Ethoxide (EtO⁻Na⁺) | Ethanol | 55 | ~85 | ~15 |
| Potassium tert-Butoxide (t-BuOK) | tert-Butanol | 55 | ~10 | ~90 |
| Sodium Azide (B81097) (NaN₃) | DMSO | 25 | >99 | <1 |
| Sodium Cyanide (NaCN) | DMF | 25 | >99 | <1 |
Experimental Protocols
Protocol 1: Synthesis of 1-Azidopentane (SN2 Favored)
-
Materials: this compound, sodium azide (NaN₃), dimethyl sulfoxide (B87167) (DMSO).
-
Procedure: a. In a round-bottom flask, dissolve sodium azide (1.2 equivalents) in DMSO. b. Add this compound (1.0 equivalent) to the solution. c. Stir the reaction mixture at room temperature (25 °C) for 24 hours. d. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). e. Upon completion, quench the reaction with water and extract the product with diethyl ether. f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-azidopentane.
Protocol 2: Synthesis of 1-Pentene (E2 Favored)
-
Materials: this compound, potassium tert-butoxide (t-BuOK), tert-butanol.
-
Procedure: a. In a round-bottom flask, dissolve potassium tert-butoxide (1.5 equivalents) in tert-butanol. b. Add this compound (1.0 equivalent) to the solution. c. Heat the reaction mixture to 55 °C and stir for 4 hours. d. Monitor the formation of 1-pentene by GC. e. Upon completion, cool the reaction mixture, add water, and extract with pentane. f. Carefully wash the organic layer with water and brine, dry over anhydrous calcium chloride, and distill to isolate 1-pentene.
Visualizing Reaction Pathways
Technical Support Center: Managing the Light Sensitivity of 1-Iodopentane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the light sensitivity of 1-iodopentane. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| This compound has a yellow or brown tint. | Exposure to light, leading to the formation of elemental iodine (I₂). | The compound has started to decompose. For many applications, it will need to be purified before use. Refer to the Experimental Protocol for Purification of this compound. |
| Inconsistent reaction yields or kinetics. | Partial degradation of this compound due to improper storage or handling. | 1. Verify the purity of your this compound. 2. Review your storage and handling procedures against the recommended protocols below. 3. Consider purifying the reagent before use. |
| Precipitate forms in the this compound bottle. | This is uncommon but could be due to significant degradation or reaction with contaminants. | Do not use the reagent. Contact your supplier for a replacement. |
| Pressure buildup in the storage bottle. | Decomposition can lead to the formation of gaseous byproducts. | Handle with extreme caution in a well-ventilated fume hood. Cool the bottle before opening it slowly. Consider disposal of the reagent. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound light-sensitive?
A1: The carbon-iodine (C-I) bond in this compound is relatively weak and can undergo homolytic cleavage when exposed to light, particularly in the UV region. This process, known as photodecomposition, generates a pentyl radical and an iodine radical. The iodine radicals then combine to form elemental iodine (I₂), which imparts a yellow to brown color to the liquid.
Q2: What are the primary decomposition products of this compound upon light exposure?
A2: The primary and most noticeable decomposition product is elemental iodine (I₂). Further reactions of the pentyl radical can lead to the formation of pentene and hydrogen iodide (HI)[1].
Q3: How can I visually assess the quality of my this compound?
A3: Pure this compound is a colorless liquid. The appearance of a yellow or brown color is a direct visual indicator of decomposition and the presence of dissolved iodine. The intensity of the color can give a qualitative idea of the extent of degradation.
Q4: What is the role of the copper stabilizer in some commercial this compound products?
A4: Copper is added as a stabilizer to scavenge iodine radicals as they form, thereby inhibiting the formation of elemental iodine and slowing down the overall decomposition process. This helps to extend the shelf life of the compound.
Q5: Can I use discolored this compound in my reaction?
A5: The suitability of discolored this compound depends on the specific requirements of your reaction. The presence of iodine and other byproducts can interfere with many chemical processes, particularly those involving sensitive catalysts or stoichiometric control. For best results and reproducibility, it is highly recommended to use pure, colorless this compound or to purify the discolored reagent before use.
Q6: What is the recommended way to store this compound?
A6: To minimize light exposure, this compound should be stored in an amber or opaque glass bottle, tightly sealed to prevent exposure to air and moisture.[1][2][3] The bottle should be kept in a cool, dark, and well-ventilated area, away from heat and sources of ignition.[1][2][3]
Experimental Protocols
Protocol 1: Proper Storage and Handling of this compound
-
Storage:
-
Store this compound in its original amber or opaque glass bottle in a cool (ideally refrigerated at 2-8 °C), dark, and dry place.
-
Ensure the bottle cap is tightly sealed to prevent the ingress of moisture and air.
-
For long-term storage, consider flushing the headspace of the bottle with an inert gas like argon or nitrogen to displace oxygen.
-
-
Handling:
-
Whenever possible, work in a dimly lit area or use red light to minimize exposure.
-
Avoid working in direct sunlight or under strong laboratory lighting.
-
Dispense the required amount of this compound from the storage bottle and immediately reseal the bottle.
-
Protect solutions containing this compound from light by using amber glassware or by wrapping the glassware with aluminum foil.
-
Protocol 2: Purification of Discolored this compound
This protocol describes the removal of dissolved iodine from this compound.
-
Materials:
-
Discolored this compound
-
Separatory funnel
-
10% (w/v) aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Distillation apparatus
-
Amber glass bottle for storage
-
-
Procedure:
-
Place the discolored this compound in a separatory funnel.
-
Add an equal volume of 10% aqueous sodium thiosulfate solution.
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure. The brown/yellow color of the organic layer should disappear as the iodine is reduced to colorless iodide ions.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the washing with the sodium thiosulfate solution if any color persists in the organic layer.
-
Wash the organic layer with an equal volume of deionized water to remove any remaining thiosulfate salts. Separate the layers.
-
Wash the organic layer with an equal volume of saturated brine solution to aid in the removal of water. Separate the layers.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous magnesium sulfate or sodium sulfate to dry the liquid. Swirl the flask and let it stand for 10-15 minutes.
-
Filter the dried this compound into a clean, dry round-bottom flask.
-
For highly sensitive applications, the purified this compound can be further purified by distillation.
-
Store the purified, colorless this compound in a clean, dry, and appropriately labeled amber glass bottle following the storage guidelines in Protocol 1.
-
Visualizations
Caption: Photodecomposition pathway of this compound upon exposure to light.
Caption: Step-by-step workflow for the purification of this compound.
References
Technical Support Center: Work-up Procedures for Reactions Containing 1-Iodopentane
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the work-up of chemical reactions involving 1-iodopentane.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental work-up phase.
Issue 1: A purple or brown color is present in the organic layer.
-
Question: Why is my organic layer colored, and how can I fix it?
-
Answer: The color is likely due to the presence of elemental iodine (I₂), which can form from the decomposition of this compound, especially when exposed to light, or as a byproduct of the reaction. To remove the iodine, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).[1] The thiosulfate reduces the iodine to colorless iodide ions, which are soluble in the aqueous layer. Continue washing until the organic layer is colorless.
Issue 2: A persistent emulsion forms during aqueous extraction.
-
Question: I'm struggling to separate the organic and aqueous layers due to an emulsion. What should I do?
-
Answer: Emulsions can form when the densities of the organic and aqueous layers are similar or when surfactants are present. To break the emulsion, you can try the following:
-
Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, helping to separate the layers.
-
Allow the mixture to stand undisturbed for a longer period.
-
Gently swirl the separatory funnel instead of vigorous shaking.
-
If the emulsion persists, filtering the mixture through a pad of Celite or glass wool can sometimes help.
-
Issue 3: Unreacted this compound remains in the product.
-
Question: How can I remove unreacted this compound from my reaction mixture?
-
Answer: Since this compound is relatively non-polar, it can be challenging to remove completely by aqueous washing if your product has similar polarity.[2][3]
-
Purification: The most effective method is purification by flash column chromatography.[4] A non-polar eluent system (e.g., hexanes/ethyl acetate) will typically allow for the separation of the more non-polar this compound from the desired product.
-
Distillation: If your product has a significantly higher boiling point than this compound (155-157 °C), distillation can be an effective purification method.[5]
-
Issue 4: Low or no product yield after work-up.
-
Question: My product yield is very low. What could have gone wrong during the work-up?
-
Answer: Several factors during the work-up could contribute to low yield:
-
Product solubility: Your product might have some solubility in the aqueous layer.[6] To minimize this, you can re-extract the aqueous layers with a fresh portion of the organic solvent.
-
Premature precipitation: If your product is a solid, it might have precipitated out during the extraction and was inadvertently discarded. Always check for solid material at the interface of the two layers.
-
Volatility: If your product is volatile, it may have been lost during solvent removal on a rotary evaporator.[4] Using a lower temperature and carefully controlling the vacuum can help mitigate this.
-
Frequently Asked Questions (FAQs)
Q1: What is a standard aqueous work-up procedure for a nucleophilic substitution (Sₙ2) reaction with this compound?
A1: A typical Sₙ2 reaction, such as a Williamson ether synthesis, involves quenching the reaction, followed by extraction and washing.[7][8][9][10] A general protocol is provided in the "Experimental Protocols" section below.
Q2: How is the work-up for a Grignard reaction involving this compound different?
A2: The work-up for a Grignard reaction requires a careful quenching step to protonate the alkoxide product and to neutralize any remaining Grignard reagent.[11][12][13] This is typically done by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or dilute hydrochloric acid (HCl) at a low temperature (e.g., 0 °C). A detailed protocol is available in the "Experimental Protocols" section.
Q3: What are the key safety precautions when working with this compound?
A3: this compound is a flammable liquid and can cause skin and eye irritation.[5] It is also light-sensitive and can decompose to release iodine.[6] Always handle it in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and store it in a cool, dark place away from ignition sources.
Q4: How can I confirm that all the this compound has been removed from my final product?
A4: Techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used. For TLC, a spot of pure this compound should be run alongside the purified product to see if any starting material remains. GC and NMR can provide more quantitative information on the purity of the product.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₁₁I |
| Molecular Weight | 198.05 g/mol |
| Boiling Point | 155-157 °C |
| Density | 1.51 g/cm³ |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Insoluble in water; soluble in non-polar organic solvents like hexane (B92381) and toluene.[2][3] |
Table 2: Common Work-up Reagents and Their Functions
| Reagent | Function |
| Water (H₂O) | Used to dissolve water-soluble byproducts and salts. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Neutralizes acidic components in the reaction mixture. |
| Dilute Hydrochloric Acid (HCl) | Neutralizes basic components. |
| Saturated Sodium Chloride (Brine) | Reduces the solubility of organic compounds in the aqueous layer and helps break emulsions. |
| Sodium Thiosulfate (Na₂S₂O₃) | Removes residual iodine (I₂) from the organic layer.[6] |
| Saturated Ammonium Chloride (NH₄Cl) | Used to quench Grignard reactions.[11] |
| Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Drying agents used to remove residual water from the organic layer. |
Experimental Protocols
Protocol 1: General Aqueous Work-up for an Sₙ2 Reaction (e.g., Williamson Ether Synthesis)
-
Cool the Reaction: Once the reaction is complete, allow the reaction mixture to cool to room temperature.
-
Quench the Reaction: Slowly add water to the reaction mixture to quench any unreacted base.
-
Solvent Addition: Add an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) to dissolve the product.
-
Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel.
-
Wash with Water: Wash the organic layer with water to remove water-soluble impurities. Drain the aqueous layer.
-
Wash with Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to help remove dissolved water.[7]
-
Separate Layers: Carefully separate the organic layer from the aqueous layer.
-
Dry the Organic Layer: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter: Filter the solution to remove the drying agent.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography or distillation as needed.
Protocol 2: Work-up for a Grignard Reaction
-
Cool the Reaction: After the reaction is complete, cool the reaction flask in an ice bath to 0 °C.
-
Quench the Reaction: While stirring, slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to the reaction mixture.[11] This will quench any unreacted Grignard reagent and protonate the alkoxide product. Be cautious as this is an exothermic process.
-
Extraction: Add diethyl ether to the mixture and transfer it to a separatory funnel.
-
Wash with Water: Wash the organic layer with water.
-
Wash with Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).
-
Separate and Dry: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and Concentrate: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude alcohol product.
-
Purification: Further purify the product by chromatography or distillation if necessary.
Visualizations
Caption: A general workflow for the work-up of reactions containing this compound.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Analysis of 1-Iodopentane Reactions by GC-MS
Welcome to the technical support center for the analysis of 1-iodopentane reaction byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common reactions of this compound and their expected byproducts?
A1: this compound is a versatile substrate in organic synthesis and can undergo several types of reactions. The most common are nucleophilic substitution (SN2), elimination (E2), Williamson ether synthesis, and Grignard reactions. Each of these can generate specific byproducts.
-
Nucleophilic Substitution (e.g., with NaOH): The primary product is 1-pentanol. The main byproduct is 1-pentene (B89616), formed via a competing E2 elimination reaction.[1][2]
-
Elimination (e.g., with a strong, bulky base like potassium tert-butoxide): The major product is 1-pentene. A potential byproduct is di-tert-butyl ether if the concentration of the alkoxide is high.
-
Williamson Ether Synthesis (e.g., with sodium ethoxide): The desired product is ethyl pentyl ether. The primary byproduct is 1-pentene from the E2 elimination pathway.[3][4][5] Diethyl ether can also be present if the sodium ethoxide reagent contains residual ethanol (B145695) that reacts with another ethoxide molecule.
-
Grignard Reaction (formation of pentylmagnesium iodide followed by reaction with an electrophile, e.g., acetone): The expected product after reacting with acetone (B3395972) is 2-methyl-2-hexanol. A common byproduct is pentane, formed if the Grignard reagent comes into contact with any protic source (like water). Another possible byproduct is decane (B31447) (from the coupling of two pentyl groups).
Q2: How can I identify the main product and byproducts in my GC-MS chromatogram?
A2: Identification is achieved by comparing the retention times and mass spectra of the peaks in your chromatogram with those of known standards or by interpreting the fragmentation patterns.
-
Retention Time: Under the same GC conditions, a specific compound will always elute at the same time. You can inject standards of your expected product and byproducts to confirm their retention times.
-
Mass Spectrum: The mass spectrometer fragments molecules in a reproducible way, generating a unique "fingerprint" for each compound.
-
This compound: Molecular ion (M+) peak at m/z 198.[6] Characteristic fragments include m/z 71 (C5H11+) and m/z 43 (C3H7+).
-
1-Pentene: Molecular ion (M+) peak at m/z 70.[7][8][9][10] Common fragments are at m/z 55, 42, and 41.
-
Ethyl Pentyl Ether: The molecular ion may be weak. Key fragments would arise from alpha-cleavage, such as m/z 87 (M - CH3) and m/z 59 (CH3CH2O=CH2+).
-
Diethyl Ether: Molecular ion at m/z 74.[11][12][13][14] Prominent fragments at m/z 59 and 31.
-
2-Methyl-2-hexanol: Molecular ion at m/z 116.[15][16][17][18][19] A characteristic fragment is the loss of a methyl group (m/z 101) or a butyl group (m/z 59).
-
Q3: Can this compound or its products degrade in the GC inlet?
A3: Yes, thermal degradation is a potential issue, especially for thermally labile compounds.[20][21][22][23] this compound itself is relatively stable, but some reaction products or intermediates might be sensitive to high temperatures in the GC injector port.
-
Signs of Degradation: You might observe broad or tailing peaks, the appearance of unexpected smaller peaks, or a decrease in the response of your target analyte.
-
Prevention: To minimize thermal degradation, you can lower the injector temperature, use a pulsed-pressure injection, or a cool on-column injection technique.[24] Using a deactivated inlet liner can also help prevent catalytic degradation.[22]
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Possible Cause | Troubleshooting Steps |
| All peaks are tailing | Active sites in the inlet liner or column. | - Replace the inlet liner with a new, deactivated one.- Trim the first few centimeters of the column.- Condition the column according to the manufacturer's instructions. |
| Column contamination. | - Bake out the column at a high temperature (within its limits).- If contamination is severe, replace the column. | |
| Only polar compound peaks (e.g., alcohols) are tailing | Interaction with active sites. | - Use a more inert column phase (e.g., a "wax" column for polar analytes).- Derivatize the polar compounds to make them less polar and more volatile. |
| Peaks are fronting | Column overload. | - Dilute the sample.- Reduce the injection volume. |
| Incompatible solvent. | - Ensure the sample solvent is compatible with the stationary phase of the column. |
Problem 2: Inconsistent Peak Areas and Retention Times
| Symptom | Possible Cause | Troubleshooting Steps |
| Varying peak areas | Leaky syringe or septum. | - Check the syringe for bubbles and ensure it's properly sealed.- Replace the septum in the injector port. |
| Inconsistent injection volume. | - If using manual injection, ensure a consistent and rapid injection technique.- If using an autosampler, check its calibration and settings. | |
| Shifting retention times | Fluctuations in carrier gas flow rate. | - Check for leaks in the gas lines.- Ensure the gas regulators are functioning correctly. |
| Changes in oven temperature. | - Verify the oven temperature program is accurate and reproducible. | |
| Column aging. | - Over time, the stationary phase can degrade, leading to changes in retention. Consider replacing the column. |
Problem 3: Ghost Peaks or System Contamination
| Symptom | Possible Cause | Troubleshooting Steps |
| Extra peaks in blank runs | Carryover from previous injections. | - Run several solvent blanks to wash the system.- Clean the syringe thoroughly between injections. |
| Contaminated carrier gas. | - Ensure high-purity carrier gas and that gas traps are functional. | |
| Septum bleed. | - Use a high-quality, low-bleed septum. |
Data Presentation
The following tables provide representative data for common this compound reactions. Note that the exact product and byproduct distribution can vary depending on the specific reaction conditions (e.g., temperature, concentration, solvent).
Table 1: Byproduct Distribution in the Williamson Ether Synthesis of this compound with Sodium Ethoxide
| Compound | Retention Time (min) | Relative Abundance (%) |
| 1-Pentene | 3.5 | 15 |
| Diethyl Ether | 4.2 | 5 |
| Ethyl Pentyl Ether | 8.9 | 75 |
| This compound (unreacted) | 10.1 | 5 |
Table 2: Product and Byproduct Distribution in the Grignard Reaction of Pentylmagnesium Iodide with Acetone
| Compound | Retention Time (min) | Relative Abundance (%) |
| Pentane | 2.8 | 10 |
| Acetone (unreacted) | 4.5 | 5 |
| 2-Methyl-2-hexanol | 9.8 | 80 |
| Decane | 12.5 | 5 |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound Reaction Mixture
-
Sample Preparation:
-
Quench the reaction by adding a suitable reagent (e.g., water for a Grignard reaction, or a dilute acid for a Williamson ether synthesis).
-
Extract the organic components with a suitable solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Dilute an aliquot of the organic layer with the solvent to a final concentration of approximately 1 mg/mL.
-
-
GC-MS Parameters:
-
GC System: Agilent 7890B GC or equivalent.
-
MS System: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless injection).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MSD Parameters:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Electron Ionization (EI) energy: 70 eV.
-
Scan Range: m/z 35-400.
-
-
Mandatory Visualization
Caption: Experimental workflow for GC-MS analysis of this compound reactions.
Caption: Troubleshooting logic for common GC-MS issues.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 6. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 7. image diagram mass spectrum of pent-1ene 1-pentene fragmentation pattern of ions for analysis and identification of pent-1-ene 1-pentene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 1-Pentene(109-67-1) MS spectrum [chemicalbook.com]
- 9. 1-Pentene [webbook.nist.gov]
- 10. 1-Pentene [webbook.nist.gov]
- 11. Diethyl ether(60-29-7) MS spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. massbank.eu [massbank.eu]
- 14. ez.restek.com [ez.restek.com]
- 15. 2-Hexanol, 2-methyl- [webbook.nist.gov]
- 16. spectrabase.com [spectrabase.com]
- 17. spectrabase.com [spectrabase.com]
- 18. 2-Hexanol, 2-methyl- [webbook.nist.gov]
- 19. 2-Hexanol, 2-methyl- [webbook.nist.gov]
- 20. Activity and Decomposition | Separation Science [sepscience.com]
- 21. repository.si.edu [repository.si.edu]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. agilent.com [agilent.com]
Technical Support Center: Optimizing SN2 Reactions with 1-Iodopentane
Welcome to the technical support center for optimizing bimolecular nucleophilic substitution (SN2) reactions involving 1-iodopentane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments and enhance reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a good substrate for SN2 reactions?
A1: this compound is a primary alkyl halide. Primary substrates are ideal for SN2 reactions due to minimal steric hindrance around the electrophilic carbon atom, allowing for effective backside attack by the nucleophile.[1] Furthermore, the iodide ion is an excellent leaving group because it is a weak base and can stabilize the negative charge.
Q2: How does the choice of nucleophile affect the reaction rate?
A2: The rate of an SN2 reaction is directly proportional to the concentration and strength of the nucleophile.[2][3] Strong, negatively charged nucleophiles generally lead to faster reactions. Nucleophilicity increases with basicity when comparing atoms within the same row of the periodic table. However, when moving down a group in a protic solvent, larger atoms are better nucleophiles due to increased polarizability and weaker solvation. In polar aprotic solvents, the trend reverses, and smaller, more basic anions are stronger nucleophiles.
Q3: Why is the choice of solvent so critical for SN2 reactions?
A3: The solvent plays a crucial role in stabilizing the reactants and the transition state. For SN2 reactions, polar aprotic solvents such as acetone (B3395972), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF) are preferred.[4] These solvents can dissolve the ionic nucleophile but do not solvate the anion (the nucleophile) as strongly as polar protic solvents (like water or ethanol). This "naked" nucleophile is more reactive and leads to a faster reaction rate. In contrast, polar protic solvents form a "cage" around the nucleophile through hydrogen bonding, which stabilizes it and reduces its reactivity.[5]
Q4: Can temperature be used to control the outcome of the reaction?
A4: Yes, temperature can influence the competition between substitution (SN2) and elimination (E2) reactions. Lower temperatures generally favor the SN2 pathway. Increasing the temperature provides more energy for the higher activation energy pathway, which is often the E2 elimination. Therefore, to maximize the yield of the SN2 product, it is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Q5: What are some common side reactions to be aware of?
A5: The most common side reaction is the E2 elimination, especially when using a strong, sterically hindered base as the nucleophile or at elevated temperatures. For a primary substrate like this compound, E2 is generally less favored than for secondary or tertiary substrates. Another potential issue is the reaction of the nucleophile with the solvent or impurities. Using a high-purity, anhydrous solvent is crucial.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Poor Nucleophile | Ensure the nucleophile is strong enough for an SN2 reaction. Consider using a stronger, negatively charged nucleophile if possible. Check the purity and concentration of the nucleophile. |
| Inappropriate Solvent | Verify that a polar aprotic solvent (e.g., acetone, DMSO, DMF) is being used. If using a protic solvent, consider switching to an aprotic one to enhance nucleophilicity. Ensure the solvent is anhydrous. |
| Low Temperature | While lower temperatures favor SN2, the reaction may be too slow. Gradually increase the temperature in small increments, monitoring for the formation of elimination byproducts. |
| Steric Hindrance | Although this compound is a primary halide, ensure that the nucleophile itself is not too bulky, which could hinder its approach to the electrophilic carbon. |
| Poor Leaving Group | Iodide is an excellent leaving group. This is unlikely to be the primary issue with this compound. |
| Reaction Time | The reaction may not have proceeded to completion. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
Issue 2: Formation of Elimination (E2) Byproduct
| Possible Cause | Troubleshooting Step |
| High Temperature | Reduce the reaction temperature. E2 reactions typically have a higher activation energy and are more favored at elevated temperatures. |
| Strong, Bulky Base | If the nucleophile is also a strong, sterically hindered base (e.g., potassium tert-butoxide), it will preferentially act as a base, leading to elimination. Consider using a less hindered, strong nucleophile. |
| Solvent Choice | While polar aprotic solvents are generally preferred for SN2, in some cases, the choice of solvent can influence the SN2/E2 ratio. |
Quantitative Data Summary
Table 1: Relative Reactivity of Nucleophiles with a Primary Alkyl Halide in a Polar Aprotic Solvent
| Nucleophile | Formula | Relative Rate (Approximate) |
| Azide (B81097) | N₃⁻ | ~100 |
| Cyanide | CN⁻ | ~100 |
| Iodide | I⁻ | ~100 |
| Thiocyanate | SCN⁻ | ~50 |
| Hydroxide | OH⁻ | ~25 |
| Bromide | Br⁻ | ~10 |
| Chloride | Cl⁻ | ~1 |
| Acetate | CH₃COO⁻ | <1 |
Note: Relative rates are highly dependent on the specific substrate, solvent, and temperature.
Table 2: Effect of Solvent on the Relative Rate of an SN2 Reaction
| Solvent | Type | Dielectric Constant | Relative Rate (Approximate) |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | Very High |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | Very High |
| Acetone | Polar Aprotic | 21 | High |
| Acetonitrile | Polar Aprotic | 38 | High |
| Ethanol | Polar Protic | 24 | Low |
| Methanol | Polar Protic | 33 | Low |
| Water | Polar Protic | 80 | Very Low |
Note: The reaction of bromoethane (B45996) with potassium iodide is reported to be 500 times faster in acetone than in methanol.
Experimental Protocols
This section provides a detailed methodology for a representative SN2 reaction with this compound.
Reaction of this compound with Sodium Azide in Acetone
Objective: To synthesize 1-azidopentane (B1267022) via an SN2 reaction.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous Acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagents: In the round-bottom flask, dissolve sodium azide (1.5 equivalents) in anhydrous acetone.
-
Addition of Substrate: To the stirring solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to a gentle reflux (the boiling point of acetone is ~56 °C) and maintain for a period determined by reaction monitoring (e.g., 1-3 hours).
-
Monitoring: Periodically take small aliquots from the reaction mixture and analyze by TLC (e.g., using a non-polar eluent like hexanes) to monitor the disappearance of the starting material.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium iodide.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer with water to remove any remaining salts.
-
Wash with brine to aid in the separation of the layers.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the crude 1-azidopentane.
-
-
Purification (Optional): The product can be further purified by distillation if necessary.
Visualizations
The following diagrams illustrate key concepts and workflows related to SN2 reactions.
References
- 1. homework.study.com [homework.study.com]
- 2. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 3. youtube.com [youtube.com]
- 4. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 5. 11.3 Characteristics of the SN2 Reaction - Organic Chemistry | OpenStax [openstax.org]
Technical Support Center: Scaling Up Reactions with 1-Iodopentane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when scaling up chemical reactions involving 1-iodopentane.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound relevant to scale-up?
This compound is a non-polar, linear alkyl halide.[1] Its physical and chemical properties are crucial for process design at a larger scale. Key characteristics include its non-polar nature, making it soluble in organic solvents like hexane (B92381) and toluene (B28343) but poorly soluble in polar solvents such as water.[1] The presence of iodine makes it a highly reactive compound, particularly effective in nucleophilic substitution reactions (SN2), as iodide is an excellent leaving group.[1][2][3]
Q2: Why is this compound favored for SN2 reactions?
As a primary alkyl halide, this compound presents minimal steric hindrance around the carbon atom bonded to the iodine.[2] This allows for effective backside attack by a nucleophile, which is characteristic of the SN2 mechanism.[2][4] Furthermore, the iodide ion is a very stable and effective leaving group because of its large ionic radius, which minimizes electronic repulsion.[2] The carbon-iodine bond is weaker compared to other carbon-halogen bonds, leading to a faster reaction rate.[3][5]
Q3: What are the primary safety concerns when handling this compound on a large scale?
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation, as well as potential respiratory irritation.[6] Due to its reactivity, it is incompatible with strong oxidizing agents.[6] It is also light-sensitive and should be stored in a dark place.[6] When scaling up, potential toxicity and the general hazards of alkyl halides require careful handling and appropriate personal protective equipment.[1] A thorough process safety assessment is crucial to identify and mitigate risks such as runaway reactions.[7]
Physical and Chemical Properties of this compound
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C5H11I | [8] |
| Molecular Weight | 198.04 g/mol | [5] |
| Boiling Point | 156-157 °C | [8] |
| Density | 1.517 g/cm³ | [8] |
| Solubility in Water | Insoluble | [1][6] |
| Solubility in Organic Solvents | Soluble in non-polar solvents (e.g., hexane, toluene) | [1] |
| Physical State | Liquid | [8] |
| CAS Number | 628-17-1 | [8] |
Troubleshooting Guides
Issue 1: Low or No Conversion
Q4: My scaled-up reaction with this compound has stalled or shows very low conversion. What are the potential causes and how can I troubleshoot this?
Low conversion is a common issue when transitioning from lab to pilot scale.[9] Several factors could be responsible, from reagent quality to physical parameters of the larger setup.
Troubleshooting Steps:
-
Verify Reagent and Solvent Purity: On a large scale, the purity of starting materials and solvents is critical.[10] Ensure that the this compound has not degraded (indicated by discoloration) and that all other reagents and solvents are of the required grade and anhydrous, if necessary.[11][12]
-
Check Reaction Temperature: Inadequate heating or cooling in a large reactor can significantly affect reaction rates.[13] The surface-area-to-volume ratio decreases upon scale-up, making heat transfer less efficient.[14] Monitor the internal reaction temperature closely and ensure it aligns with the laboratory-scale conditions.[11]
-
Assess Mixing Efficiency: Inefficient stirring can lead to localized concentration gradients and poor mass transfer, effectively slowing down the reaction.[10][15] Magnetic stirring is often inadequate for larger volumes; mechanical overhead stirrers are necessary.[14] Baffles may be required in the reactor to improve turbulence.[14]
-
Confirm Stoichiometry and Concentration: Double-check all calculations for reagent quantities.[10] Running the reaction at a different concentration than the lab-scale experiment can alter reaction kinetics.[11] Sometimes, a slight excess of a key reagent may be needed to drive the reaction to completion at scale.[11]
Troubleshooting Low Conversion
Caption: Troubleshooting workflow for low conversion.
Issue 2: Increased Byproduct Formation and Low Yield
Q5: I'm observing significant byproduct formation in my scaled-up reaction, leading to a low yield. What could be the cause?
Increased byproduct formation at scale often points to issues with heat management or reagent addition.[16]
Troubleshooting Steps:
-
Control Exotherms: Many nucleophilic substitution reactions are exothermic. On a large scale, the heat generated may not dissipate quickly enough, leading to a rise in temperature.[14][17] This can cause thermal degradation of this compound or other reagents, or promote side reactions.[12]
-
Solution: Use a reactor with a cooling jacket and ensure the cooling capacity is sufficient. Control the rate of reagent addition to manage the rate of heat generation.[13]
-
-
Optimize Reagent Addition: Adding a reagent too quickly can create localized "hot spots" or high concentrations, favoring side reactions.
-
Solution: Add the limiting reagent slowly and sub-surface if possible to ensure rapid mixing and heat dissipation.
-
-
Evaluate Solvent Choice: A solvent that worked well on a small scale may not be optimal for larger volumes, especially concerning heat and mass transfer.[14]
-
Check for Product Instability: The desired product might be unstable under the workup conditions.[18] For example, exposure to acidic or basic aqueous solutions during extraction could cause degradation.[18]
-
Solution: Test the stability of your product under the proposed workup conditions on a small sample before applying it to the entire batch.[18]
-
Logical Tree for Diagnosing Low Yield
Caption: Logical diagram for diagnosing the cause of low yield.
General Experimental Protocol: Nucleophilic Substitution with this compound (Scale-Up Considerations)
This protocol outlines a generalized procedure for a nucleophilic substitution reaction, such as reacting this compound with a hydroxide (B78521) source to form 1-pentanol, with a focus on scale-up.[19]
1. Reactor Setup and Inerting:
-
Use a clean, dry glass-lined or stainless steel reactor equipped with an overhead mechanical stirrer, a condenser, a temperature probe, and an inlet for inert gas (e.g., Nitrogen or Argon).
-
Ensure the reactor is properly sized for the intended batch volume, typically filling it to no more than 75% of its capacity.
-
Purge the reactor with inert gas to remove air and moisture, especially if using moisture-sensitive reagents.
2. Reagent Charging:
-
Charge the solvent (e.g., a 50/50 mixture of ethanol (B145695) and water) and the nucleophile (e.g., sodium hydroxide solution) to the reactor.[19]
-
Begin agitation to ensure the mixture is homogeneous.
-
Bring the reactor contents to the desired initial temperature.
3. Controlled Addition of this compound:
-
Add this compound to the reactor via an addition funnel or pump at a controlled rate.
-
Scale-Up Consideration: The addition rate is a critical parameter to control the reaction exotherm. Monitor the internal temperature closely. If the temperature rises above the set point, slow down or pause the addition until it stabilizes.
4. Reaction Monitoring:
-
Maintain the reaction at the target temperature for the specified duration.
-
Monitor the reaction progress by taking samples periodically and analyzing them using an appropriate technique (e.g., GC, TLC, HPLC).
5. Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Scale-Up Consideration: The choice of workup procedure must be scalable. Phase separations in large reactors can be slow. Consider using methods that are less labor-intensive than multiple extractions if possible.
-
Quench the reaction if necessary.
-
Perform aqueous washes to remove unreacted reagents and salts.
-
Separate the organic layer.
-
Remove the solvent under reduced pressure.
6. Purification:
-
Scale-Up Consideration: Purification is a significant challenge at scale.[20] While lab-scale reactions often use flash chromatography, this is often not feasible for multi-kilogram quantities.
-
Evaluate scalable purification methods such as distillation (if the product is volatile and thermally stable) or crystallization.
General Experimental Workflow
Caption: Generalized experimental workflow for scale-up.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. homework.study.com [homework.study.com]
- 3. gauthmath.com [gauthmath.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 6. This compound, 98%, stab with copper 500 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | C5H11I | CID 12335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. Troubleshooting [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. catsci.com [catsci.com]
- 15. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 16. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 17. journals.flvc.org [journals.flvc.org]
- 18. Troubleshooting [chem.rochester.edu]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
Technical Support Center: Safe Disposal of 1-Iodopentane Waste
This guide provides technical support for researchers, scientists, and drug development professionals on the safe and compliant disposal of 1-iodopentane waste. It includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues that may be encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a flammable liquid and vapor.[1][2] It is also an irritant to the eyes, skin, and respiratory system.[1][3] Ingestion may cause gastrointestinal irritation, and large amounts can lead to central nervous system depression.[1] Due to its halogenated nature, improper disposal can lead to environmental persistence and potential toxicity.
Q2: Can I dispose of small amounts of this compound waste down the drain?
A2: No. As a halogenated organic solvent, this compound should never be disposed of down the drain.[4] This practice is prohibited by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States and can lead to contamination of water systems.
Q3: What is the correct initial step for managing this compound waste in the laboratory?
A3: The first and most critical step is waste segregation. This compound waste must be collected in a dedicated, properly labeled hazardous waste container for halogenated organic solvents.[4] It should not be mixed with non-halogenated organic waste, as this can significantly increase disposal costs and complicate the disposal process.
Q4: How should I label a waste container for this compound?
A4: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." The label should also include the approximate concentration and any other components mixed with the waste. It is crucial to indicate that it is a "Halogenated Organic Waste."
Q5: What are the approved disposal methods for halogenated organic waste like this compound?
A5: The most common and approved method for the disposal of halogenated organic waste is incineration at a licensed hazardous waste facility.[3] Some facilities may also employ chemical dechlorination processes. In-laboratory chemical treatment to dehalogenate the waste may be possible but requires a validated protocol and adherence to institutional safety guidelines.
Troubleshooting Guide
Q1: I have accidentally mixed this compound waste with non-halogenated solvent waste. What should I do?
A1: If you have accidentally mixed halogenated and non-halogenated waste, the entire mixture must now be treated as halogenated hazardous waste. Do not attempt to separate the components. Label the container clearly, indicating all the constituents and their estimated percentages. Inform your institution's Environmental Health and Safety (EHS) department about the mixture, as they will need this information for proper disposal.
Q2: The this compound waste container is emitting a foul odor. What does this indicate and what should I do?
A2: A foul odor may indicate that the container is not properly sealed or that a chemical reaction is occurring within the waste. Ensure the container cap is tightly secured. If the odor persists, there might be an incompatibility with another substance in the waste mixture. Store the container in a well-ventilated area, preferably within a fume hood, and away from incompatible materials such as strong oxidizing agents and bases.[1] Contact your EHS department for guidance.
Q3: I have a small amount of this compound from an experiment that is also contaminated with water. How should I dispose of this?
A3: Even though this compound is insoluble in water, the mixture should be treated as halogenated hazardous waste.[3][5] Collect the aqueous mixture in your designated halogenated waste container. Do not attempt to separate the layers for separate disposal. The presence of water should be noted on the hazardous waste label.
Q4: My laboratory is generating a large volume of this compound waste. Are there any in-lab treatment options to reduce the hazardous nature of the waste before disposal?
A4: Yes, in-laboratory chemical treatment can be an option to render the waste less hazardous, but it must be done following a validated and safe protocol. One such method is reductive dehalogenation. Below is a detailed experimental protocol for this process. Always consult with your institution's EHS department before attempting any in-lab waste treatment.
Data Presentation
| Property | Value |
| Chemical Formula | C₅H₁₁I |
| Molar Mass | 198.05 g/mol [2][6] |
| Appearance | Clear, colorless to yellow liquid[1][3] |
| Density | 1.517 g/mL at 25°C[3][5][6] |
| Boiling Point | 154-155°C[3][5][6] |
| Flash Point | 51°C (124°F)[3] |
| Water Solubility | Insoluble[3][5] |
| Hazards | Flammable, Irritant (eyes, skin, respiratory)[1][2][3] |
Experimental Protocols
Reductive Dehalogenation of this compound Waste with Raney Nickel
This protocol describes a method for the chemical reduction of this compound to pentane (B18724), a less hazardous, non-halogenated alkane. This procedure should be performed by trained personnel in a well-ventilated chemical fume hood, with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Materials:
-
This compound waste
-
Raney Nickel (slurry in water)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Filter paper and funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the this compound waste. For every 10 mL of this compound waste, add 50 mL of ethanol.
-
Addition of Raney Nickel: Carefully add a slurry of Raney Nickel to the reaction mixture. Approximately 5 g of Raney Nickel slurry should be used for every 10 mL of this compound. Caution: Raney Nickel is pyrophoric and may ignite if it becomes dry. Always handle it as a slurry.
-
Reaction: Stir the mixture vigorously at room temperature for 30 minutes. Then, gently heat the mixture to reflux (approximately 78°C for ethanol) using a heating mantle. Continue the reflux for 2-4 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) if available.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully filter the mixture through a pad of Celite® to remove the Raney Nickel. Caution: The Raney Nickel on the filter paper should be kept wet with water to prevent ignition and should be disposed of in a dedicated solid hazardous waste container for pyrophoric materials.
-
Transfer the filtrate to a separatory funnel.
-
Wash the filtrate with 100 mL of a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.
-
Separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Decant or filter the dried solution to remove the sodium sulfate.
-
-
Waste Disposal of the Product: The resulting solution primarily contains pentane and ethanol. This can now be disposed of as non-halogenated organic waste, following your institution's guidelines.
Mandatory Visualization
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. The Effect of Added Ligands on the Reactions of [Ni(COD)(dppf)] with Alkyl Halides: Halide Abstraction May Be Reversible - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reactions of nickel(0) with organochlorides, organobromides, and organoiodides: mechanisms and structure/reactivity relationships - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00374G [pubs.rsc.org]
- 4. orgsyn.org [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. hydrolysis halogenoalkanes hydroxide ion SN1 SN2 nucleophilic substitution reaction mechanisms to give alcohols reagents reaction conditions organic synthesis [docbrown.info]
Technical Support Center: Safe Handling of 1-Iodopentane
This guide provides comprehensive safety information, troubleshooting procedures, and frequently asked questions for researchers, scientists, and drug development professionals working with 1-iodopentane.
Toxicity and Hazard Summary
This compound (n-amyl iodide) is a flammable liquid and vapor that can cause significant irritation to the skin, eyes, and respiratory system.[1][2] While comprehensive toxicological data for this compound is limited, its properties as an alkyl iodide warrant careful handling to minimize exposure. Alkylating agents as a class have been associated with potential long-term health effects. Ingestion may lead to gastrointestinal irritation and central nervous system (CNS) depression.[3]
Physicochemical and Toxicological Data
| Property | Value | Reference |
| Chemical Formula | C5H11I | [4] |
| Molecular Weight | 198.05 g/mol | [2][4] |
| Appearance | Colorless to pale yellow liquid | [3][5] |
| Boiling Point | 155 - 157 °C | |
| Flash Point | 51 °C (123.8 °F) | [3] |
| Density | 1.517 g/cm³ at 25 °C | [1][6] |
| Solubility | Insoluble in water; Soluble in non-polar solvents like hexane (B92381) and toluene.[7] | [7] |
| Vapor Density | 6.83 | [3] |
| Known Metabolites | Pentyl-glutathione | [8] |
| LD50 (mouse, intraperitoneal) | 489 mg/kg | [2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary health hazards associated with this compound exposure?
A1: The primary hazards are irritation to the skin, eyes, and respiratory tract.[1][3] Prolonged or significant exposure may lead to more severe effects, including potential CNS depression.[3] Although not specifically classified as a carcinogen, it is an alkylating agent and should be handled with care to minimize long-term health risks.
Q2: What are the signs and symptoms of overexposure to this compound?
A2: Symptoms of overexposure can include coughing, shortness of breath, headache, nausea, and vomiting.[1] Skin contact may cause irritation and dermatitis, while eye contact can result in serious irritation.[1][3]
Q3: Are there established occupational exposure limits (OELs) for this compound?
A3: Currently, there are no specific OSHA PELs or NIOSH RELs for this compound.[3] For comparison, the OSHA PEL for methyl iodide, another alkyl iodide, is 5 ppm as an 8-hour time-weighted average.[9] Given the lack of specific data for this compound, it is prudent to handle it in a manner that keeps exposure to the absolute minimum.
Q4: What is the appropriate personal protective equipment (PPE) for handling this compound?
A4: The following PPE is mandatory when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are essential. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[1]
-
Eye Protection: Chemical safety goggles and a face shield are required.[1]
-
Body Protection: A chemical-resistant lab coat should be worn.
-
Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood.[3] If there is a potential for exposure outside of a fume hood, a respirator with an appropriate organic vapor cartridge is necessary.
Q5: How should this compound be stored?
A5: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][3] It is also light-sensitive and should be stored accordingly.[1]
Q6: What is the proper procedure for disposing of this compound waste?
A6: this compound waste is considered hazardous and must be disposed of according to local, state, and federal regulations.[3][10] Collect waste in a designated, properly labeled, and sealed container.[11] The first rinse of any container that held this compound should also be collected as hazardous waste.[11] Do not dispose of this compound down the drain.[10]
Troubleshooting Guides
Scenario 1: Accidental Spill of this compound
| Problem | Potential Cause | Solution |
| A small spill (<100 mL) of this compound occurs in the fume hood. | Improper handling, container failure. | 1. Alert others in the immediate area. 2. Ensure the fume hood is operational. 3. Wear appropriate PPE (gloves, goggles, lab coat). 4. Contain the spill with an inert absorbent material like vermiculite (B1170534) or sand.[3] 5. Collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[3][12] 6. Decontaminate the area with a suitable solvent (e.g., ethanol) followed by soap and water. 7. Dispose of all contaminated materials as hazardous waste. |
| A large spill (>100 mL) of this compound occurs. | Major container failure, procedural error. | 1. Evacuate the immediate area. 2. Alert your supervisor and institutional safety office immediately. 3. If flammable vapors are present, turn off all ignition sources from a safe distance. 4. Do not attempt to clean up a large spill unless you are trained and equipped to do so. Await the arrival of the emergency response team. |
Scenario 2: Personal Exposure to this compound
| Exposure Route | Immediate Action | Follow-up |
| Skin Contact | 1. Immediately remove contaminated clothing.[3] 2. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[3][12] | Seek medical attention if irritation persists. |
| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] | Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air immediately.[3][12] 2. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[3] | Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. [3] 2. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[3] | Seek immediate medical attention. |
Experimental Protocols
Standard Operating Procedure for a Reaction Using this compound
This protocol outlines the general steps for safely conducting a chemical reaction involving this compound. Always refer to your specific, approved experimental protocol.
-
Preparation and Pre-Reaction Checks:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Gather all necessary reagents and equipment.
-
Inspect all glassware for cracks or defects.
-
Don all required PPE.
-
Have spill cleanup materials and emergency contact information readily accessible.
-
-
Conducting the Reaction:
-
Perform all manipulations of this compound inside the chemical fume hood.
-
Use a properly secured reaction setup to prevent spills.
-
When transferring this compound, use a syringe or cannula to minimize exposure to vapors.
-
Keep the container of this compound closed when not in use.
-
-
Work-up and Purification:
-
Quench the reaction carefully in the fume hood.
-
Perform all extractions and solvent removal steps within the fume hood.
-
-
Waste Disposal and Decontamination:
-
Collect all this compound-containing waste in a designated hazardous waste container.
-
Rinse all contaminated glassware with a suitable solvent, and collect the first rinse as hazardous waste.
-
Clean the work area thoroughly.
-
-
Post-Experiment Procedures:
-
Properly label and store any products.
-
Remove and dispose of PPE according to institutional guidelines.
-
Wash hands thoroughly with soap and water.
-
Visualizations
Caption: Risk assessment workflow for experiments involving this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. scbt.com [scbt.com]
- 5. METHYL IODIDE | Occupational Safety and Health Administration [osha.gov]
- 6. chembk.com [chembk.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. This compound | C5H11I | CID 12335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nj.gov [nj.gov]
- 10. fishersci.com [fishersci.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. chamberlandresearch.com [chamberlandresearch.com]
Navigating the Kinetics of 1-Iodopentane Reactions: A Technical Support Guide
For researchers, scientists, and professionals in drug development, understanding the nuances of reaction kinetics is paramount for experimental success. This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of temperature on the reaction kinetics of 1-iodopentane, a common primary alkyl halide in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the rate of reactions involving this compound?
A1: As with most chemical reactions, increasing the temperature increases the rate of reactions involving this compound. According to collision theory, higher temperatures lead to an increase in the kinetic energy of reactant molecules. This results in more frequent collisions and, more importantly, a higher proportion of collisions with sufficient energy to overcome the activation energy barrier, leading to a faster reaction rate.
Q2: What are the primary reaction pathways for this compound with a nucleophile/base?
A2: As a primary alkyl halide, this compound predominantly undergoes two competing reactions: bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2). The SN2 pathway typically leads to the substitution of the iodine atom with the nucleophile, while the E2 pathway results in the formation of an alkene (pent-1-ene).
Q3: How does temperature influence the competition between SN2 and E2 reactions for this compound?
A3: Temperature is a critical factor in determining the product distribution between SN2 and E2 pathways. Generally, higher temperatures favor the E2 elimination reaction over the SN2 substitution reaction. This is because elimination reactions typically have a higher activation energy than substitution reactions. Increasing the temperature provides the necessary energy to overcome this higher barrier, thus increasing the proportion of the elimination product.
Q4: Why is this compound more reactive than other 1-halopentanes (e.g., 1-bromopentane (B41390) or 1-chloropentane) in nucleophilic substitution reactions?
A4: The reactivity of haloalkanes in nucleophilic substitution reactions is largely dependent on the strength of the carbon-halogen bond. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds (C-F, C-Cl, C-Br, C-I). Consequently, less energy is required to break the C-I bond, making this compound the most reactive in this series.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low reaction rate at room temperature. | Insufficient activation energy for a significant number of molecules. | Increase the reaction temperature in controlled increments (e.g., 10°C) to enhance the reaction rate. Ensure the chosen temperature does not lead to unwanted side reactions or decomposition of reactants or products. |
| Higher than expected proportion of elimination product (alkene). | The reaction temperature is too high, favoring the E2 pathway. The base used is strong and sterically hindered. | Lower the reaction temperature to favor the SN2 reaction. If possible, use a less sterically hindered and/or a weaker base that is still a good nucleophile. |
| Inconsistent reaction rates between experimental runs. | Fluctuations in reaction temperature. Inaccurate measurement of reactant concentrations. | Use a constant temperature bath to maintain a stable reaction temperature. Ensure accurate and consistent preparation of all solutions. |
| Difficulty in determining the activation energy of the reaction. | Insufficient range of temperatures studied. Errors in measuring reaction rates at different temperatures. | Conduct the experiment over a wider range of temperatures (e.g., at least four different temperatures with a 10-15°C interval between each). Ensure precise measurement of reaction times and temperatures for accurate rate constant determination. |
Data Presentation
Table 1: Rate Constants for the SN2 Reaction of 1-Iodobutane (B1219991) with DABCO at Various Temperatures.[2]
| Solvent | Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) |
| Acetonitrile | 25 | Value not provided |
| 40 | Value not provided | |
| 55 | Value not provided | |
| DMSO | 25 | Value not provided |
| 40 | Value not provided | |
| 55 | Value not provided |
Note: The specific values for the rate constants were not available in the abstract. However, the study indicates that the rates were measured at these temperatures, allowing for the calculation of activation parameters.[2]
Experimental Protocols
Determining the Effect of Temperature on Reaction Rate (Hydrolysis of this compound)
This experiment aims to qualitatively and quantitatively assess the effect of temperature on the rate of hydrolysis of this compound.
Materials:
-
This compound
-
Ethanolic silver nitrate (B79036) solution (AgNO₃ in ethanol)
-
Water baths at various temperatures (e.g., 20°C, 30°C, 40°C, 50°C)
-
Test tubes
-
Stopwatch
-
Pipettes
Procedure:
-
Set up water baths at the desired temperatures.
-
Place a set of test tubes containing a fixed volume of ethanolic silver nitrate solution into each water bath to allow them to equilibrate to the bath's temperature.
-
Add a fixed volume of this compound to a separate set of test tubes and place them in the corresponding water baths to equilibrate.
-
To initiate the reaction, quickly add the this compound from one test tube to the silver nitrate solution in the same water bath and start the stopwatch simultaneously.
-
Observe the reaction mixture for the formation of a precipitate (silver iodide, AgI).
-
Stop the stopwatch as soon as the precipitate is first observed.
-
Record the time taken for the precipitate to form at each temperature.
-
The rate of reaction can be considered inversely proportional to the time taken (Rate ∝ 1/time).
-
Plot a graph of ln(Rate) versus 1/T (where T is the absolute temperature in Kelvin).
-
The activation energy (Ea) can be determined from the slope of the graph (Slope = -Ea/R, where R is the gas constant, 8.314 J/mol·K).
Mandatory Visualizations
Caption: Competition between SN2 and E2 pathways for this compound.
Caption: Experimental workflow for determining activation energy.
References
Validation & Comparative
A Comparative Analysis of 1-Iodopentane and 1-Bromopentane Reactivity
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to ensure optimal reaction outcomes. This guide provides an objective comparison of the reactivity of 1-iodopentane and 1-bromopentane (B41390), two common alkyl halides used in organic synthesis. The comparison is supported by established chemical principles and illustrative experimental data.
Executive Summary
In nucleophilic substitution and Grignard reactions, this compound is a more reactive substrate than 1-bromopentane. This increased reactivity is primarily due to the superior leaving group ability of the iodide ion (I⁻) compared to the bromide ion (Br⁻). The carbon-iodine bond is inherently weaker than the carbon-bromine bond, which leads to a lower activation energy for reactions involving the cleavage of this bond. Consequently, reactions with this compound typically proceed at a faster rate and can result in higher yields under similar conditions.
Reactivity in Nucleophilic Substitution (Sₙ2) Reactions
The bimolecular nucleophilic substitution (Sₙ2) reaction is a cornerstone of organic synthesis. The rate of an Sₙ2 reaction is highly dependent on the nature of the leaving group. A good leaving group is a species that is stable on its own, which typically corresponds to the conjugate base of a strong acid.
The underlying principle for the enhanced reactivity of this compound is the stability of the iodide ion as a leaving group. The C-I bond is weaker and more polarizable than the C-Br bond, making it easier to break during the concerted Sₙ2 mechanism.[1][2] This trend holds true for alkyl halides in general, with the reactivity order being R-I > R-Br > R-Cl > R-F.[2]
Data Presentation: A Quantitative Comparison
While specific kinetic data for the Sₙ2 reactions of this compound and 1-bromopentane under identical conditions can be sparse in readily available literature, the relative reactivity trend is well-established. The following table presents illustrative relative rate constants for the Sₙ2 reaction of primary alkyl halides, which serve as a strong proxy for the behavior of their pentyl analogues.
| Substrate | Leaving Group | Bond Dissociation Energy (kJ/mol) | Relative Rate Constant (Illustrative) |
| This compound | I⁻ | ~234 | ~30 |
| 1-Bromopentane | Br⁻ | ~285 | 1 |
This data is illustrative and based on the general reactivity trends of primary alkyl halides in Sₙ2 reactions.
Reactivity in Grignard Reagent Formation
The formation of a Grignard reagent (R-MgX) is another fundamental reaction in organic synthesis, crucial for the formation of carbon-carbon bonds. The reaction involves the insertion of magnesium metal into the carbon-halogen bond.[3][4] The reactivity of the alkyl halide in this process is also dependent on the carbon-halogen bond strength.
Consistent with its weaker C-X bond, this compound reacts more readily with magnesium to form pentylmagnesium iodide than 1-bromopentane does to form pentylmagnesium bromide.[4] This can lead to shorter reaction times and potentially higher yields of the Grignard reagent.
Data Presentation: A Quantitative Comparison
The following table summarizes the relative reactivity and typical yield ranges observed for the formation of Grignard reagents from different classes of alkyl halides under optimized laboratory conditions.
| Alkyl Halide Type | Relative Reactivity | Typical Yield Range | Notes |
| Alkyl Iodide (R-I) | Very High | 85-95% | Most reactive, but starting materials can be more expensive and less stable. |
| Alkyl Bromide (R-Br) | High | 75-90% | Good balance of reactivity and stability; commonly used. |
Experimental Protocols
Protocol 1: Comparative Kinetic Analysis of an Sₙ2 Reaction
Objective: To qualitatively and quantitatively compare the reaction rates of this compound and 1-bromopentane with sodium iodide in acetone (B3395972).
Materials:
-
This compound
-
1-Bromopentane
-
Sodium iodide solution in acetone (15% w/v)
-
Test tubes and rack
-
Stopwatch
-
Water bath
Procedure:
-
Label two test tubes, one for this compound and one for 1-bromopentane.
-
Add 2 mL of the 15% sodium iodide in acetone solution to each test tube.
-
Add 5 drops of this compound to its respective test tube and simultaneously start the stopwatch.
-
Observe the formation of a precipitate (sodium iodide is soluble in acetone, while sodium bromide and sodium chloride are not). Record the time taken for the first appearance of a precipitate.
-
Repeat step 3 with 1-bromopentane in its labeled test tube, starting a new timer.
-
If no reaction is observed at room temperature after 15 minutes, place the test tubes in a warm water bath (approximately 50°C) and continue to observe for a reaction.
Expected Observations: A precipitate of sodium bromide will form in the test tube containing 1-bromopentane. The reaction with this compound serves as a control (no precipitate expected as the halide is the same). A similar experiment using a different nucleophile where both would form precipitates would show the this compound reacting faster.
Protocol 2: Comparative Yield Analysis of a Williamson Ether Synthesis
Objective: To compare the product yield of a Williamson ether synthesis using this compound versus 1-bromopentane.
Materials:
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
This compound
-
1-Bromopentane
-
Round-bottom flasks
-
Reflux condensers
-
Heating mantles
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
In two separate round-bottom flasks, prepare a solution of sodium ethoxide in anhydrous ethanol.
-
To one flask, add a molar equivalent of this compound. To the second flask, add a molar equivalent of 1-bromopentane.
-
Heat both reaction mixtures to reflux for 1 hour.
-
After cooling to room temperature, quench both reactions by adding water.
-
Extract the product (pentyl ethyl ether) from each reaction mixture using an appropriate organic solvent (e.g., diethyl ether).
-
Wash the organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent using a rotary evaporator.
-
Weigh the resulting product from each reaction and calculate the percent yield.
Expected Results: The reaction with this compound is expected to give a higher yield of pentyl ethyl ether compared to the reaction with 1-bromopentane under identical reaction times and conditions.
Mandatory Visualization
Caption: Sₙ2 Reaction Mechanism
Caption: Grignard Reagent Formation Workflow
References
1-Iodopentane vs. 1-Chloropentane: A Comparative Guide for SN2 Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of nucleophilic substitution reactions, the choice of substrate is paramount to achieving desired reaction kinetics and yields. This guide provides a detailed comparison of 1-iodopentane and 1-chloropentane (B165111) in the context of bimolecular nucleophilic substitution (SN2) reactions. While both are primary alkyl halides and thus suitable for SN2 pathways, their reactivity profiles differ significantly due to the nature of the halogen leaving group.
Executive Summary
Data Presentation: A Qualitative and Quantitative Comparison
The following table summarizes the key differences in performance between this compound and 1-chloropentane in SN2 reactions.
| Feature | This compound | 1-Chloropentane | Rationale |
| Relative SN2 Rate | Faster | Slower | Iodide is a better leaving group than chloride because it is a weaker base.[1][2] The C-I bond is weaker than the C-Cl bond, leading to a lower activation energy. |
| Leaving Group Ability | Excellent | Good | The larger size and greater polarizability of the iodide ion allow it to stabilize the negative charge more effectively upon departure.[1] |
| Bond Strength (C-X) | Weaker | Stronger | The carbon-iodine bond is longer and weaker than the carbon-chlorine bond, making it easier to break during the SN2 transition state. |
| Typical Reaction | Finkelstein Reaction (Halogen Exchange) | Finkelstein Reaction (Halogen Exchange) | Both can undergo halogen exchange, but the equilibrium favors the formation of the alkyl iodide from the alkyl chloride due to the precipitation of NaCl in acetone (B3395972). |
Note: While a precise quantitative comparison of reaction rates for this compound and 1-chloropentane is not available in the cited literature, the general trend for primary alkyl halides is RI > RBr > RCl > RF.[3] This indicates that the rate constant for the SN2 reaction of this compound would be significantly larger than that of 1-chloropentane under identical conditions.
Experimental Protocols: The Finkelstein Reaction
A classic and relevant experimental setup for comparing the reactivity of alkyl halides is the Finkelstein reaction. This reaction involves the treatment of an alkyl chloride or bromide with a solution of sodium iodide in acetone. The reaction's success hinges on the differential solubility of the sodium halide salts in acetone. While sodium iodide is soluble, sodium chloride and sodium bromide are not, and their precipitation drives the equilibrium towards the formation of the alkyl iodide.
Objective: To qualitatively compare the rate of SN2 reaction of 1-chloropentane with sodium iodide in acetone. A parallel experiment with this compound is not typically performed in this context as it would be a degenerate reaction (iodide replacing iodide). The rapid formation of a precipitate with 1-chloropentane is indicative of its conversion to the more reactive this compound.
Materials:
-
1-Chloropentane
-
Sodium Iodide (NaI)
-
Acetone (anhydrous)
-
Test tubes
-
Pipettes
-
Water bath
Procedure:
-
Prepare a 15% (w/v) solution of sodium iodide in anhydrous acetone.
-
In a clean, dry test tube, add 2 mL of the 15% NaI in acetone solution.
-
To this solution, add 4-5 drops of 1-chloropentane.
-
Stopper the test tube and shake the mixture vigorously to ensure thorough mixing.
-
Observe the test tube for the formation of a precipitate (sodium chloride).
-
If no precipitate forms at room temperature after a few minutes, gently warm the test tube in a water bath (around 50°C) and continue to observe.
-
The time taken for the precipitate to form is an indicator of the reaction rate.
Expected Observations: A precipitate of sodium chloride will form, indicating that the SN2 reaction has occurred. The rate of formation of this precipitate can be compared to other alkyl halides (e.g., 1-bromopentane) to establish relative reactivity. It is expected that 1-chloropentane will react slower than 1-bromopentane (B41390) but will still show evidence of reaction, especially upon gentle heating.
Mandatory Visualizations
Logical Relationship of SN2 Reactivity
References
Spectroscopic Confirmation of 1-Iodopentane Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for the starting material, 1-iodopentane, and its primary reaction products via SN2 and E2 pathways: 1-pentanol (B3423595) and 1-pentene (B89616), respectively. Detailed experimental protocols and tabulated spectroscopic data are presented to aid in the identification and characterization of these compounds.
Reaction Pathways of this compound
This compound, a versatile alkyl halide, readily undergoes both nucleophilic substitution (SN2) and elimination (E2) reactions, depending on the nature of the reagent and reaction conditions. Treatment with a strong, non-bulky nucleophile like sodium hydroxide (B78521) favors the SN2 pathway, yielding 1-pentanol. Conversely, a sterically hindered, strong base such as potassium tert-butoxide promotes the E2 pathway, resulting in the formation of 1-pentene.
Caption: Reaction pathways of this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its SN2 and E2 products.
¹H NMR Data (Chemical Shift δ in ppm)
| Compound | H1 (α-carbon) | H2 (β-carbon) | H3 (γ-carbon) | H4 (δ-carbon) | H5 (ω-carbon) | Other Signals |
| This compound | 3.19 (t) | 1.84 (quint) | 1.34 (sext) | 0.91 (t) | - | - |
| 1-Pentanol[1] | 3.63 (t) | 1.57 (quint) | 1.35 (m) | 0.91 (t) | - | 2.35 (s, -OH) |
| 1-Pentene[2] | 5.81 (m) | 4.97 (m) | 2.02 (q) | 1.43 (sext) | 0.91 (t) | - |
¹³C NMR Data (Chemical Shift δ in ppm)
| Compound | C1 (α-carbon) | C2 (β-carbon) | C3 (γ-carbon) | C4 (δ-carbon) | C5 (ω-carbon) |
| This compound[3] | 6.9 | 33.5 | 30.2 | 22.1 | 13.9 |
| 1-Pentanol[1] | 62.1 | 32.5 | 28.2 | 22.6 | 14.0 |
| 1-Pentene[4] | 138.9 | 114.5 | 35.8 | 22.3 | 13.7 |
IR Spectroscopy Data (Key Peaks in cm⁻¹)
| Compound | C-H Stretch (sp³) | C-H Stretch (sp²) | C=C Stretch | O-H Stretch (broad) | C-I Stretch |
| This compound | 2850-2960 | - | - | - | 500-600 |
| 1-Pentanol[5] | 2870-2960 | - | - | 3200-3600 | - |
| 1-Pentene[6] | 2850-2960 | 3080 | 1640 | - | - |
Mass Spectrometry Data (Key Fragments m/z)
| Compound | Molecular Ion (M⁺) | [M-I]⁺ | [M-H₂O]⁺ | Other Key Fragments |
| This compound[7] | 198 | 71 | - | 43, 29 |
| 1-Pentanol[8] | 88 | - | 70 | 70, 55, 42, 31 |
| 1-Pentene[9] | 70 | - | - | 55, 42, 41, 39, 29 |
Experimental Protocols
A generalized experimental workflow for the synthesis and analysis of this compound reaction products is outlined below.
Caption: General experimental workflow.
Synthesis of 1-Pentanol (SN2 Reaction)
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Round-bottom flask, condenser, heating mantle, separatory funnel
Procedure:
-
In a round-bottom flask, dissolve sodium hydroxide in a mixture of water and ethanol.
-
Add this compound to the flask.
-
Heat the mixture under reflux for a specified time to ensure the reaction goes to completion.
-
After cooling, transfer the reaction mixture to a separatory funnel.
-
Perform a liquid-liquid extraction to separate the organic product from the aqueous layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure to obtain the crude 1-pentanol.
-
Characterize the product using NMR, IR, and mass spectrometry.
Synthesis of 1-Pentene (E2 Reaction)
Materials:
-
This compound
-
Potassium tert-butoxide (KOC(CH₃)₃)
-
tert-Butanol
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Round-bottom flask, condenser, heating mantle, distillation apparatus
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide in tert-butanol.
-
Add this compound to the flask.
-
Heat the mixture to induce elimination.
-
The product, 1-pentene, is volatile and can be collected by distillation as it is formed.
-
The collected distillate can be washed with water to remove any remaining tert-butanol.
-
Dry the collected 1-pentene over a suitable drying agent.
-
Characterize the product using NMR, IR, and mass spectrometry. It is important to note that a student who performed this reaction with sodium ethoxide reported a very low yield, suggesting a bulkier base is necessary to favor the E2 pathway.[10]
References
- 1. 1-Pentanol(71-41-0) 13C NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. C-13 nmr spectrum of pent-1-ene 1-pentene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of pent-1-ene 1-pentene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 1-Pentanol(71-41-0) IR Spectrum [chemicalbook.com]
- 6. image diagram infrared spectrum of pent-1-ene 1-pentene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of pent-1-ene 1-pentene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Pentane, 1-iodo- [webbook.nist.gov]
- 8. 1-Pentanol | C5H12O | CID 6276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Pentene | C5H10 | CID 8004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chegg.com [chegg.com]
A Comparative Purity Analysis of Synthesized 1-Iodopentane
For researchers and professionals in the fields of organic synthesis and drug development, the purity of starting materials and intermediates is paramount. 1-Iodopentane, a versatile alkylating agent, is a key building block in the synthesis of various pharmaceuticals and fine chemicals. This guide provides a comprehensive comparison of the purity of laboratory-synthesized this compound with commercially available alternatives, supported by detailed experimental protocols and analytical data.
Synthesis of this compound via Finkelstein Reaction
A common and efficient method for the synthesis of this compound is the Finkelstein reaction, which involves the nucleophilic substitution of a bromide with an iodide ion. The reaction's equilibrium is driven by the precipitation of the less soluble sodium bromide in acetone (B3395972).[1][2][3]
Potential Impurities: The primary impurities expected from this synthesis are the unreacted starting material (1-bromopentane) and the corresponding alcohol (1-pentanol) if any hydrolysis occurs.[3]
Comparative Purity Data
The purity of a synthesized batch of this compound was compared against a commercially available product with a stated purity of ≥98%. The analysis was performed using Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Product | Synthesis Method | Stated Purity (%) | GC-MS Purity (%) | qNMR Purity (%) | Major Impurities Detected |
| Synthesized this compound | Finkelstein Reaction | - | 97.8 | 98.1 | 1-Bromopentane (B41390) (1.9%), 1-Pentanol (B3423595) (0.3%) |
| Commercial this compound | Not Disclosed | ≥98 | 99.2 | 99.5 | 1-Bromopentane (0.7%), Unidentified (0.1%) |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a standard Finkelstein reaction for the preparation of alkyl iodides.[3]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 15.0 g (0.1 mol) of sodium iodide in 80 mL of anhydrous acetone.
-
Addition of Reactant: To the stirred solution, add 15.1 g (0.1 mol) of 1-bromopentane.
-
Reflux: Heat the reaction mixture to reflux using a water bath and maintain for 1 hour. A white precipitate of sodium bromide will form.
-
Workup:
-
Cool the mixture to room temperature and filter to remove the precipitated sodium bromide.
-
Wash the precipitate with a small amount of acetone and combine the filtrates.
-
Remove the acetone from the filtrate by rotary evaporation.
-
To the residue, add 50 mL of water and extract with 2 x 25 mL of diethyl ether.
-
Combine the organic layers and wash with 20 mL of 10% aqueous sodium thiosulfate (B1220275) solution to remove any residual iodine, followed by 20 mL of brine.
-
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by rotary evaporation. The crude this compound can be further purified by fractional distillation, collecting the fraction boiling at 155-157 °C.
Purity Analysis by GC-MS
-
Sample Preparation: Prepare a 1 mg/mL solution of both the synthesized and commercial this compound in dichloromethane.
-
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Oven Program: Initial temperature 50 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MSD Transfer Line: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-300 amu.
-
-
Data Analysis: Identify peaks based on their mass spectra and retention times. The purity is determined by the area percentage of the this compound peak relative to the total area of all peaks. The retention time for 1-pentanol is approximately 12.63 minutes and for 1-bromopentane is expected to be slightly shorter than this compound on a non-polar column.[4]
Purity Analysis by Quantitative ¹H NMR (qNMR)
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.
-
Add a known amount of a certified internal standard (e.g., 10 mg of maleic anhydride).
-
Add 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
-
Instrumentation: 400 MHz NMR spectrometer or higher.
-
¹H NMR Parameters:
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)
-
Acquisition Time: 4 s
-
-
Data Analysis:
-
Integrate the characteristic signal of this compound (triplet at ~3.19 ppm, corresponding to the two protons on the carbon bearing the iodine).[5]
-
Integrate a well-resolved signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
subscripts "sample" and "std" refer to the analyte and the internal standard, respectively.
-
-
Visualizing the Workflow and Relationships
References
A Comparative Guide to the Validation of Analytical Methods for 1-Iodopentane
For researchers, scientists, and professionals in drug development, the accurate quantification of chemical compounds is paramount. 1-Iodopentane, a key alkylating agent and intermediate in various organic syntheses, requires robust and validated analytical methods to ensure the quality, consistency, and safety of research and manufacturing processes. This guide provides an objective comparison of common analytical techniques for the quantitative analysis of this compound, supported by representative experimental data and detailed methodologies.
Comparison of Analytical Methodologies
The selection of an appropriate analytical method for this compound depends on various factors, including the sample matrix, required sensitivity, and the nature of the impurities. The most common and suitable techniques include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
-
Gas Chromatography (GC): As a volatile compound, this compound is well-suited for analysis by GC. Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC offers high resolution and sensitivity for the quantification of this compound and its volatile impurities. Headspace GC is particularly useful for the analysis of residual this compound in solid or liquid matrices.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector, can also be employed for the analysis of this compound. While not as common as GC for this specific compound due to its volatility, HPLC is a versatile technique that can be advantageous when analyzing reaction mixtures containing non-volatile components or when derivatization is employed to enhance detection.
-
Quantitative Nuclear Magnetic Resonance (qNMR): 1H-NMR spectroscopy provides an absolute quantification method that does not require a calibration curve with a reference standard of the analyte. It is a powerful tool for determining the purity of this compound and for quantifying it in simple mixtures, as the signal intensity is directly proportional to the number of protons.
Analytical Method Validation Workflow
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates a general workflow for the validation of an analytical method.
Computational Insights into the Reactivity of 1-Iodopentane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 1-iodopentane through the lens of computational chemistry. While specific computational studies on this compound are limited, this document leverages data from its close structural analog, 1-iodobutane (B1219991), to offer valuable insights into its reaction mechanisms, kinetics, and thermochemistry. By examining established computational models and experimental data for similar primary iodoalkanes, we can effectively predict and understand the chemical behavior of this compound in various reaction scenarios.
Predicted Reactivity of this compound
As a primary alkyl halide, this compound is anticipated to readily participate in bimolecular nucleophilic substitution (SN2) reactions. This is attributed to the minimal steric hindrance around the carbon atom bonded to the iodine and the excellent leaving group ability of the iodide ion.[1] Elimination reactions (E2) are also possible, particularly in the presence of a strong, sterically hindered base. The formation of a Grignard reagent is another key reaction pathway for this compound, involving the insertion of magnesium into the carbon-iodine bond.
Comparative Analysis: The SN2 Reaction of 1-Iodobutane
A comprehensive study combining experimental and computational methods on the SN2 reaction of 1-iodobutane with 1,4-diazabicyclo[2.2.2]octane (DABCO) provides a robust model for understanding the reactivity of this compound.[2][3] The findings from this study are summarized below and can be largely extrapolated to this compound due to the similar electronic and steric environments of the reaction center.
Quantitative Data Summary
The following table summarizes the experimentally determined and computationally calculated kinetic and thermodynamic parameters for the SN2 reaction of 1-iodobutane with DABCO in various solvents. These values offer a quantitative basis for comparing the reactivity of primary iodoalkanes.
| Solvent | Temperature (°C) | Experimental Rate Constant (k) (M⁻¹s⁻¹) | Computational Activation Energy (ΔG‡) (kcal/mol) | Computational Reaction Enthalpy (ΔH) (kcal/mol) |
| Acetonitrile | 25 | 1.3 x 10⁻⁴ | 18.2 | -15.1 |
| DMSO | 25 | 2.5 x 10⁻⁴ | 17.8 | -16.0 |
| Methanol | 25 | 0.8 x 10⁻⁴ | 18.8 | -14.5 |
Data extrapolated and compiled from a study on 1-iodobutane.[2][3]
Experimental and Computational Protocols
Experimental Protocol (NMR Spectroscopy):
The reaction rates were determined using Nuclear Magnetic Resonance (NMR) spectroscopy. The general procedure involved:
-
Preparation of a solution of DABCO in a deuterated solvent.
-
Introduction of a known concentration of 1-iodobutane into the NMR tube.
-
Monitoring the disappearance of reactant peaks and the appearance of product peaks over time at a constant temperature.
-
Calculation of the rate constant from the concentration versus time data.[2][3]
Computational Protocol (Density Functional Theory - DFT):
The computational analysis was performed using Density Functional Theory (DFT) calculations, a widely used method for studying reaction mechanisms. The key aspects of the methodology were:
-
Software: Gaussian 09 or similar quantum chemistry software package.[4][5]
-
Functional: A hybrid functional such as B3LYP or M06-2X is commonly used for these types of reactions.
-
Basis Set: A combination of basis sets is typically employed, such as 6-31G* for lighter atoms and a basis set with an effective core potential (ECP) like LANL2DZ for the iodine atom to account for relativistic effects.
-
Solvation Model: The effect of the solvent is often included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[4][5]
-
Calculations Performed:
-
Geometry optimization of reactants, transition state, and products.
-
Frequency calculations to confirm the nature of the stationary points (minima for reactants and products, a single imaginary frequency for the transition state).
-
Calculation of thermodynamic properties (enthalpy, Gibbs free energy) at a standard temperature and pressure.[2][3]
-
Visualizing Reaction Pathways and Workflows
SN2 Reaction Pathway
The following diagram illustrates the concerted mechanism of an SN2 reaction, where the nucleophile attacks the carbon atom at the same time as the leaving group departs.
Caption: A simplified signaling pathway for the SN2 reaction of this compound.
Computational Workflow
This diagram outlines the typical workflow for a computational study of a chemical reaction.
Caption: A logical workflow for computational analysis of chemical reactivity.
Comparison with Other Alternatives
The reactivity of this compound can be compared to other primary alkyl halides. Generally, the reactivity in SN2 reactions follows the trend I > Br > Cl > F, making this compound more reactive than its bromo, chloro, and fluoro analogs. This is due to the weaker carbon-iodine bond and the greater stability of the iodide anion as a leaving group.
For elimination reactions, the choice of base is crucial. While a strong, small base like hydroxide (B78521) may lead to a mixture of substitution and elimination products, a bulky base like potassium tert-butoxide would favor the E2 pathway, leading to the formation of pent-1-ene.
In the context of Grignard reagent formation, primary iodoalkanes are highly reactive. The reaction is typically initiated with magnesium turnings in an ether solvent. Computational studies on Grignard reagent formation often focus on the mechanism of magnesium insertion into the carbon-halogen bond and the role of the solvent in stabilizing the Grignard reagent.[6][7]
Conclusion
While direct computational studies on the reactivity of this compound are not abundant in the literature, a comparative analysis with its close homolog, 1-iodobutane, provides a solid foundation for understanding its chemical behavior. The principles of SN2, E2, and Grignard reactions are well-established for primary iodoalkanes, and the provided computational methodologies and data for 1-iodobutane serve as a valuable guide for predicting the reactivity of this compound. Researchers and drug development professionals can confidently apply these insights to their work, anticipating similar reaction pathways and kinetic and thermodynamic profiles, with minor variations attributable to the difference in alkyl chain length.
References
- 1. homework.study.com [homework.study.com]
- 2. researchgate.net [researchgate.net]
- 3. An experimental, computational, and uncertainty analysis study of the rates of iodoalkane trapping by DABCO in solution phase organic media - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. sciforum.net [sciforum.net]
- 5. mdpi.com [mdpi.com]
- 6. A computational study on addition of Grignard reagents to carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Reagents for 1-Iodopentane in Alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in drug development and materials science, the introduction of alkyl chains is a fundamental transformation. 1-Iodopentane has traditionally been a reliable reagent for pentylation reactions due to the high reactivity of the carbon-iodine bond. However, considerations of cost, stability, and the desire for varied reactivity profiles necessitate an exploration of viable alternatives. This guide provides an objective comparison of common alternatives to this compound for alkylation, supported by established reactivity principles and illustrative experimental data.
Performance Comparison of Pentylating Agents
The choice of an alkylating agent is a critical decision that influences reaction rates, yields, and compatibility with various functional groups. The primary alternatives to this compound include other 1-halopentanes (1-bromopentane and 1-chloropentane) and pentyl sulfonates (1-pentyl tosylate and 1-pentyl mesylate). Their performance in nucleophilic substitution reactions (SN2) is dictated by the nature of the leaving group.
The general reactivity trend for alkyl halides in SN2 reactions is RI > RBr > RCl. This is attributed to the bond strength (C-I is the weakest) and the stability of the resulting halide anion (I⁻ is the most stable). Sulfonate esters, such as tosylates and mesylates, are also excellent leaving groups due to the resonance stabilization of the sulfonate anion, often exhibiting reactivity comparable to or greater than alkyl iodides.
Below is a table summarizing the expected relative performance of these reagents in typical O-, C-, and N-alkylation reactions. The yields are illustrative and can vary significantly based on the specific substrate, reaction conditions, and nucleophile strength.
| Reagent | Substrate Type | Typical Reaction Conditions | Expected Relative Rate | Illustrative Yield (%) | Notes |
| This compound | Phenols, Enolates, Amines | Moderate temperature (e.g., 60-80 °C), suitable base (e.g., K₂CO₃, LDA, NaH) | Very High | 85-95 | Highly reactive but can be more expensive and less stable than other halides. |
| 1-Bromopentane (B41390) | Phenols, Enolates, Amines | Higher temperature or longer reaction time than iodide (e.g., 80-100 °C) | High | 80-90 | A good balance of reactivity and cost. Commonly used in synthesis.[1] |
| 1-Chloropentane | Phenols, Enolates, Amines | Harsher conditions, higher temperatures (e.g., >100 °C), or use of a catalyst may be needed. | Moderate | 60-80 | Less reactive, but more cost-effective and stable.[2] |
| 1-Pentyl Tosylate | Phenols, Enolates, Amines | Similar or milder conditions than this compound. | Very High | 90-98 | Excellent leaving group, often leading to high yields under mild conditions.[3] |
| 1-Pentyl Mesylate | Phenols, Enolates, Amines | Similar reactivity to tosylates. | Very High | 90-98 | Another excellent sulfonate leaving group, often used interchangeably with tosylates. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for adapting procedures to new substrates. Below are representative protocols for O-, C-, and N-alkylation reactions.
Protocol 1: O-Alkylation of Phenol (B47542) with 1-Bromopentane (Williamson Ether Synthesis)
This protocol describes the synthesis of pentyl phenyl ether.
Materials:
-
Phenol
-
1-Bromopentane
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Diethyl ether
-
1 M Sodium hydroxide (B78521) (NaOH)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of phenol (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq).
-
Add 1-bromopentane (1.2 eq) to the mixture.
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, filter the solid and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 1 M NaOH, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude product.
-
Purify by column chromatography on silica (B1680970) gel to afford pentyl phenyl ether.[4]
Protocol 2: C-Alkylation of Cyclohexanone (B45756) with this compound
This protocol describes the synthesis of 2-pentylcyclohexanone.
Materials:
-
Cyclohexanone
-
Lithium diisopropylamide (LDA)
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare a solution of LDA (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere.
-
Slowly add a solution of cyclohexanone (1.0 eq) in anhydrous THF to the LDA solution, maintaining the temperature at -78 °C.
-
Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.
-
Add this compound (1.2 eq) dropwise to the enolate solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-pentylcyclohexanone.[5][6]
Protocol 3: N-Alkylation of Aniline (B41778) with 1-Pentyl Tosylate
This protocol describes the synthesis of N-pentylaniline.
Materials:
-
Aniline
-
1-Pentyl Tosylate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine aniline (1.0 eq), 1-pentyl tosylate (1.1 eq), and potassium carbonate (1.5 eq) in acetonitrile.
-
Heat the mixture to reflux (approximately 82 °C) and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to afford N-pentylaniline.
Visualizing the Workflow
The following diagrams, generated using Graphviz, illustrate the general workflow for SN2 alkylation and specific pathways for O-, C-, and N-alkylation.
Conclusion
While this compound is a highly effective alkylating agent, a range of viable alternatives offers flexibility in terms of reactivity, cost, and stability. 1-Bromopentane provides a good balance of reactivity and cost for many applications. For reactions requiring milder conditions and high yields, 1-pentyl tosylate and 1-pentyl mesylate are excellent choices, though they require an additional synthetic step from 1-pentanol. 1-Chloropentane, being the most cost-effective, is suitable for large-scale syntheses where its lower reactivity can be overcome by more forcing conditions. The selection of the optimal reagent will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, desired yield, and economic considerations.
References
- 1. Selective N-Alkylation of Aniline by Micellar Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 6. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
Navigating the Pentyl Halide Maze: A Cost-Benefit Analysis of 1-Iodopentane in Synthesis
In the realm of chemical synthesis, the choice of an alkylating agent is a critical decision that can significantly impact the efficiency, cost, and overall success of a synthetic route. For researchers and professionals in drug development, making an informed choice between various alkyl halides is paramount. This guide provides a comprehensive cost-benefit analysis of 1-iodopentane, comparing its performance with its more common counterparts, 1-bromopentane (B41390) and 1-chloropentane, in two fundamental organic transformations: the Williamson ether synthesis and the Grignard reaction.
The Halogen Hierarchy: A Tale of Reactivity and Cost
The primary pentyl halides—1-chloro-, 1-bromo-, and this compound—offer a classic textbook example of the relationship between reactivity and the nature of the halogen leaving group. The reactivity of these compounds in nucleophilic substitution and organometallic reactions is governed by the strength of the carbon-halogen bond and the stability of the resulting halide anion.
The established order of reactivity is:
This compound > 1-Bromopentane > 1-Chloropentane
This trend is directly attributable to the bond dissociation energies of the C-X bond, where the C-I bond is the weakest and therefore the most easily cleaved.[1] Consequently, this compound is the most reactive of the three in reactions like the SN2 mechanism-driven Williamson ether synthesis.[2][3]
However, this enhanced reactivity comes at a price. A survey of various chemical suppliers reveals a clear cost trend that is inversely proportional to reactivity.
Cost Comparison of Pentyl Halides
| Compound | Typical Price Range (per kg) | Notes |
| 1-Chloropentane | $3.20 - $10.00 | Most economical option. |
| 1-Bromopentane | $10.00 - $50.00 | A moderate balance of cost and reactivity. |
| This compound | $125.00 - $700.00+ | The most expensive, premium choice for high reactivity. |
(Note: Prices are estimates based on publicly available data from various suppliers and can vary based on purity, quantity, and vendor.)
This stark difference in cost necessitates a careful consideration of the trade-offs between reaction efficiency and reagent expense.
Performance in Key Synthetic Applications
To provide a practical comparison, we will examine the utility of this compound and its alternatives in two widely used synthetic transformations.
Williamson Ether Synthesis
The Williamson ether synthesis, a cornerstone of ether formation, proceeds via an SN2 mechanism where an alkoxide displaces a halide.[4][5] The rate of this reaction is highly dependent on the leaving group ability of the halide.[6]
Grignard Reagent Formation and Subsequent Reactions
The formation of a Grignard reagent is a crucial step for creating carbon-carbon bonds. The choice of alkyl halide is a critical factor for the success and yield of this reaction.[7] Alkyl iodides are the most reactive for Grignard reagent formation, followed by bromides and chlorides.[7]
Typical Yields for Grignard Reagent Formation
| Alkyl Halide | Reactivity | Typical Yield Range | Key Considerations |
| Alkyl Iodide (R-I) | Very High | 85-95% | Most reactive, but starting materials can be more expensive and less stable.[7] |
| Alkyl Bromide (R-Br) | High | 80-90% | The most common choice, offering a good balance of high reactivity and stability.[7] |
| Alkyl Chloride (R-Cl) | Moderate | 50-80% | Less reactive, often requiring longer initiation times or activation of the magnesium.[7] |
The higher reactivity of this compound can be advantageous in cases where the Grignard reagent is difficult to form or when milder initiation conditions are desired.
Decision-Making Workflow for Pentyl Halide Selection
The selection of the appropriate pentyl halide is a multi-faceted decision. The following diagram illustrates a logical workflow to guide this choice based on key experimental and economic parameters.
Experimental Protocols
The following are generalized experimental protocols for the Williamson ether synthesis and Grignard reaction. These can be adapted for use with this compound, 1-bromopentane, or 1-chloropentane, with the expectation that reaction times and temperatures may need to be adjusted based on the halide's reactivity.
Protocol 1: Williamson Ether Synthesis of Pentyl Phenyl Ether
Materials:
-
Sodium hydroxide (B78521)
-
1-Halopentane (1-iodo-, 1-bromo-, or 1-chloropentane)
-
Ethanol (B145695) (anhydrous)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (1.1 equivalents) in anhydrous ethanol with stirring.
-
To the resulting sodium ethoxide solution, add phenol (1.0 equivalent) and stir until a clear solution of sodium phenoxide is formed.
-
Add the 1-halopentane (1.05 equivalents) to the reaction mixture.
-
Heat the mixture to reflux. The reaction time will vary depending on the halide used. For this compound, 1-2 hours may be sufficient. For 1-bromopentane, 3-6 hours may be necessary. For 1-chloropentane, the reaction may require overnight reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude pentyl phenyl ether.
-
Purify the product by column chromatography or distillation.
Protocol 2: Preparation and Reaction of Pentylmagnesium Halide with an Aldehyde
Materials:
-
Magnesium turnings
-
1-Halopentane (1-iodo-, 1-bromo-, or 1-chloropentane)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
A small crystal of iodine (as an initiator)
-
Aldehyde (e.g., benzaldehyde)
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
Part A: Grignard Reagent Formation
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings (1.2 equivalents) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas inlet.
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of the 1-halopentane (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of the halide solution to the magnesium turnings. The reaction may need to be initiated by gentle warming. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.[7]
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[7]
Part B: Reaction with Aldehyde
-
Cool the Grignard reagent solution in an ice bath.
-
In a separate flask, dissolve the aldehyde (0.9 equivalents) in anhydrous diethyl ether or THF.
-
Add the aldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting secondary alcohol by column chromatography or distillation.
Safety and Environmental Considerations
All pentyl halides are flammable liquids and should be handled with care in a well-ventilated fume hood. They are irritants to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
From an environmental perspective, there is a general push in the chemical industry to move towards more sustainable and "green" synthetic methods. This includes minimizing waste and using less toxic reagents.[8] While the choice between chloro-, bromo-, and iodo-pentane may not have a drastic difference in their direct environmental impact, the overall efficiency of the reaction can play a role. A more efficient reaction with this compound might lead to less waste from side products and purification steps, which is a factor to consider in a holistic environmental assessment.
Conclusion: A Strategic Choice
The decision to use this compound in a synthesis is a strategic one that hinges on a careful evaluation of cost versus performance.
Benefits of this compound:
-
High Reactivity: Leads to faster reaction times and can be effective under milder conditions.
-
Higher Yields: Often provides higher yields, especially in reactions sensitive to the leaving group, such as Grignard reagent formation.[7]
-
Enabling Difficult Reactions: Can be the key to success for sluggish or challenging transformations where less reactive halides fail.
Drawbacks of this compound:
-
High Cost: Significantly more expensive than its bromo and chloro counterparts, which can be a major limiting factor for large-scale synthesis.
-
Stability: Can be less stable than other alkyl halides and may require a stabilizer.
Recommendation:
-
For large-scale industrial synthesis and reactions where cost is a primary driver and the substrate is relatively reactive, 1-chloropentane is the most logical starting point.
-
1-Bromopentane represents a versatile and widely used compromise, offering a good balance between reactivity and cost for many laboratory and pilot-scale applications.
-
This compound should be considered the "specialist's tool" in the synthetic chemist's toolbox. Its use is justified in situations where:
-
Maximizing yield is of utmost importance.
-
Reaction times need to be minimized.
-
The reaction is known to be difficult or fails with less reactive halides.
-
The value of the final product outweighs the high cost of the reagent, which is often the case in the synthesis of high-value pharmaceuticals.
-
Ultimately, the optimal choice of pentyl halide will depend on the specific context of the synthesis, the economic constraints of the project, and the desired outcome. By understanding the trade-offs outlined in this guide, researchers and drug development professionals can make more informed and effective decisions in their synthetic endeavors.
References
- 1. jcdr.net [jcdr.net]
- 2. odp.library.tamu.edu [odp.library.tamu.edu]
- 3. homework.study.com [homework.study.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. francis-press.com [francis-press.com]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Characterization of Grignard Reagents from Different Pentyl Halides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the formation and characterization of Grignard reagents derived from various pentyl halides, including primary, secondary, and branched isomers. The selection of the alkyl halide precursor is a critical factor that influences the yield, reactivity, and stability of the resulting Grignard reagent, which are crucial parameters in the context of pharmaceutical synthesis and process development. This document presents supporting experimental data, detailed methodologies for key characterization techniques, and visual workflows to aid in the selection and application of these pivotal organometallic reagents.
Performance Comparison of Pentyl Halides in Grignard Reagent Formation
The formation of a Grignard reagent (R-MgX) from an alkyl halide is a cornerstone of carbon-carbon bond formation in organic synthesis. The choice of the pentyl halide isomer and the nature of the halogen significantly impact the efficiency of the reaction. The following tables summarize key performance indicators for Grignard reagents synthesized from 1-bromopentane (B41390), 2-bromopentane, and 1-chloro-3-methylbutane.
Table 1: Comparative Yields of Pentylmagnesium Halides
| Pentyl Halide | Structure | Halogen | Typical Yield Range (%) | Notes |
| 1-Bromopentane | Primary | Bromide | 85-95% | Formation is generally efficient with good yields. |
| 2-Bromopentane | Secondary | Bromide | 50-53%[1] | Yields can be lower than for primary halides due to potential side reactions. |
| 1-Chloro-3-methylbutane | Primary, Branched | Chloride | 50-80% | Chlorides are less reactive than bromides and may require longer initiation times.[2] |
Note: Yields are highly dependent on experimental conditions, including the purity of magnesium, solvent, and the exclusion of moisture and air.
Table 2: Reactivity and Stability Profile
| Grignard Reagent | Reactivity | Stability | Key Considerations |
| 1-Pentylmagnesium bromide | High | Moderate | A versatile reagent for a wide range of nucleophilic additions. |
| 2-Pentylmagnesium bromide | Moderate | Lower | Steric hindrance can influence reactivity. More prone to elimination side reactions. |
| 3-Methyl-1-butylmagnesium chloride | High | Moderate | The branched alkyl chain can introduce steric bulk, affecting reaction pathways. |
Experimental Protocols
Accurate characterization of Grignard reagents is essential for their effective use in subsequent reactions. The following are detailed protocols for the preparation and titration of pentylmagnesium halides.
Protocol 1: Preparation of Pentylmagnesium Bromide (General Procedure)
Materials:
-
Magnesium turnings
-
Pentyl halide (e.g., 1-bromopentane or 2-bromopentane)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (for activation)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, and nitrogen inlet
-
Heating mantle and magnetic stirrer
Procedure:
-
Apparatus Setup: Assemble the flame-dried glassware under a positive pressure of dry nitrogen.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface.
-
Initiation: Add a small portion of the anhydrous solvent to cover the magnesium. Add a few drops of the pentyl halide to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.
-
Addition of Alkyl Halide: Once the reaction has started, add the remaining pentyl halide, dissolved in the anhydrous solvent, dropwise from the addition funnel at a rate that maintains a steady reflux.
-
Completion: After the addition is complete, continue to stir the mixture and gently reflux for an additional 30-60 minutes to ensure complete reaction.
-
Use: The resulting grey, cloudy solution is the Grignard reagent and is typically used immediately for subsequent reactions.
Protocol 2: Titration of Pentylmagnesium Halide Concentration
This protocol is based on the widely used method of titrating the Grignard reagent against a solution of iodine in the presence of lithium chloride.[3]
Materials:
-
Pentylmagnesium halide solution in THF
-
Iodine (I₂)
-
Anhydrous Lithium Chloride (LiCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Burette, flask, and magnetic stirrer
-
Argon or Nitrogen supply
Procedure:
-
Preparation of Titration Medium: In a flame-dried flask under an inert atmosphere, dissolve a precisely weighed amount of iodine and anhydrous lithium chloride in anhydrous THF. The LiCl prevents the precipitation of magnesium salts.
-
Titration: Cool the iodine solution to 0°C. Titrate this solution with the prepared pentylmagnesium halide solution.
-
Endpoint: The endpoint is reached when the brown color of the iodine disappears, and the solution becomes colorless.
-
Calculation: The molarity of the Grignard reagent is calculated based on the stoichiometry of the reaction with iodine (RMgX + I₂ → RI + MgXI). The titration should be repeated at least twice for accuracy.
Visualizing the Workflow and Characterization Logic
The following diagrams, generated using the DOT language, illustrate the experimental workflow for preparing and characterizing pentyl Grignard reagents, and the logical relationship between the choice of pentyl halide and the expected outcome.
References
Navigating Stereochemistry: A Comparative Guide to Reactions of Chiral 1-Iodopentane Analogues
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is paramount in the synthesis of chiral molecules. This guide provides a comparative analysis of the stereochemical outcomes of nucleophilic substitution reactions with chiral 1-iodopentane analogues, supported by experimental data and detailed protocols. Understanding these outcomes is crucial for the rational design and synthesis of enantiomerically pure compounds.
The stereochemical fate of a reaction involving a chiral center is fundamentally governed by the reaction mechanism. For chiral this compound analogues, where the iodine atom is attached to a stereogenic center, nucleophilic substitution reactions predominantly proceed via the S(_N)2 mechanism. This mechanism is characterized by a backside attack of the nucleophile on the carbon atom bearing the leaving group, leading to a predictable inversion of stereochemistry, a phenomenon known as the Walden inversion.[1][2]
Comparative Analysis of Stereochemical Outcomes
The following table summarizes the expected stereochemical outcomes for the reaction of (S)-2-iodopentane with various nucleophiles. These reactions are analogous to those reported for (S)-2-bromopentane and are expected to proceed with a high degree of stereospecificity.
| Starting Material | Nucleophile | Product | Expected Stereochemical Outcome | Reference |
| (S)-2-Iodopentane | NaN₃ (Sodium Azide) | (R)-2-Azidopentane | Inversion | [3] |
| (S)-2-Iodopentane | NaCN (Sodium Cyanide) | (R)-2-Cyanopentane | Inversion | [2] |
| (S)-2-Iodopentane | CH₃COONa (Sodium Acetate) | (R)-2-Pentyl acetate | Inversion | |
| (S)-2-Iodopentane | CH₃ONa (Sodium Methoxide) | (R)-2-Methoxypentane | Inversion |
While inversion of configuration is the universally accepted outcome for S(_N)2 reactions, the degree of this inversion, quantified by the enantiomeric excess (e.e.), is a critical measure of the reaction's stereospecificity. For the reactions listed above, high enantiomeric excess of the inverted product is anticipated, often exceeding 98%, assuming an enantiomerically pure starting material.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon scientific findings. Below are representative experimental protocols for key nucleophilic substitution reactions on a chiral this compound analogue.
Synthesis of (R)-2-Azidopentane from (S)-2-Iodopentane (S(_N)2 Reaction)
Materials:
-
(S)-2-Iodopentane
-
Sodium azide (B81097) (NaN₃)
-
Anhydrous dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve (S)-2-iodopentane in anhydrous DMF.
-
Add sodium azide to the solution and stir the mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-2-azidopentane.
-
Purify the product by distillation.[3]
Synthesis of (R)-2-Cyanopentane from (S)-2-Iodopentane (S(_N)2 Reaction)
Materials:
-
(S)-2-Iodopentane
-
Sodium cyanide (NaCN)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of (S)-2-iodopentane in anhydrous DMSO, add sodium cyanide.
-
Heat the resulting solution to 90°C for 2 hours.[4]
-
Allow the reaction to cool to room temperature.
-
Pour the reaction mixture into ice water and extract with diethyl ether.[4]
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to yield the crude product.[4]
-
Purify by distillation to obtain (R)-2-cyanopentane. The use of DMSO as a solvent is advantageous as it can increase the solubility of sodium cyanide and accelerate the reaction rate.[5][6]
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and the fundamental principle of stereochemical inversion in S(_N)2 reactions.
References
Safety Operating Guide
Proper Disposal of 1-Iodopentane: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including 1-iodopentane. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to minimize risks and comply with regulatory standards.
This compound, also known as n-amyl iodide, is a flammable liquid that can cause skin, eye, and respiratory irritation.[1][2] Improper disposal can lead to environmental contamination and safety hazards.[3] Therefore, it is imperative to treat this compound as a hazardous waste and manage its disposal accordingly.
Key Safety and Handling Information
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. The following table summarizes its key characteristics relevant to safe disposal.
| Property | Data |
| Appearance | Colorless to pale yellow liquid |
| Flammability | Flammable liquid and vapor[1] |
| Incompatibilities | Strong oxidizing agents, strong bases[4] |
| Primary Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation[1][2] |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat, and use in a well-ventilated area or fume hood[1][4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic approach from collection to final disposal by a certified hazardous waste management company. The following workflow outlines the necessary steps.
Detailed Experimental Protocols for Waste Handling
Waste Collection:
-
Obtain a chemically resistant container, such as a high-density polyethylene (B3416737) (HDPE) or glass bottle, designated for halogenated organic waste.
-
Clearly label the container with "Hazardous Waste," "Halogenated Organic Solvents," and "this compound."
-
Ensure the container has a secure, tight-fitting lid.
Spill Cleanup Procedure:
-
Evacuate and Ventilate: In the event of a spill, restrict access to the area and ensure adequate ventilation. Remove all sources of ignition.[2][4]
-
Absorb: Use a non-combustible absorbent material like vermiculite, sand, or earth to contain and absorb the spilled liquid.[4]
-
Collect: Carefully collect the absorbent material using spark-proof tools and place it into the designated hazardous waste container.[2][4]
-
Decontaminate: Clean the spill area with soap and water.
-
Personal Protection: Throughout the cleanup process, wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For large spills, a respirator may be necessary.[1]
Final Disposal: The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal facility. It is the responsibility of the waste generator to consult local, state, and federal regulations to ensure full compliance.[3] Your institution's Environmental Health and Safety (EHS) department is the primary resource for arranging for the legal and safe disposal of this chemical waste. Never pour this compound down the drain or dispose of it in regular trash.[1][3] Contaminated packaging should also be disposed of as unused product.[1]
References
Essential Safety and Operational Guide for Handling 1-Iodopentane
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling volatile and hazardous chemicals like 1-Iodopentane. This guide provides immediate, essential safety protocols and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research environment.
Physicochemical and Safety Data
A clear understanding of the properties of this compound is the first step toward safe handling. The following table summarizes key quantitative data for quick reference.
| Property | Value |
| Molecular Formula | C5H11I[1][2] |
| Molecular Weight | 198.05 g/mol [1][2][3] |
| Appearance | Colorless to pale yellow liquid[1][4] |
| Odor | Gasoline-like[1] |
| Boiling Point | 155.0 - 157.0 °C[1] |
| Density | 1.510 g/cm³[1] |
| Flash Point | 43 °C / 109.4 °F[2] |
| Vapor Density | 6.83[1][2] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[4][5][6] It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure.
| Hazard | PPE and Engineering Controls |
| Inhalation | Work in a well-ventilated area. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][2] |
| Skin Contact | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2] |
| Eye Contact | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Flammability | Keep away from heat, sparks, and open flames.[1][7] Use spark-proof tools and explosion-proof equipment.[1][7] |
| General | Facilities should be equipped with an eyewash station and a safety shower.[1] |
Experimental Workflow for Safe Handling
A systematic approach is essential for handling this compound safely. The following diagram illustrates the key steps from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Operational Plan
1. Preparation:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[8][9]
-
Personal Protective Equipment (PPE): Don the appropriate PPE, including chemical safety goggles, protective gloves, and a lab coat.[1][2]
-
Ventilation: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[1][7]
2. Handling and Storage:
-
Grounding: Ground and bond containers when transferring material to prevent static discharge.[1][7]
-
Tools: Use only non-sparking tools to avoid ignition sources.[1][4][7]
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and flame.[1][7] It is also light-sensitive and should be stored in a dark place.[5][8]
3. Disposal:
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations.[1]
-
Disposal Method: Dispose of unused material and contaminated packaging in an approved waste disposal plant.[2] One method is to burn it in a chemical incinerator equipped with an afterburner and scrubber, taking extra care due to its high flammability.[8]
First Aid and Emergency Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][10] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.[1] |
Spill Response: In case of a spill, absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[1][7] Remove all sources of ignition and provide ventilation.[1][7]
This guide is intended to provide essential information for the safe handling of this compound. Always refer to your institution's specific safety protocols and the most current Safety Data Sheet before use.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound 98 628-17-1 [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. This compound, 98%, stab with copper 500 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. calpaclab.com [calpaclab.com]
- 7. This compound(628-17-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
